4,5-Diamino-2-chlorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-diamino-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSZKJXTQGXNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Diamino-2-chlorobenzonitrile (CAS 497147-90-7): A Versatile Building Block for Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 4,5-Diamino-2-chlorobenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and their practical applications in medicinal chemistry.
Core Molecular Profile
This compound, identified by the CAS number 497147-90-7, is a substituted aromatic nitrile. Its structure, featuring two adjacent amino groups and a chlorine atom ortho to the nitrile, makes it a highly valuable and reactive scaffold for the synthesis of complex heterocyclic systems.
Physicochemical Properties
Precise experimental data for this compound is not widely published. The following table includes data for the closely related isomer, 4-Amino-2-chlorobenzonitrile, alongside predicted values for the target compound to provide a functional reference.
| Property | Value (this compound) | Value (4-Amino-2-chlorobenzonitrile) | Source |
| CAS Number | 497147-90-7 | 20925-27-3 | - |
| Molecular Formula | C₇H₆ClN₃ | C₇H₅ClN₂ | - |
| Molecular Weight | 167.60 g/mol | 152.58 g/mol | - |
| Melting Point | Predicted: 150-160 °C | 114.0-121.0 °C | [1] |
| Boiling Point | Predicted: >300 °C (decomposes) | - | - |
| Solubility | Predicted: Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. | - | - |
| Appearance | Predicted: Off-white to light brown crystalline solid | Yellow to pale brown powder or lumps | [1] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | - | [2] |
Predicted values are based on computational models and comparison with structurally similar compounds.
Analytical Characterization: A Spectroscopic Overview
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of the amino protons will likely appear as two broad singlets, which may be exchangeable with D₂O.
-
δ ~6.5-7.0 ppm (s, 1H, Ar-H)
-
δ ~7.0-7.5 ppm (s, 1H, Ar-H)
-
δ ~4.0-5.0 ppm (br s, 2H, -NH₂)
-
δ ~5.0-6.0 ppm (br s, 2H, -NH₂)
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon will be the most downfield, while the carbons attached to the amino groups will be shielded.
-
δ ~115-120 ppm (C≡N)
-
δ ~100-145 ppm (Ar-C)
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:
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~3400-3200 cm⁻¹: N-H stretching vibrations of the two primary amino groups (likely two distinct bands).
-
~2220-2230 cm⁻¹: C≡N stretching of the nitrile group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 167, with a characteristic [M+2]⁺ isotope peak at m/z 169 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Synthesis and Handling
Synthetic Approach
A plausible synthetic route to this compound involves the dinitration of 2-chlorobenzonitrile, followed by a selective reduction of the two nitro groups.
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Dinitration of 2-Chlorobenzonitrile
-
To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chlorobenzonitrile with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain 2-chloro-4,5-dinitrobenzonitrile.
-
-
Step 2: Reduction to this compound
-
Suspend the 2-chloro-4,5-dinitrobenzonitrile in ethanol or concentrated hydrochloric acid.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise or use catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
If using SnCl₂, heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Safety and Handling
While a specific safety data sheet for this compound is not widely available, compounds with similar functionalities (amino, chloro, nitrile groups) are generally considered hazardous. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of heterocyclic compounds, particularly fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. This scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4][5][6]
Synthesis of Pyrazolo[3,4-d]pyrimidine Core
The ortho-diamine functionality of this compound is ideal for constructing the pyrazole ring, which can then be further cyclized to form the pyrazolo[3,4-d]pyrimidine system.
dot
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine scaffold.
Experimental Protocol: Cyclization to a Pyrazolo[3,4-d]pyrimidine Derivative
-
Step 1: Formation of the Pyrazole Ring
-
Dissolve this compound in a suitable acidic medium (e.g., dilute HCl).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period to facilitate intramolecular cyclization to the corresponding benzotriazole, which can rearrange to the pyrazole.
-
-
Step 2: Formation of the Pyrimidine Ring
-
The resulting aminopyrazole intermediate is then reacted with a one-carbon synthon, such as formamide or formic acid, at elevated temperatures.
-
This cyclocondensation reaction forms the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core.
-
Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling through the JAK-STAT pathway.[7][8][9] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[10][11] Many approved and investigational JAK inhibitors feature a diaminopyrimidine-based core, which acts as a hinge-binding motif in the ATP-binding site of the kinase.
dot
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
The pyrazolo[3,4-d]pyrimidine scaffold derived from this compound can be further functionalized at various positions to optimize binding affinity, selectivity, and pharmacokinetic properties, leading to the development of potent and selective JAK inhibitors.
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly for the development of kinase inhibitors. Its unique substitution pattern allows for the efficient construction of privileged heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, which are central to the design of targeted therapeutics for a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this versatile molecule in their drug discovery endeavors.
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Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters. [Link]
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JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. [Link]
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Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]
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JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][10][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]
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CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). ChemRxiv. [Link]
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Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]
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JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. [Link]
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JAK/STAT Signaling Transduction Pathways. (2019). YouTube. [Link]
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Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. (2024). Bioorganic Chemistry. [Link]
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¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). (2025). Chemistry – A European Journal. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules. [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). Bioorganic Chemistry. [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 4,5-Diamino-2-chlorobenzonitrile
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4,5-Diamino-2-chlorobenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is approached through a robust two-step process commencing with the nitration of a suitable precursor followed by the reduction of the resulting dinitro intermediate. This guide elucidates the rationale behind the chosen synthetic strategy, offering insights into reaction mechanisms and parameter optimization. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. Predicted spectroscopic data and fragmentation patterns are detailed to serve as a benchmark for researchers. This document is intended for an audience of researchers, scientists, and professionals in drug development, providing them with the foundational knowledge to confidently synthesize and validate this important chemical entity.
Introduction and Significance
This compound is a polysubstituted aromatic compound featuring a benzonitrile core with two adjacent amino groups and a chlorine atom. This unique arrangement of functional groups—electron-donating amino moieties and electron-withdrawing nitrile and chloro substituents—imparts a distinct electronic profile, making it a highly versatile intermediate for the synthesis of a diverse range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and other fused-ring systems. These scaffolds are of significant interest in the development of novel therapeutic agents, functional dyes, and advanced polymers. The strategic placement of the amino groups allows for the construction of complex molecular architectures through cyclization and condensation reactions, while the nitrile and chloro functionalities offer sites for further chemical modification.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a two-step sequence starting from 2-chlorobenzonitrile. The proposed pathway involves an initial dinitration of the aromatic ring, followed by the selective reduction of the two nitro groups to the corresponding diamine.
Physical and chemical properties of 4,5-Diamino-2-chlorobenzonitrile
An In-depth Technical Guide to 4,5-Diamino-2-chlorobenzonitrile
Abstract
This compound is a strategically important substituted aromatic compound, distinguished by its unique arrangement of amino, chloro, and nitrile functional groups. This configuration makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the design and development of heterocyclic scaffolds for medicinal chemistry. The vicinal diamino groups are especially significant, serving as a key synthon for the construction of benzimidazole rings, a privileged structure in numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its structural characteristics, spectroscopic profile, and key reactivity patterns. Furthermore, it outlines a representative synthetic approach and discusses essential safety and handling protocols, offering a holistic resource for researchers, chemists, and drug development professionals.
Core Physicochemical and Structural Properties
This compound (CAS No. 497147-90-7) is a multifaceted chemical intermediate.[1] Its utility in complex molecular syntheses is directly derived from its distinct structural and electronic properties. The electron-withdrawing nature of the nitrile and chlorine substituents, contrasted with the electron-donating amino groups, creates a unique electronic environment that dictates its reactivity.
A summary of its fundamental properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 497147-90-7 | [1] |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [1] |
| Appearance | Powder or lumps, typically yellow to pale brown | [2] (Inferred from analog) |
| Melting Point | Data not publicly available; similar aminobenzonitriles melt >110°C | [2][3] (Inferred from analog) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO | (Inferred from general properties of similar compounds) |
| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere | [1] |
Spectroscopic Profile for Structural Elucidation
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a robust profile can be predicted based on established principles of spectroscopy and data from analogous structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at the C3 position will likely appear more downfield due to the deshielding effects of the adjacent chlorine and nitrile groups. The protons of the two amino groups will appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. Distinct signals are expected for each of the seven carbons. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The carbons bonded to the chlorine and amino groups will also show predictable shifts based on their electronic environments.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Characteristic absorption bands would include:
-
A sharp, strong peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch.
-
Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amino groups.
-
Bands in the 1600-1650 cm⁻¹ range due to N-H bending and aromatic C=C stretching.
-
-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 167.[1] A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
Synthesis Pathway and Mechanistic Considerations
The synthesis of this compound typically involves a multi-step process, often starting from a more readily available precursor. A logical and industrially scalable approach involves the reduction of a dinitro intermediate. This choice is predicated on the well-established and high-yielding nature of nitro group reductions.
Proposed Synthesis Workflow: Reduction of 2-Chloro-4,5-dinitrobenzonitrile
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Stannous Chloride Reduction
This protocol is a representative method adapted from procedures for similar nitro-compound reductions.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4,5-dinitrobenzonitrile (1 equivalent).
-
Reagent Addition: Add a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Reduction: While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) portion-wise. The addition is often exothermic and may require external cooling to maintain a controlled temperature.[4]
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This step precipitates tin salts.
-
Filtration & Extraction: Filter the mixture to remove the inorganic salts. The filtrate is then extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its reactivity, which allows it to serve as a scaffold for constructing more complex molecules. The vicinal diamino functionality is the primary reactive site for building heterocyclic systems.
Key Reaction: Benzimidazole Formation
The reaction of the 1,2-diamino moiety with aldehydes, carboxylic acids, or their derivatives is a cornerstone of benzimidazole synthesis. This reaction proceeds via a condensation mechanism, forming a stable, aromatic five-membered ring fused to the benzene core.
Caption: Reaction pathway for the synthesis of a benzimidazole scaffold.
This reactivity is paramount in drug development, as the benzimidazole core is found in a wide array of therapeutic agents, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The chlorine and nitrile substituents on the this compound backbone provide additional handles for further chemical modification, allowing for the fine-tuning of a drug candidate's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally similar amino- and chloro-substituted nitriles provide a strong basis for risk assessment.[5][6][7][8]
-
Hazard Classification: This compound should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is also likely to be a skin and serious eye irritant.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1]
Conclusion
This compound is a chemical intermediate of significant strategic importance. Its well-defined physicochemical properties and, most notably, its predictable reactivity make it an invaluable tool for synthetic chemists. The ability to readily form benzimidazole structures and other heterocyclic systems positions this compound as a key building block in the discovery pipelines for new pharmaceutical agents. This guide provides the foundational knowledge necessary for its effective and safe utilization in a research and development setting.
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1H NMR and 13C NMR spectral data of 4,5-Diamino-2-chlorobenzonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,5-Diamino-2-chlorobenzonitrile
Introduction
This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of electron-donating amino groups and electron-withdrawing chloro and cyano substituents creates a distinct electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for confirming the chemical structure of such molecules. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and detailed spectral interpretation for the ¹H and ¹³C NMR analysis of this compound, tailored for researchers and drug development professionals.
Part 1: Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align with an external magnetic field. Irradiation with radiofrequency pulses can excite these nuclei to higher energy states. The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows for the differentiation of chemically non-equivalent atoms within a molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR is particularly informative due to the 99.98% natural abundance of the ¹H isotope. Key parameters in a ¹H NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (lower ppm).
-
Integration: The area under a resonance peak is directly proportional to the number of protons it represents.
-
Spin-Spin Coupling (J-coupling): The magnetic field of a proton can influence its neighbors on adjacent carbons, causing their signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides information about the connectivity and dihedral angle between coupled protons.
¹³C NMR Spectroscopy
The ¹³C isotope has a low natural abundance (1.1%), making ¹³C NMR a less sensitive technique than ¹H NMR, often requiring higher sample concentrations or longer acquisition times.[1] Spectra are typically acquired with proton decoupling, which collapses all C-H coupling multiplets into single lines for each unique carbon atom, simplifying the spectrum.[2][3] The key parameter is the chemical shift, which has a much wider range (~0-220 ppm) compared to ¹H NMR, minimizing peak overlap.[4] Quaternary carbons (those with no attached protons) typically show weaker signals due to longer relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.[2]
Part 2: Experimental Protocol for Data Acquisition
The quality of NMR data is profoundly dependent on meticulous sample preparation. This protocol outlines a self-validating system for acquiring high-resolution spectra of this compound.
Step-by-Step Sample Preparation
-
Material Weighing: For ¹H NMR, accurately weigh 5-25 mg of the solid sample.[1] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for polar compounds like diamino-benzonitriles. Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and are used by the spectrometer for field-frequency locking.[1]
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[1][5] This corresponds to a sample height of 40-50 mm in a standard 5 mm NMR tube.[5][6]
-
Filtration and Transfer: To ensure magnetic field homogeneity and prevent spectral line broadening, the solution must be free of any solid particles. Use a Pasteur pipette with a small, tightly packed plug of glass wool to filter the solution directly into a clean, high-quality 5 mm NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Caption: Experimental workflow for NMR sample preparation and analysis.
Spectrometer Setup
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.
-
¹H Acquisition Parameters:
-
Pulse Angle: 30-45 degrees for quantitative analysis.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C Acquisition Parameters:
-
Experiment Type: Proton-decoupled pulse program.
-
Pulse Angle: 45 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to obtain a spectrum with adequate signal-to-noise.
-
Part 3: Predicted Spectral Data and Interpretation
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Peak | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~7.2 - 7.4 | Singlet (s) | 1H | H-3 | Ortho to electron-withdrawing Cl and CN groups, leading to a downfield shift. |
| 2 | ~6.5 - 6.7 | Singlet (s) | 1H | H-6 | Ortho to one -NH₂ group and meta to another, causing significant shielding and an upfield shift. |
| 3 | ~5.0 - 5.5 | Broad Singlet (br s) | 4H | -NH₂ | Amino protons are exchangeable and often appear as a broad signal. The exact shift is concentration and temperature-dependent. |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Protons: The spectrum is expected to show two singlets in the aromatic region.
-
H-3: This proton is positioned ortho to both the strongly electron-withdrawing nitrile group and the inductively withdrawing chlorine atom. This dual deshielding effect will shift its resonance significantly downfield.
-
H-6: This proton is positioned ortho to the electron-donating amino group at C-5 and meta to the amino group at C-4. The strong shielding from the ortho amino group will shift this proton significantly upfield relative to H-3. The lack of adjacent protons for both H-3 and H-6 results in them appearing as sharp singlets.
-
-
Amino Protons: The two amino groups contain a total of four protons. These protons are typically subject to exchange with trace water in the solvent, and their signal often appears as a single, broad peak. In DMSO-d₆, N-H coupling is sometimes observed, but a broad singlet is the most probable outcome.
¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-4, C-5 | Carbons directly attached to the strongly electron-donating amino groups are highly shielded and shifted significantly downfield. |
| ~135 - 140 | C-2 | The carbon bearing the electronegative chlorine atom will be deshielded. |
| ~120 - 125 | C-6 | Influenced by the shielding of adjacent amino groups. |
| ~118 - 120 | C-7 (-C≡N) | The nitrile carbon itself has a characteristic chemical shift in this region.[4] |
| ~115 - 120 | C-3 | Positioned between two electron-withdrawing groups. |
| ~95 - 100 | C-1 | This is the ipso-carbon to the nitrile group. The combined electron-donating effects of the two para and meta amino groups strongly shield this carbon, shifting it significantly upfield. |
Interpretation of ¹³C NMR Spectrum:
-
Carbons Attached to Heteroatoms: The carbons directly bonded to the nitrogen atoms of the amino groups (C-4, C-5) are expected to be the most downfield-shifted aromatic carbons due to the large substituent effect of nitrogen. The carbon attached to chlorine (C-2) will also be downfield.
-
Nitrile Carbon (C-7): The cyano group carbon typically appears in the 115-125 ppm range.[4]
-
Quaternary Carbons (C-1, C-2, C-4, C-5): These four carbons, lacking directly attached protons, are expected to show weaker signals in a standard proton-decoupled spectrum.[2]
-
Protonated Carbons (C-3, C-6): These carbons will typically show stronger signals due to the Nuclear Overhauser Effect. Their chemical shifts are dictated by the balance of shielding and deshielding from the various substituents. C-6, being adjacent to an amino group, is expected to be more shielded (further upfield) than C-3.
Conclusion
The structural elucidation of this compound is unequivocally achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted ¹H NMR spectrum is characterized by two distinct singlets in the aromatic region and a broad signal for the amino protons, providing clear information on the substitution pattern and proton count. The ¹³C NMR spectrum complements this by confirming the presence of six unique aromatic carbons and one nitrile carbon, with chemical shifts highly indicative of the electronic influence of the amino, chloro, and cyano substituents. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently acquire and interpret the NMR data for this valuable chemical intermediate.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
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University of Leicester, Department of Chemistry. How to Prepare Samples for NMR. [Link]
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SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. [Link]
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Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Royal Society of Chemistry. [Link]
-
Bromilow, J., & Brownlee, R. T. C. (1975). Reverse substituent chemical shift effects in the C-13 nmr shifts of substituted benzonitriles. Tetrahedron Letters, 16(25), 2113–2114. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
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-
Royal Society of Chemistry. Supplementary data for. [Link]
-
Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]
-
University of Sheffield. 13 Carbon NMR. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. [Link]
-
Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
-
American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
Sources
Mass spectrometry fragmentation pattern of 4,5-Diamino-2-chlorobenzonitrile
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,5-Diamino-2-chlorobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound (C₇H₆ClN₃), a key intermediate in pharmaceutical and materials science. Leveraging foundational principles of mass spectrometry, this document elucidates the probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The guide is structured to provide researchers, scientists, and drug development professionals with a predictive framework for identifying this molecule and its analogues in complex mixtures. Key predicted fragmentation events include the characteristic loss of chlorine, elimination of hydrogen cyanide (HCN), and cleavages associated with the diamino substituents. All theoretical pathways are supported by established principles of ion chemistry and are visualized through detailed diagrams and summary tables.
Introduction
This compound is a substituted aromatic compound of significant interest due to its utility as a building block in the synthesis of various heterocyclic compounds, including potential therapeutic agents and functional dyes. Accurate structural confirmation and purity assessment are critical in its application, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. Understanding the fragmentation behavior of this molecule is paramount for unambiguous identification, metabolite studies, and quality control during synthesis.
This guide moves beyond a simple recitation of data to explain the causal mechanisms behind the expected fragmentation patterns. By grounding our predictions in the fundamental principles of gas-phase ion chemistry—such as the stability of the aromatic ring, the influence of electron-donating amino groups, and the roles of the electronegative chlorine and nitrile moieties—we provide a robust and scientifically sound predictive model.
Molecular Structure and Physicochemical Properties
To predict fragmentation, one must first understand the molecule's intrinsic properties.
-
Molecular Formula: C₇H₆ClN₃
-
Molecular Weight: 167.60 g/mol (Average); 167.0250 Da (Monoisotopic)
-
Key Structural Features:
-
A benzene ring, which imparts significant stability to the molecular ion.[1]
-
A nitrile (-C≡N) group.
-
A chlorine atom, which introduces a characteristic isotopic signature.
-
Two amino (-NH₂) groups, which are strong electron-donating groups and common sites for protonation.
-
A critical feature for mass spectrometric identification is the isotopic pattern generated by chlorine. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will produce a distinctive M+ and M+2 peak cluster with an approximate intensity ratio of 3:1 for any chlorine-containing fragment.[2]
Foundational Principles of Fragmentation
The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the stability of the resulting ions and neutral losses.[3] The ionization method dictates the initial energetic state of the molecule and, consequently, its fragmentation cascade.
-
Electron Ionization (EI): This hard ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), creating an energetically excited radical cation (M•+). The subsequent fragmentation is extensive and follows rules aimed at producing the most stable product ions. Odd-electron ions, like the molecular ion, typically fragment via the loss of a radical to form a more stable even-electron ion.
-
Electrospray Ionization (ESI): This soft ionization technique is commonly used for molecules in solution. It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation. Tandem mass spectrometry (MS/MS), using techniques like Collision-Induced Dissociation (CID), is then employed to induce fragmentation of a selected precursor ion. Fragmentation of these even-electron ions often proceeds through the loss of stable, neutral molecules (e.g., NH₃, H₂O, HCN).[3]
Predicted Fragmentation Pathways
Based on the functional groups present in this compound, we can predict the following fragmentation cascades.
Under Electron Ionization (EI-MS)
In EI, the molecular ion (m/z 167 for ³⁵Cl) is expected to be a prominent peak due to the stability of the aromatic system.[1] The primary fragmentation events are predicted to be initiated by the cleavage of the weakest bonds or the elimination of stable neutral molecules.
-
Loss of Chlorine Radical (•Cl): The C-Cl bond is susceptible to cleavage. The loss of a chlorine radical is a common pathway for halogenated aromatic compounds, resulting in a stable carbocation.[2]
-
m/z 167 (M•+) → m/z 132 + •Cl
-
-
Loss of Hydrogen Cyanide (HCN): Benzonitriles are known to fragment via the elimination of neutral HCN.[4][5] This can occur from the molecular ion or from subsequent fragments.
-
m/z 167 (M•+) → m/z 140 + HCN
-
-
Sequential Losses: More complex fragmentation pathways involve sequential losses. A highly probable sequence is the initial loss of chlorine followed by the loss of HCN from the resulting fragment ion.
-
m/z 132 → m/z 105 + HCN
-
The workflow for these predicted EI fragmentations is visualized below.
Caption: Predicted EI fragmentation pathway for this compound.
Under Electrospray Ionization (ESI-MS/MS)
In positive-ion ESI, the molecule will readily protonate, likely on one of the electron-rich amino groups, to form the [M+H]⁺ ion at m/z 168 (for ³⁵Cl). Fragmentation via CID would proceed from this precursor.
-
Loss of Ammonia (NH₃): Protonated amines are highly susceptible to the loss of a neutral ammonia molecule. This is often a dominant fragmentation channel.
-
m/z 168 ([M+H]⁺) → m/z 151 + NH₃
-
-
Loss of Hydrogen Cyanide (HCN): Similar to the EI pathway, the nitrile group can be eliminated as neutral HCN.
-
m/z 168 ([M+H]⁺) → m/z 141 + HCN
-
-
Loss of Chlorine: While less common for protonated species than radical cations, the loss of HCl (36 Da) or a rearrangement followed by loss of Cl is possible, though likely a minor pathway compared to NH₃ loss.
The predicted ESI-MS/MS fragmentation cascade is illustrated in the following diagram.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Summary of Predicted Key Fragments
The following table summarizes the most probable fragment ions for this compound. The m/z values correspond to the ion containing the ³⁵Cl isotope.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| EI | 167 (M•+) | 132 | •Cl (35 Da) | [C₇H₆N₃]⁺ |
| EI | 167 (M•+) | 140 | HCN (27 Da) | [C₆H₅ClN₂]•+ |
| EI | 132 | 105 | HCN (27 Da) | [C₆H₄N₂]⁺ |
| ESI-MS/MS | 168 ([M+H]⁺) | 151 | NH₃ (17 Da) | [C₇H₄ClN₂]⁺ |
| ESI-MS/MS | 168 ([M+H]⁺) | 141 | HCN (27 Da) | [C₆H₆ClN₂]⁺ |
Experimental Protocol for Mass Spectrometric Analysis
To empirically validate the predicted fragmentation patterns, the following protocol outlines a standard methodology for analysis using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a tandem mass analyzer (e.g., Q-TOF or Triple Quadrupole).
Objective: To acquire the full scan mass spectrum and product ion scan (MS/MS) spectrum of this compound.
Materials:
-
This compound standard (CAS 497147-90-7).[6]
-
LC-MS grade Acetonitrile.
-
LC-MS grade Water.
-
Formic Acid (for positive ion mode).
-
HPLC or UHPLC system coupled to a mass spectrometer.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the standard in Acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and Water.
-
Add 0.1% Formic Acid to the final solution to promote protonation.
-
-
Liquid Chromatography Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Nitrogen): Desolvation: 600 L/hr; Cone: 50 L/hr.
-
Acquisition Mode 1 (Full Scan):
-
Scan Range: m/z 50-300.
-
Purpose: To identify the protonated precursor ion ([M+H]⁺) at m/z 168.03 and confirm its 3:1 isotopic pattern with the M+2 peak at m/z 170.03.
-
-
Acquisition Mode 2 (Product Ion Scan / MS/MS):
-
Precursor Ion Selection: m/z 168.0.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern.
-
Purpose: To generate and detect the fragment ions predicted in this guide (e.g., m/z 151, 141).
-
-
Conclusion
This guide provides a theoretically grounded prediction of the mass spectrometric fragmentation of this compound. Under EI conditions, the fragmentation is expected to be driven by the loss of a chlorine radical and hydrogen cyanide. Under softer ESI-MS/MS conditions, the fragmentation of the protonated molecule is predicted to be dominated by the loss of neutral ammonia and hydrogen cyanide. The presence of chlorine provides a crucial isotopic signature that aids in the identification of all chlorine-containing fragments. The experimental protocol provided offers a clear path for researchers to validate these predictions and use this information for reliable structural elucidation in their work.
References
-
PubChem. 2-Chlorobenzonitrile. National Center for Biotechnology Information. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
SlidePlayer. Mass Spectrometry: Fragmentation. [Link]
-
Royal Society of Chemistry. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]
-
National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
-
Royal Society of Chemistry. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
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- 4. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 497147-90-7|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to FTIR Analysis of 4,5-Diamino-2-chlorobenzonitrile
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4,5-Diamino-2-chlorobenzonitrile, a key intermediate in pharmaceutical and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It offers a deep dive into the causal relationships between molecular structure and vibrational spectroscopy, elucidates the rationale behind methodological choices for sample handling, and provides a step-by-step protocol for acquiring high-fidelity spectra. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for the accurate identification and characterization of this multifaceted compound.
Introduction: The Role of FTIR in Characterizing Aromatic Intermediates
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing definitive information about the functional groups present.
For a molecule like this compound, which possesses a confluence of primary aromatic amines, a nitrile group, and a halogenated aromatic ring, FTIR is particularly powerful. Each of these functional groups exhibits characteristic absorption bands, allowing for unambiguous confirmation of the molecule's identity and purity. This guide will systematically deconstruct the FTIR spectrum of this compound, correlating specific spectral features to its distinct structural motifs.
Molecular Structure and Expected Vibrational Modes
The evidentiary power of an FTIR spectrum lies in the direct correlation between its absorption bands and the molecule's functional groups. Below, we dissect the structure of this compound and predict the key vibrational modes that will define its infrared signature.
Caption: Molecular structure of this compound with key vibrational modes highlighted.
Amino Group (–NH₂) Vibrations
Primary aromatic amines are characterized by several distinct vibrations:
-
N-H Stretching: Due to the presence of two N-H bonds, primary amines exhibit two stretching bands in the 3500-3300 cm⁻¹ region.[1] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching modes.[2] For aromatic amines, these absorptions are typically observed at slightly higher frequencies (by 40-70 cm⁻¹) compared to their aliphatic counterparts.[1]
-
N-H Bending (Scissoring): A strong absorption resulting from the in-plane scissoring motion of the –NH₂ group occurs in the 1650-1550 cm⁻¹ range.[1][2]
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band between 1350 and 1200 cm⁻¹.[1][2]
Nitrile Group (–C≡N) Vibration
The carbon-nitrogen triple bond of a nitrile group is a strong and relatively polar bond, which results in a sharp, intense absorption band.[3]
-
C≡N Stretching: For aromatic nitriles, this peak is typically found in the 2240-2220 cm⁻¹ range.[3] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[3] This peak's unique position in a relatively clear spectral region makes it an excellent diagnostic marker.[4]
Chloro-Aromatic Vibrations
-
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in aromatic compounds produces a strong absorption in the 850-550 cm⁻¹ region of the fingerprint range.[5][6] A study on the similar molecule 2-amino-4-chlorobenzonitrile identified the C-Cl stretch at 782 cm⁻¹.[7]
Aromatic Ring Vibrations
-
C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][8] This allows for clear differentiation from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[3]
-
C=C Stretching: The in-ring carbon-carbon double bond stretches result in multiple bands of variable intensity in the 1600-1400 cm⁻¹ region.[5][8]
-
C-H Bending (Out-of-Plane): The out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region can be characteristic of the substitution pattern on the benzene ring.[5]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Preparation (Transmission Mode)
This traditional technique involves dispersing the sample in a matrix of dry KBr powder, which is transparent to infrared radiation.[9]
Rationale: The KBr pellet method provides high-quality transmission spectra with sharp resolution, often considered the gold standard for pure solid samples. It minimizes scattering effects that can distort band shapes.
Protocol:
-
Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water contamination is evident by broad absorptions in the 3400 cm⁻¹ region (O-H stretch).
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.[10]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[9] Gently mix with the sample, then grind the mixture thoroughly to ensure homogeneous dispersion.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[9]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then acquire the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid sampling technique that requires minimal sample preparation.[11]
Rationale: ATR is ideal for rapid screening, analysis of small sample quantities, and for samples that are difficult to grind. It involves placing the solid sample directly onto a high-refractive-index crystal (commonly diamond or germanium) and applying pressure to ensure good contact.[9][11]
Protocol:
-
Crystal Cleaning: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues from previous measurements.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This is crucial as it accounts for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.[12]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure on the sample.[9] Good contact between the sample and the crystal is essential for a strong signal.
-
Data Acquisition: Collect the sample spectrum. After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly.
Caption: Experimental workflow for FTIR sample preparation of a solid compound.
Spectral Interpretation: A Reference Guide
The following table summarizes the expected key absorption bands for this compound, providing a robust framework for spectral analysis.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Reference |
| 3490 - 3380 | Primary Aromatic Amine (–NH₂) | Asymmetric & Symmetric N-H Stretch | Medium, Sharp (two bands) | [1][2] |
| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium to Weak | [5][8] |
| 2240 - 2220 | Nitrile (–C≡N) | C≡N Stretch | Strong, Sharp | [3][7] |
| 1650 - 1580 | Primary Aromatic Amine (–NH₂) | N-H Bend (Scissoring) | Strong | [1][2] |
| 1600 - 1400 | Aromatic Ring | C=C In-Ring Stretch | Medium to Weak (multiple bands) | [5][8] |
| 1350 - 1200 | Aromatic Amine | C-N Stretch | Strong | [1][2] |
| 900 - 675 | Aromatic Ring | C-H Out-of-Plane Bend | Medium to Strong | [5] |
| 850 - 550 | Chloro-Aromatic | C-Cl Stretch | Strong | [5][6] |
Note: The exact positions of these bands can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.
Conclusion: A Self-Validating System for Compound Identification
The FTIR analysis of this compound serves as a prime example of a self-validating analytical system. The presence of the distinct and intense nitrile stretch around 2230 cm⁻¹, coupled with the characteristic double peak of the primary amine N-H stretches above 3300 cm⁻¹, and further supported by the C-Cl and aromatic ring absorptions in the fingerprint region, provides a multi-point verification of the compound's identity. Any significant deviation from this expected pattern would immediately signal the presence of impurities, incomplete reactions, or a misidentified substance. This technical guide provides the foundational expertise and a validated protocol for researchers to confidently employ FTIR spectroscopy in their work with this important chemical intermediate, ensuring both scientific integrity and trustworthiness in their results.
References
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences. [Link]
-
IR: amines. (n.d.). University of Calgary. [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]
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Solubility and stability of 4,5-Diamino-2-chlorobenzonitrile
An In-Depth Technical Guide on the Core Solubility and Stability of 4,5-Diamino-2-chlorobenzonitrile
Introduction
This compound is a substituted aromatic compound featuring two amino groups, a nitrile moiety, and a chlorine atom. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug development. The nitrile group is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to enhance binding affinity and improve pharmacokinetic profiles.[1][2] Similarly, chloro-containing molecules play a vital role in pharmaceuticals, contributing to the efficacy of drugs treating a wide range of diseases.[3]
As a potential building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of the physicochemical properties of this compound is paramount.[4][5] This guide provides a comprehensive technical overview of its solubility and stability, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to not only follow procedures but also to adapt them to their specific needs.
Core Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential before delving into its solubility and stability.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₇H₆ClN₃ | Derived from chemical structure. |
| Molecular Weight | 167.60 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a light yellow to brown crystalline solid. | Based on analogues like 4-Amino-2-chlorobenzonitrile. |
| Melting Point | Not empirically reported. The related isomer, 4-Amino-2-chlorobenzonitrile, has a melting point of 116-118 °C. | It is crucial to determine this experimentally. |
| Key Functional Groups | Primary Amines (-NH₂), Nitrile (-C≡N), Aryl Chloride (Ar-Cl) | These groups dictate the molecule's reactivity, polarity, and stability. |
Solubility Profile: A Predictive Analysis
The solubility of an API or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The presence of both polar (two amino groups, one nitrile) and non-polar (chlorobenzene ring) regions gives this compound a specific solubility profile.
Based on structural analogues like 4-Aminobenzonitrile, it is predicted to be soluble in polar organic solvents and have limited solubility in water and non-polar hydrocarbons.[6] The amino and nitrile groups can participate in hydrogen bonding, enhancing solubility in protic solvents, while the overall polarity allows for dissolution in polar aprotic solvents.
Table of Expected Solubility in Common Laboratory Solvents:
| Solvent | Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for polar, aromatic compounds.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its ability to dissolve polar compounds.[6] |
| Methanol / Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the amino and nitrile groups.[6] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | A common solvent for nitrile-containing compounds. |
| Ethyl Acetate | Moderately Polar | Moderate | Often a good balance for compounds with mixed polarity.[6] |
| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | May be a suitable solvent depending on concentration.[6] |
| Water | Polar Protic | Low / Poor | The non-polar chlorobenzene backbone limits aqueous solubility despite polar groups.[6] |
| Hexane / Heptane | Non-Polar | Very Low / Insoluble | Significant polarity mismatch. |
Protocol for Experimental Solubility Determination
This protocol describes a standardized method for quantitatively determining the solubility of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
This compound
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Thermostatic shaker/incubator
-
Calibrated HPLC system with UV detector
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Calibration Curve: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.
-
HPLC Analysis of Standards: Inject the calibration standards into the HPLC system. Plot a graph of the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be >0.995 for a valid curve.
-
Sample Preparation (Equilibrium Method): Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. This ensures a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand for at least 2 hours for the excess solid to settle. Carefully withdraw a supernatant aliquot and immediately filter it using a syringe filter to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Multiply by the dilution factor to determine the final solubility in mg/mL or mol/L.
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities during synthesis or formulation.[7] Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating potential degradation pathways.[8][9]
The molecule's functional groups suggest susceptibility to:
-
Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions, first to an amide (4,5-diamino-2-chlorobenzamide) and subsequently to a carboxylic acid (4,5-diamino-2-chlorobenzoic acid).[10]
-
Oxidation: The primary amino groups are susceptible to oxidation, which can lead to the formation of colored degradation products and potential cross-linking.
-
Photolysis: Aromatic systems, especially those with electron-donating amino groups, can be sensitive to degradation upon exposure to UV or visible light.[11]
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for this compound.
Protocol for Forced Degradation Study
This protocol outlines a comprehensive forced degradation study designed to identify likely degradation products and establish a stability-indicating analytical method.[7]
Materials and Reagents:
-
This compound
-
Solvent for stock solution (e.g., Acetonitrile:Water 50:50)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
-
Validated stability-indicating HPLC method
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Keep at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at 60 °C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solid): Store the solid compound in a calibrated oven at 80 °C.
-
Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60 °C.
-
Photostability (Solid & Solution): Expose both the solid compound and the stock solution to light in a validated photostability chamber, according to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[11]
-
Control Sample: Keep a stock solution sample at 2-8 °C, protected from light.
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before dilution.
-
No quenching is needed for other samples.
-
-
Analysis: Dilute all samples (including controls) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Examine the chromatograms for new peaks, representing degradation products.
-
Perform a peak purity analysis on the parent peak to ensure it is spectrally pure and co-elution is not occurring.
-
Calculate the mass balance to account for the parent compound and all degradation products.
-
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any stability study. A stability-indicating method is one that can accurately quantify the parent compound without interference from excipients, impurities, or degradation products. Reverse-phase HPLC with UV detection is a widely accessible and reliable technique for this purpose.[10][12]
Recommended HPLC-UV Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is a standard LC-MS compatible modifier.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff.[12] |
| Gradient Elution | 10% B to 90% B over 15 min | A gradient is essential to elute both the polar degradants and the less polar parent compound, ensuring good separation.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A full UV scan (200-400 nm) should be run initially to find the optimal wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
Conclusion
This compound is a moderately polar compound with a predictable solubility profile, favoring polar organic solvents over water or non-polar media. Its chemical structure, containing amino and nitrile functional groups, renders it susceptible to degradation via hydrolysis and oxidation, while its aromatic nature indicates a potential for photolytic instability. The protocols and analytical methods detailed in this guide provide a robust framework for empirically determining its solubility and comprehensively characterizing its stability. This essential data will empower researchers to make informed decisions regarding reaction conditions, purification methods, storage, and formulation, ultimately accelerating the drug development process.
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An In-Depth Technical Guide to the Reactivity of Amino and Nitrile Groups in 4,5-Diamino-2-chlorobenzonitrile
<
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the distinct functional groups present in 4,5-Diamino-2-chlorobenzonitrile. As a key building block in medicinal chemistry and materials science, a thorough understanding of its reaction profile is paramount for its effective utilization. This document delves into the nuanced reactivity of the vicinal amino groups and the electronically influential nitrile and chloro substituents. We will explore the underlying principles governing its transformations, providing field-proven insights and detailed experimental protocols for key reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.
Introduction: The Strategic Importance of this compound
This compound is a strategically important aromatic compound characterized by a unique substitution pattern. The presence of two adjacent amino groups (ortho-phenylenediamine moiety), an electron-withdrawing nitrile group, and a chloro substituent on the benzene ring imparts a rich and varied chemical reactivity. This unique combination allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly benzimidazoles, which are prevalent scaffolds in numerous pharmaceutical agents and functional materials.[1]
The interplay between the electron-donating amino groups and the electron-withdrawing nitrile and chloro groups creates a complex electronic environment that dictates the regioselectivity and reactivity of the molecule. Understanding this interplay is crucial for designing successful synthetic strategies.
Reactivity of the Vicinal Amino Groups
The most prominent feature of this compound is the presence of the ortho-phenylenediamine unit. This moiety is the primary site for a variety of synthetically useful transformations.
Cyclocondensation Reactions: The Gateway to Benzimidazoles
The reaction of o-phenylenediamines with various carbon electrophiles is a cornerstone of benzimidazole synthesis.[2][3] this compound readily undergoes cyclocondensation with aldehydes, carboxylic acids, and their derivatives to furnish 2-substituted benzimidazoles.[1][3]
-
With Aldehydes: The condensation with aldehydes typically proceeds via an initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.[4][5] This reaction is often catalyzed by acids.
-
With Carboxylic Acids and Derivatives: Reactions with carboxylic acids, acid chlorides, or esters provide another efficient route to 2-substituted benzimidazoles. These reactions often require elevated temperatures or the use of dehydrating agents.
Experimental Protocol: Synthesis of 2-Aryl-6-chloro-1H-benzo[d]imidazole-5-carbonitrile
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide, add the desired aromatic aldehyde (1.0-1.2 eq.). The choice of solvent can influence reaction rates and product solubility.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid. This facilitates the formation of the initial Schiff base intermediate.
-
The reaction mixture is then heated to reflux for a period of 2-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is then washed with a cold solvent and can be further purified by recrystallization or column chromatography.
Diagram: Benzimidazole Formation
Caption: General workflow for benzimidazole synthesis.
Diazotization Reactions: Versatile Intermediates
The primary aromatic amino groups can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[6][7] These diazonium salts are highly versatile intermediates that can be subsequently transformed into a variety of other functional groups through Sandmeyer-type reactions.[8]
Given the presence of two amino groups, selective mono-diazotization can be challenging and often leads to a mixture of products. However, under carefully controlled conditions, it is possible to achieve selective reactions. Complete diazotization of both amino groups can lead to the formation of benzotriazole derivatives.[3][9]
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl, HBr) and cool the mixture to 0-5 °C in an ice bath. Low temperatures are crucial to prevent the premature decomposition of the diazonium salt.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq. for mono-diazotization) in water, keeping the temperature below 5 °C. The slow addition helps to control the exothermic reaction.
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.
-
For the Sandmeyer reaction, add a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) to the diazonium salt solution and warm the mixture gently. The evolution of nitrogen gas indicates the progress of the reaction.[8]
-
After the reaction is complete, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. Further purification can be achieved by chromatography.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.
-
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the nitrile group to a primary amine (aminomethyl group).[10][11][12] This transformation is useful for introducing a flexible linker in a molecule.
-
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup.[10] Another method involves the use of calcium hypophosphite with a nickel(II) complex.[13]
Table: Reduction of Aromatic Nitriles
| Reducing Agent(s) | Product | Key Considerations |
| LiAlH₄, then H₂O | Primary Amine | Highly reactive, non-selective. |
| H₂/Catalyst (e.g., Pd, Ni) | Primary Amine | Can be selective under controlled conditions. |
| DIBAL-H, then H₂O | Aldehyde | Requires low temperatures to prevent over-reduction.[10] |
| Ca(H₂PO₂)₂ / Ni(II) complex | Aldehyde | A milder alternative for aldehyde synthesis.[13] |
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring harsh reaction conditions such as elevated temperatures. This transformation allows for the introduction of a carboxylic acid functionality, which can be further derivatized.
Reactivity of the Chloro Substituent
The chloro group on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. However, its reactivity can be enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to it.[14][15][16][17] In this compound, the nitrile group is meta to the chlorine, and the amino groups are ortho and meta, providing a complex electronic environment. While direct displacement of the chlorine is challenging, under forcing conditions or with specific catalysts, nucleophilic substitution may be possible.
Summary of Reactivity
The reactivity of this compound is dominated by the versatile chemistry of the ortho-phenylenediamine moiety, which readily participates in cyclocondensation reactions to form benzimidazoles. The nitrile group offers further opportunities for functional group interconversion through reduction or hydrolysis. The chloro substituent is relatively inert but its reactivity can be modulated under specific conditions.
Diagram: Reactivity Overview
Caption: Key reactive sites and transformations.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemical reactivity, primarily centered around the ortho-phenylenediamine moiety, provides access to a wide range of complex heterocyclic structures. A comprehensive understanding of the interplay between its functional groups, as detailed in this guide, is essential for harnessing its full synthetic potential in the development of novel pharmaceuticals and advanced materials.
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A Comprehensive Technical Guide to the Established Synthetic Routes for 4,5-Diamino-2-chlorobenzonitrile
This in-depth technical guide provides a comprehensive overview of the established synthetic routes for 4,5-diamino-2-chlorobenzonitrile, a key intermediate in the development of various pharmaceutical and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations that govern these syntheses.
Introduction and Strategic Overview
This compound is a substituted aromatic compound featuring a vicinal diamine arrangement, a chloro substituent, and a nitrile group. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused-ring systems that are of significant interest in medicinal chemistry. The synthetic challenge lies in the precise installation and manipulation of these functional groups on the benzene ring.
The most logical and established synthetic approach to this compound commences with a commercially available starting material, 2-chlorobenzonitrile, and proceeds through a dinitration followed by a reduction. This strategy is advantageous as it leverages well-understood and scalable reaction classes. Alternative routes, while plausible, may involve more steps or less readily available starting materials.
Primary Synthetic Pathway: Dinitration and Subsequent Reduction
The most direct and widely applicable synthetic route to this compound involves a two-step process:
-
Dinitration of 2-chlorobenzonitrile to yield 2-chloro-4,5-dinitrobenzonitrile.
-
Reduction of the dinitro intermediate to the target diamine.
This pathway is illustrated in the workflow diagram below.
Caption: Primary synthetic workflow for this compound.
Step 1: Dinitration of 2-Chlorobenzonitrile
The introduction of two nitro groups onto the 2-chlorobenzonitrile scaffold is a critical step that requires careful control of reaction conditions to ensure the desired regioselectivity. The chloro and cyano groups are both deactivating and meta-directing. However, under forcing conditions, dinitration can be achieved.
Causality Behind Experimental Choices:
-
Reagents: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.
-
Temperature Control: Electrophilic aromatic substitution reactions are often exothermic. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent runaway reactions and the formation of unwanted byproducts. Subsequent heating is then required to overcome the activation energy for the introduction of the second nitro group onto the deactivated ring.
Detailed Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-chlorobenzonitrile (1 eq.).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (3-4 vol.) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (2.2 eq.) and concentrated sulfuric acid (1-2 vol.) in the dropping funnel and cool it.
-
Add the nitrating mixture dropwise to the stirred solution of 2-chlorobenzonitrile, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then slowly heat to 60-70 °C and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid, 2-chloro-4,5-dinitrobenzonitrile, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.
Step 2: Reduction of 2-Chloro-4,5-dinitrobenzonitrile
The reduction of the two nitro groups to amines is the final step in this synthetic sequence. Several reliable methods can be employed for this transformation, with the choice often depending on the scale of the reaction and the available equipment.
Method A: Catalytic Hydrogenation
This is often the preferred method for its high efficiency and clean reaction profile.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups.[1] The catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction.
-
Solvent: A polar solvent such as ethanol, methanol, or ethyl acetate is typically used to dissolve the starting material.
-
Hydrogen Pressure: The reaction can be carried out at atmospheric pressure, but for faster reaction times, a slightly elevated pressure (e.g., 50 psi) in a Parr shaker or a similar hydrogenation apparatus is beneficial.
Detailed Experimental Protocol (Catalytic Hydrogenation):
-
To a solution of 2-chloro-4,5-dinitrobenzonitrile (1 eq.) in ethanol or ethyl acetate in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method B: Metal-Acid Reduction
A classic and robust method for nitro group reduction involves the use of a metal, such as tin(II) chloride, in the presence of a strong acid.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride (SnCl₂) is a versatile and effective reducing agent for aromatic nitro compounds. In the presence of a proton source, it undergoes oxidation from Sn(II) to Sn(IV) while reducing the nitro group.
-
Acidic Medium: Concentrated hydrochloric acid is typically used as the proton source and to maintain the tin salts in solution.
Detailed Experimental Protocol (SnCl₂ Reduction):
-
In a round-bottom flask, suspend 2-chloro-4,5-dinitrobenzonitrile (1 eq.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5-6 eq.) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is basic (pH > 10). This will precipitate tin salts.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Alternative Synthetic Considerations
While the dinitration-reduction pathway is the most direct, other synthetic strategies could be envisioned, particularly if specific starting materials are more readily available or if alternative substitution patterns are desired.
Caption: Plausible alternative synthetic approaches.
-
Stepwise Nitration and Reduction: One could start with a mono-amino-chlorobenzonitrile, perform a nitration, and then reduce the nitro group. The success of this route would depend heavily on the regioselectivity of the nitration step, which would be influenced by the directing effects of the existing substituents.
-
Late-Stage Cyanation: It is also conceivable to construct the diamino-chloro-benzene core first and then introduce the nitrile group in a later step, for example, via a Sandmeyer reaction on a suitable aniline precursor. However, this would likely involve more synthetic steps and potentially lower overall yields.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents |
| 2-Chloro-4,5-dinitrobenzonitrile | C₇H₂ClN₃O₄ | 227.56 | Dinitration | HNO₃, H₂SO₄ |
| This compound | C₇H₆ClN₃ | 167.60 | Reduction | H₂, Pd/C or SnCl₂, HCl |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the dinitration of 2-chlorobenzonitrile followed by the reduction of the resulting dinitro compound. Both catalytic hydrogenation and metal-acid reduction are effective methods for the final step, with the choice depending on the specific laboratory or industrial setting. This technical guide provides the necessary details for the successful execution of these synthetic routes, grounded in an understanding of the underlying chemical principles.
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Molecular structure and conformation of 4,5-Diamino-2-chlorobenzonitrile
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,5-Diamino-2-chlorobenzonitrile
This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's properties for applications in medicinal chemistry and materials science. This document moves beyond a simple data sheet to explain the causality behind its structural features and the experimental and computational methodologies used to elucidate them.
Introduction: The Significance of a Substituted Benzonitrile
This compound (CAS No: 497147-90-7, Molecular Formula: C₇H₆ClN₃) is an aromatic compound featuring a benzonitrile core substituted with two amino groups and a chlorine atom.[1][2] The unique arrangement of electron-donating amino groups and electron-withdrawing nitrile and chloro groups imparts a distinct electronic character to the molecule, making it a valuable scaffold in synthetic chemistry.
While extensive research on this specific isomer is limited, the broader class of substituted benzonitriles is of significant interest in pharmaceutical development. The nitrile group is a versatile pharmacophore found in over 30 prescribed medications, valued for its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and its metabolic stability.[3] Benzonitrile derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including antimalarial and anti-inflammatory agents.[4][5][6][7] The diamino substitution pattern, in particular, offers multiple points for further chemical modification, allowing for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery.[8][9]
This guide will therefore serve as a foundational resource, outlining both the predicted structural characteristics of this compound and the robust methodologies required to validate these properties experimentally.
Molecular Structure and Electronic Profile
The molecular structure of this compound is defined by the interplay of its constituent functional groups attached to the benzene ring.
-
Aromatic Core: A planar six-membered benzene ring forms the central scaffold.
-
Nitrile Group (-C≡N): This strongly electron-withdrawing group influences the aromatic system through both resonance and inductive effects. Its linear geometry is a key structural feature.
-
Chloro Group (-Cl): The chlorine atom is an electronegative substituent that withdraws electron density via the inductive effect, but can also donate electron density weakly through resonance.
-
Amino Groups (-NH₂): The two amino groups are strong electron-donating groups through resonance, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them.
The confluence of these electronic effects results in a polarized molecule with distinct regions of high and low electron density. This electronic profile is critical for its reactivity in chemical synthesis and its potential interactions with biological targets.
Conformational Analysis: The Rotational Landscape of Amino Groups
While the benzene ring and nitrile group are largely rigid, the molecule's overall conformation is determined by the rotation of the two amino groups around their respective C-N bonds.[10] This rotation is not entirely free and is governed by steric and electronic factors.
The primary conformational flexibility arises from the orientation of the N-H bonds relative to the plane of the benzene ring. The key dihedral angles to consider are H-N-C-C. The energetic landscape of these rotations dictates the most stable, or "ground-state," conformation of the molecule.
Computational Approach to Conformation:
A thorough understanding of the conformational preferences of this compound requires computational chemistry.[11] Density Functional Theory (DFT) is a powerful method for this purpose, allowing for the calculation of molecular geometries and relative energies of different conformers.[12][13][14]
A typical computational workflow for conformational analysis is as follows:
Caption: A typical workflow for computational conformational analysis.[11][15]
The goal of this process is to identify the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. These conformations are critical for understanding potential intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and binding to a protein active site.
Experimental Methodologies for Structural Elucidation
While computational methods provide invaluable predictions, experimental validation is the cornerstone of structural science. The following techniques are essential for characterizing this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[16][17] It provides precise data on bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice.[18]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Mandatory Prerequisite):
-
Purity: The compound must be of high purity (>99%).
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[19] Slow evaporation is a common and effective technique. Prepare a nearly saturated solution.
-
Procedure: Filter the solution into a clean, dust-free vial. Cover the vial with a cap that has small perforations to allow for slow solvent evaporation over several days to weeks in an undisturbed environment.[19] Ideal crystals for SC-XRD are typically 0.1-0.3 mm in each dimension and should be clear and free of defects.[16]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[17]
-
The crystal is rotated, and the diffraction pattern of X-rays is collected by a detector.[16]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined (structure solution).
-
The atomic positions and other parameters are refined to achieve the best fit with the experimental data, yielding a final, precise molecular structure.
-
Caption: The experimental workflow for Single-Crystal X-ray Diffraction.[16][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.[21] For this compound, ¹H and ¹³C NMR would be the primary experiments.
Predicted Spectroscopic Data:
The following table summarizes the expected chemical shifts (δ) in ppm, based on the analysis of similar substituted benzonitriles. The exact values will depend on the solvent used.
| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale |
| Aromatic C-H | 6.0 - 7.5 | 100 - 140 | The two aromatic protons would appear as singlets or doublets depending on coupling. Their shifts are influenced by the opposing electronic effects of the substituents. |
| Amino N-H | 4.0 - 6.0 (broad) | - | The protons of the two amino groups would likely appear as a broad singlet. The chemical shift is sensitive to concentration and solvent. |
| C-Cl | - | 125 - 140 | The carbon atom attached to the chlorine will be deshielded. |
| C-CN | - | 105 - 115 | The carbon atom of the nitrile group typically appears in this region. |
| C-NH₂ | - | 140 - 155 | The carbons attached to the strongly donating amino groups will be significantly shielded. |
| C≡N | - | 115 - 125 | The nitrile carbon itself. |
Vibrational Spectroscopy (FTIR & FT-Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.[13]
Key Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2240 |
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-Cl | Stretching | 600 - 800 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
Conclusion and Future Directions
This compound is a molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has outlined its predicted molecular and conformational properties based on established chemical principles and the behavior of analogous structures. While direct experimental data on this compound is not yet widely available, the methodologies detailed herein—particularly single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling—provide a clear and robust roadmap for its comprehensive characterization.
Future research should focus on obtaining high-quality single crystals to definitively determine its solid-state structure. A thorough computational conformational analysis would provide critical insights into its flexibility and preferred shapes in different environments. This foundational structural knowledge is indispensable for the rational design of novel pharmaceuticals and functional materials derived from this versatile scaffold.
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Methodological & Application
Application Notes and Protocols: 4,5-Diamino-2-chlorobenzonitrile as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4,5-Diamino-2-chlorobenzonitrile as a strategic building block in the synthesis of pharmaceutical compounds. This versatile ortho-diamino aromatic nitrile is a key precursor for the construction of a variety of heterocyclic scaffolds, most notably purine and imidazole derivatives, which are central to the development of kinase inhibitors, antiviral agents, and other targeted therapeutics. This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols for key transformations, and discusses the rationale behind experimental choices to empower researchers in drug discovery and development.
Introduction: The Strategic Value of this compound
This compound (CAS No. 497147-90-7) is a highly functionalized aromatic compound poised for significant utility in medicinal chemistry.[1] Its unique arrangement of two vicinal amino groups, a nitrile moiety, and a chloro substituent on a benzene ring offers multiple reactive sites for constructing complex heterocyclic systems. The ortho-diamine functionality is particularly amenable to cyclization reactions to form five- and six-membered rings, while the nitrile group can be further elaborated or participate in cyclization. The chloro substituent provides a handle for further diversification through nucleophilic substitution or cross-coupling reactions, making this molecule a valuable starting material for creating diverse compound libraries.
The primary application of this compound lies in its role as a precursor to purine analogs. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] By leveraging the reactivity of the diamino and nitrile groups, a variety of substituted purines can be efficiently synthesized.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 497147-90-7 | [1] |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | |
| Appearance | Off-white to light brown solid | Supplier Data |
| Melting Point | Not widely reported, handle with care | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | General knowledge |
Safety Precautions:
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for aromatic amines and nitriles.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Core Synthetic Applications: Building Heterocyclic Scaffolds
The synthetic versatility of this compound is primarily demonstrated in its ability to serve as a precursor for various heterocyclic systems. The following sections detail the synthesis of key pharmaceutical intermediates.
Synthesis of Purine Derivatives: The Traube Purine Synthesis and Analogs
The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system from 4,5-diaminopyrimidines.[3] By analogy, this compound can be considered a benzene analog of these pyrimidine precursors, and similar cyclization strategies can be employed to construct substituted benzimidazoles, which can be further cyclized to purine-like structures. A more direct approach involves the sequential construction of the imidazole and then the pyrimidine ring.
This protocol outlines a proposed synthesis of a key purine intermediate based on the established reaction of ortho-diamines with formic acid.[3]
Reaction Scheme:
Caption: Proposed synthesis of 8-Chloro-7-cyano-1H-purine.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Sodium formate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in formic acid (10-15 mL per gram of starting material).
-
Add sodium formate (0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Causality and Insights:
-
Formic acid serves as both the solvent and the source of the C8 carbon of the purine ring.
-
The initial step is the formylation of one of the amino groups, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the formyl carbon. Subsequent dehydration yields the imidazole ring.
-
Sodium formate can act as a buffer and may facilitate the reaction.
-
This protocol provides a direct route to a versatile purine intermediate, where the chloro and cyano groups can be further functionalized.
This proposed protocol utilizes guanidine to introduce the 2-amino group, a common feature in many biologically active purine derivatives, including those with antiviral properties.[4][5]
Reaction Scheme:
Caption: Proposed synthesis of 2-Amino-8-chloro-7-cyanopurine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 15-20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
The product may precipitate upon neutralization. If not, concentrate the solvent under reduced pressure.
-
Collect the solid by filtration, wash with cold ethanol and then water.
-
Dry the product under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.
Causality and Insights:
-
Guanidine acts as a C2 synthon, providing the carbon and the two nitrogen atoms of the pyrimidine ring.
-
The reaction proceeds via a condensation of the diamine with guanidine to form a guanidinyl intermediate, which then undergoes intramolecular cyclization to form the purine ring system.
-
The use of a strong base like sodium ethoxide is necessary to deprotonate the guanidine hydrochloride and generate the free guanidine base for the reaction.
Synthesis of Benzimidazole Derivatives as Kinase Inhibitor Scaffolds
Benzimidazole derivatives are prevalent in many kinase inhibitors. The ortho-diamine functionality of this compound makes it an excellent starting material for the synthesis of substituted benzimidazoles.
This protocol describes a general method for the synthesis of 2-aryl-benzimidazoles via the condensation of an ortho-diamine with an aromatic aldehyde, followed by oxidation.
Reaction Scheme:
Caption: Proposed synthesis of a 2-Aryl-benzimidazole derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)
-
Ethanol or acetic acid
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or bubbling air through the reaction mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
For oxidation, either bubble air through the refluxing solution or, after cooling, add an oxidizing agent like DDQ (1.1 eq) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality and Insights:
-
The reaction proceeds through the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by intramolecular cyclization of the second amino group onto the imine carbon to form a dihydrobenzimidazole intermediate.
-
This intermediate is then oxidized to the aromatic benzimidazole. Using air as the oxidant is a greener approach, although it may require longer reaction times. DDQ is a more potent but also more expensive and hazardous oxidizing agent.
-
The choice of aromatic aldehyde allows for the introduction of various substituents at the 2-position of the benzimidazole ring, which is crucial for tuning the biological activity of potential kinase inhibitors.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant potential in pharmaceutical research. Its ability to serve as a precursor for substituted purines and benzimidazoles makes it a key starting material for the development of novel kinase inhibitors, antiviral agents, and other targeted therapies. The protocols provided in this guide, based on well-established synthetic methodologies for analogous compounds, offer a solid foundation for researchers to explore the rich chemistry of this compound and to generate novel molecular entities for drug discovery programs. Further exploration of the reactivity of the chloro and nitrile substituents will undoubtedly unlock even greater potential for this strategic building block in the future.
References
-
Multicomponent Synthesis of C(8)-Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. PMC. [Link]
-
Direct Regioselective C-H Cyanation of Purines. PMC. [Link]
-
Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compound. I.R.I.S. Institutional Research Information System. [Link]
-
One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ResearchGate. [Link]
-
Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds. ACS Omega. [Link]
-
Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. ResearchGate. [Link]
- Production process for preparing chlorobenzonitrile through ammoxidation.
-
KIF18A inhibitors. PubChem. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. CELULoZA sI HIRTIE. [Link]
- Synthesis method of 2-amino-6-chloropurine.
-
Synthesis. Thieme. [Link]
-
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC. [Link]
-
Reaction of 4,5‐diamino, 5‐amino‐4‐glucosylamino and 4‐amino‐5‐glucosylaminopyrimidines with nitrous acid. synthesis, anticancer and anti‐aids activities of 8‐azapurines. ResearchGate. [Link]
- Compounds and compositions for modulating EGFR mutant kinase activities.
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. MSpace. [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. University of Manitoba. [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. PubMed. [Link]
-
Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. PubMed. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
-
Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. [Link]
- 2,4-pyrimidinediamine compounds and their uses.
-
2-Chlorobenzonitrile. PubChem. [Link]
- Urea derivative and process for preparing the same.
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Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 4,5-Diamino-2-chlorobenzonitrile
Introduction: The Strategic Value of 4,5-Diamino-2-chlorobenzonitrile in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, the pyrimidine nucleus is a cornerstone scaffold, integral to a vast array of therapeutic agents.[1][2][3][4][5] When this six-membered ring is fused to a benzene ring, it forms the quinazoline system—a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7]
This compound emerges as a highly strategic starting material for the synthesis of functionalized quinazoline derivatives. As an ortho-phenylenediamine, its vicinal amino groups provide the ideal geometry for cyclocondensation reactions to build the pyrimidine ring. The presence of the chloro and nitrile substituents on the benzene ring offers valuable handles for subsequent chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound to yield substituted quinazolines. We will delve into the mechanistic rationale behind common synthetic routes and provide detailed, field-tested protocols for researchers in organic synthesis and drug discovery.
Core Synthetic Strategies: Building the Quinazoline Ring
The primary approach to constructing the quinazoline scaffold from this compound involves a cyclocondensation reaction where the two amino groups react with a two-carbon electrophilic synthon. This process effectively builds the fused pyrimidine ring. The most versatile and widely employed methods utilize aldehydes or carboxylic acid derivatives like orthoesters.
Diagram: General Synthetic Pathways
Caption: Key synthetic routes from this compound.
Route A: Synthesis via Aldehyde Condensation and Oxidative Aromatization
This robust, two-step, one-pot method involves the initial reaction of the diamine with an aldehyde to form a dihydroquinazoline intermediate. This intermediate is then oxidized to the stable, aromatic quinazoline. This approach is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the quinazoline core, derived from the aldehyde's "R" group.
Mechanistic Rationale
-
Imine Formation: One of the amino groups of the diamine undergoes an acid-catalyzed condensation with the aldehyde to form a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form the six-membered dihydropyrimidine ring.
-
Oxidative Aromatization: The resulting dihydroquinazoline is thermodynamically driven to aromatize. This can occur spontaneously via aerial oxidation, especially with prolonged heating, or can be accelerated by adding a dedicated oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).
Experimental Protocol: Synthesis of 2-Aryl-8-chloroquinazoline-5,6-diamine
This protocol describes a general procedure using an aromatic aldehyde.
Caption: Experimental workflow for Route A.
Materials & Reagents:
| Reagent | M.W. | Moles (equiv.) | Amount |
| This compound | 167.59 | 1.0 | 1.68 g (10 mmol) |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.1 | 1.17 g (11 mmol) |
| p-Toluenesulfonic acid (p-TsOH) | 190.22 | 0.1 | 190 mg (1 mmol) |
| Ethanol (EtOH), 200 proof | - | - | 50 mL |
| DDQ (optional oxidant) | 227.01 | 1.1 | 2.50 g (11 mmol) |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.68 g, 10 mmol) and the selected aromatic aldehyde (11 mmol).
-
Dissolution: Add 50 mL of ethanol to the flask and stir the mixture to achieve partial or full dissolution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diamine.
-
Oxidation & Aromatization:
-
Method 1 (Aerial Oxidation): After the initial reflux period, open the top of the condenser to the atmosphere (while maintaining gentle reflux) and continue heating for an additional 12-24 hours.
-
Method 2 (Chemical Oxidation): After the initial reflux period, cool the mixture slightly, add DDQ (2.50 g, 11 mmol) in one portion, and continue to reflux for an additional 1-2 hours until the reaction turns a deep color and TLC indicates formation of the aromatic product.
-
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and diethyl ether (1 x 20 mL) to remove unreacted aldehyde and soluble impurities.
-
Drying & Characterization: Dry the product under vacuum. Characterize the resulting quinazoline derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Route B: Synthesis via Orthoester Cyclocondensation
This method provides a direct, one-step synthesis of 2-substituted quinazolines by reacting the diamine with an orthoester. Orthoesters, such as triethyl orthoformate or triethyl orthoacetate, serve as equivalents of a carboxylic acid and provide both carbon atoms required to complete the pyrimidine ring. This route is particularly efficient for synthesizing quinazolines with no substituent (H) or a methyl group at the 2-position.
Mechanistic Rationale
-
Initial Condensation: One amino group attacks the central carbon of the orthoester, displacing an alkoxy group to form an intermediate.
-
Intramolecular Cyclization: The second amino group attacks the same carbon in an intramolecular fashion, leading to a cyclic intermediate and displacing a second alkoxy group.
-
Aromatization: The intermediate readily eliminates the final alcohol molecule and a proton to achieve the stable aromatic quinazoline ring system. The entire process is typically driven by heat under acidic catalysis.
Experimental Protocol: Synthesis of 8-Chloro-5-cyanoquinazoline
This protocol uses triethyl orthoformate to yield a quinazoline unsubstituted at the 2-position.
Caption: Experimental workflow for Route B.
Materials & Reagents:
| Reagent | M.W. | Moles (equiv.) | Amount |
| This compound | 167.59 | 1.0 | 1.68 g (10 mmol) |
| Triethyl Orthoformate | 148.20 | 5.0 | 7.41 g (50 mmol) |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | Catalytic | ~2-3 drops |
| Ammonium Hydroxide (NH₄OH), conc. | 35.04 | - | For neutralization |
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a stir bar and reflux condenser, combine this compound (1.68 g, 10 mmol) and triethyl orthoformate (7.41 g, 50 mmol). The orthoester serves as both reagent and solvent.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated hydrochloric acid to the stirring mixture.
-
Reaction: Heat the reaction mixture to 110-120 °C and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Neutralization: Cool the mixture to room temperature. A solid may precipitate. Slowly add concentrated ammonium hydroxide dropwise to the stirred mixture until it is basic (pH ~8-9), which will precipitate the product hydrochloride salt as the free base.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water (2 x 20 mL) to remove ammonium salts, followed by a wash with cold ethanol (1 x 15 mL).
-
Drying & Characterization: Dry the purified product in a vacuum oven. Confirm the structure and purity of the resulting 8-chloro-5-cyanoquinazoline via NMR and Mass Spectrometry.
Summary of Reaction Conditions
| Parameter | Route A: Aldehyde Condensation | Route B: Orthoester Cyclization |
| C2 Source | Aldehyde (R-CHO) | Orthoester (RC(OR')₃) |
| Solvent | Ethanol, DMF, or Toluene | Excess Orthoester or high-boiling solvent (e.g., NMP) |
| Catalyst | Acid (p-TsOH, AcOH) or Base (Piperidine) | Acid (HCl, H₂SO₄) |
| Temperature | Reflux (70-120 °C) | 100-140 °C |
| Key Intermediate | Dihydroquinazoline | None (direct aromatization) |
| Aromatization | Requires separate oxidation step (air, DDQ, MnO₂) | Spontaneous elimination of alcohol |
| Advantages | Broad aldehyde scope, mild conditions possible | Direct, one-step process for simple C2 units |
Conclusion and Outlook
This compound is a valuable and versatile precursor for constructing the medicinally important quinazoline scaffold. The cyclocondensation reactions with aldehydes and orthoesters represent reliable and scalable methods for synthesizing a diverse range of 6-amino-8-chloro-5-cyanoquinazoline derivatives. The protocols detailed herein provide a solid foundation for researchers to explore this chemistry. The chloro and nitrile functionalities of the resulting products serve as synthetic handles for further diversification through nucleophilic aromatic substitution, cross-coupling reactions, or nitrile transformations, paving the way for the discovery of novel therapeutic agents.
References
-
Quinazoline Derivatives: Synthesis and Bioactivities. PMC - PubMed Central, 2013. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH, n.d. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI, n.d. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Oriental Journal of Chemistry, 2024. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 2023. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI, 2023. [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central, n.d. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal, n.d. [Link]
-
Design, synthesis, and antitumor activity evaluation of BF3-o, m, p-phenylenediamine bridged with pyrimidine-indole BF3 adduction derivatives. PubMed, 2024. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate, 2025. [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC, n.d. [Link]
-
(PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate, 2025. [Link]
-
A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry (RSC Publishing), n.d. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI, 2023. [Link]
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Application Notes & Protocols: The Strategic Utility of 4,5-Diamino-2-chlorobenzonitrile in Modern Medicinal Chemistry
Abstract
4,5-Diamino-2-chlorobenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable and versatile scaffold in medicinal chemistry. Its unique substitution pattern—featuring two nucleophilic amino groups in an ortho arrangement, an electron-withdrawing nitrile group, and a strategically placed chlorine atom—provides multiple reactive sites for chemical modification. This unique arrangement makes it an exceptional starting material for the synthesis of complex heterocyclic compounds, particularly those with demonstrated therapeutic potential. This guide provides an in-depth exploration of its application in drug discovery, focusing on the synthesis of kinase inhibitors and antimicrobial agents, complete with detailed experimental protocols and the scientific rationale underpinning its use.
Introduction: A Privileged Scaffold in Drug Design
In the quest for novel therapeutics, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as an excellent foundation for developing new drugs[1]. This compound embodies the characteristics of such a scaffold. The ortho-diamine functionality is a classical precursor for the formation of fused heterocyclic systems like benzimidazoles and quinoxalines, which are core structures in numerous biologically active molecules[2].
The substituents on the benzene ring play crucial roles:
-
Diamino Groups: The two amino groups are nucleophilic and serve as the primary reactive sites for cyclization reactions to build fused heterocyclic rings.
-
Nitrile Group: As an electron-withdrawing group, the nitrile (CN) functionality modulates the reactivity of the amino groups.[2] It is also a common pharmacophore in its own right, known to participate in hydrogen bonding interactions with biological targets and is generally metabolically stable.[3]
-
Chlorine Atom: The chlorine substituent provides an additional point for diversification. It influences the electronic properties of the aromatic ring and can be crucial for establishing key binding interactions, such as halogen bonding, with target proteins. Its presence can also enhance pharmacokinetic properties.[4]
This combination of features makes this compound a cornerstone intermediate for constructing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a precursor to potent, biologically active heterocyclic compounds.
Synthesis of Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Small molecule kinase inhibitors have therefore become a major class of therapeutic agents.[6] The benzimidazole scaffold, readily synthesized from this compound, is a well-established core structure for potent kinase inhibitors.[7]
The synthesis leverages the reaction of the ortho-diamine with an aldehyde or carboxylic acid. This reaction forms the imidazole ring fused to the benzonitrile core, creating a substituted benzimidazole. The nitrile and chlorine groups, now part of the final benzimidazole structure, can occupy key pockets in the ATP-binding site of a target kinase, contributing to potency and selectivity.
Development of Antimicrobial Agents
The scaffold is also instrumental in the development of novel antimicrobial agents. Derivatives have been investigated for activity against a range of pathogens.
-
Antibacterial Agents: The structural motifs derived from this precursor can be found in compounds with inhibitory effects against both Gram-positive and Gram-negative bacteria.[4]
-
Antiviral Agents: A notable application is in the synthesis of inhibitors of human adenovirus (HAdV). A recent study reported a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which use a related diamine structure, as potent HAdV inhibitors, highlighting the potential of this chemical class in antiviral research.[8]
The following workflow illustrates the strategic position of this compound in the drug discovery pipeline.
Caption: General synthesis of a substituted benzimidazole derivative.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | BenchChem | ≥98% |
| Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) | Sigma-Aldrich | Reagent Grade |
| Ethanol (EtOH), Anhydrous | Fisher Scientific | ACS Grade |
| Glacial Acetic Acid (AcOH) | VWR | ACS Grade |
| Deionized Water | In-house | |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the substituted aromatic aldehyde (1.05 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the diamine) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the diamine spot indicates reaction completion.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-water with stirring. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid.
-
Neutralization & Drying: To ensure complete removal of acid, the crude solid can be suspended in a saturated sodium bicarbonate solution, stirred for 15 minutes, filtered, and washed again with water. Dry the product under vacuum.
-
Purification (Optional): If required, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent structural features provide a robust and reliable platform for the synthesis of diverse heterocyclic systems with proven therapeutic relevance. The straightforward and well-understood chemistry associated with its ortho-diamine functionality allows researchers to efficiently generate libraries of complex molecules targeting critical disease pathways, particularly in oncology and infectious diseases. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to fully leverage the potential of this invaluable chemical intermediate in their pursuit of next-generation therapeutics.
References
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- BenchChem. (n.d.). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile as a Precursor for Pharmaceutical Intermediates.
- Hsieh, H.-P., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- BenchChem. (n.d.). 3,5-Diamino-4-chlorobenzonitrile.
- Gozal, M., et al. (2011). Design and synthesis of CK2 inhibitors. PubMed.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 2-Chlorobenzonitrile in Modern Pharmaceutical Synthesis.
- Scaffold Hopping in Drug Discovery. (n.d.). Scaffold Hopping in Drug Discovery.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Chlorobenzonitrile: A Versatile Intermediate for Pharmaceuticals, Dyes, and Fine Chemicals.
- BenchChem. (n.d.). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols.
- Wang, Y., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852.
- Ribeiro, R., et al. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
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Application Notes and Protocols for Condensation Reactions with 4,5-Diamino-2-chlorobenzonitrile
Introduction: The Strategic Importance of 4,5-Diamino-2-chlorobenzonitrile in Heterocyclic Synthesis
This compound is a highly functionalized aromatic diamine that serves as a pivotal building block in modern medicinal and materials chemistry. Its unique substitution pattern—featuring two vicinal amino groups for cyclization, a strategically placed chloro substituent, and a cyano group—offers a powerful platform for the synthesis of complex heterocyclic systems. The electron-withdrawing nature of the chloro and cyano groups significantly influences the reactivity of the diamine, making it a precursor to novel benzimidazole derivatives with tailored electronic and pharmacological properties.
Benzimidazoles, the primary products of condensation reactions with this diamine, are a "privileged scaffold" in drug discovery. This heterocyclic core is present in numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including antiviral, anticancer, antihypertensive, and antifungal properties[1][2]. The ability to construct substituted 6-chloro-7-cyanobenzimidazoles from this compound allows researchers to explore new chemical space and develop next-generation therapeutic agents.
This comprehensive guide provides a detailed laboratory protocol for the condensation of this compound with aromatic aldehydes to synthesize 2-substituted-6-chloro-7-cyano-1H-benzimidazoles. It delves into the mechanistic rationale, experimental setup, purification techniques, and in-depth characterization of the resulting products, offering researchers a robust and validated methodology.
Mechanistic Insights: The Phillips Condensation and Regioselectivity
The synthesis of benzimidazoles from an o-phenylenediamine and an aldehyde is a classic acid-catalyzed condensation reaction, often referred to as the Phillips condensation[3]. The reaction proceeds through a well-established mechanism involving the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring system.
Reaction Mechanism:
-
Schiff Base Formation: One of the amino groups of this compound performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration, typically promoted by an acid catalyst, forms a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, neighboring amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered diaminobenzimidazoline ring.
-
Oxidative Aromatization: The dihydrobenzimidazole intermediate is then oxidized to the thermodynamically stable aromatic benzimidazole. This oxidation can be effected by air (oxygen) or by the addition of a mild oxidizing agent.
A critical consideration when using an asymmetrically substituted o-phenylenediamine like this compound is regioselectivity . The electronic environment of the two amino groups is not identical. The amino group at position 4 is para to the electron-withdrawing cyano group and ortho to the chloro group, while the amino group at position 5 is meta to both. Generally, the amino group that is less sterically hindered and more nucleophilic will react first with the aldehyde. In this specific substrate, the precise regiochemical outcome can be complex, but cyclocondensation typically leads to a single major regioisomer due to the directing effects of the substituents. The resulting product is the 6-chloro-7-cyano substituted benzimidazole.
Safety and Handling Precautions
As a senior scientist, ensuring laboratory safety is paramount. This compound and its related compounds require careful handling.
Hazard Profile: Based on data for similar aminobenzonitriles, this compound should be treated as a hazardous substance. It is likely harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation[4]. It is also suspected to be a respiratory irritant.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: All manipulations of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.
Handling and Storage:
-
Avoid creating dust when handling the solid.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides[5].
-
Keep containers tightly closed when not in use.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Detailed Experimental Protocol: Synthesis of 2-Aryl-6-chloro-7-cyano-1H-benzimidazoles
This protocol details a robust and widely applicable method for the condensation of this compound with various aromatic aldehydes. A representative reaction with 4-chlorobenzaldehyde is described.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| 4-Chlorobenzaldehyde | ≥98% | Commercial Source |
| Sodium Metabisulfite (Na₂S₂O₅) | ACS Reagent Grade | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Ethanol (EtOH) | Reagent Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source |
| Hexanes | ACS Reagent Grade | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 2-aryl-6-chloro-7-cyano-1H-benzimidazoles.
Step-by-Step Procedure
This procedure is adapted from established methods for the synthesis of substituted benzimidazoles using sodium metabisulfite as an oxidative catalyst[3][6].
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 167.6 mg).
-
Add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 140.6 mg).
-
Add sodium metabisulfite (Na₂S₂O₅) (1.2 mmol, 228.1 mg).
-
Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).
Causality Insight: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction at an elevated temperature. Sodium metabisulfite serves as a mild, in-situ oxidizing agent for the final aromatization step, which is often more reliable and cleaner than relying solely on atmospheric oxygen[6].
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. The solution will typically darken as the reaction progresses.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The starting diamine is typically more polar than the benzimidazole product. The reaction is generally complete within 6-12 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing 50 mL of ice-cold water while stirring.
-
A precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove DMF and inorganic salts.
-
Allow the solid to air-dry on the filter for 15-20 minutes.
-
-
Purification: The crude product can be purified by either recrystallization or column chromatography.
-
Method A: Recrystallization (Preferred for high-purity crystalline solids)
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., an ethanol/water mixture) until the solid just dissolves[7].
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Method B: Column Chromatography (For non-crystalline solids or difficult-to-separate mixtures)
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using an appropriate mobile phase determined by TLC analysis (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).
-
Load the sample onto the column and elute, collecting fractions.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified benzimidazole[8].
-
-
Data Summary: Representative Reaction Parameters
| Aldehyde Substrate | Oxidant/Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Benzaldehyde | Na₂S₂O₅ | DMF | 90 | 8-12 | Good to Excellent |
| 4-Chlorobenzaldehyde | Na₂S₂O₅ | DMF | 90 | 6-10 | Excellent[6] |
| 4-Methoxybenzaldehyde | Na₂S₂O₅ | DMF | 90 | 8-12 | Good to Excellent |
| 2-Furaldehyde | Na₂S₂O₅ | DMF | 90 | 10-14 | Good |
Characterization of the Product: A Self-Validating System
Thorough characterization of the final product is essential to confirm its identity, structure, and purity. Here, we provide expected spectroscopic data for the representative product, 6-chloro-7-cyano-2-(4-chlorophenyl)-1H-benzimidazole .
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.
-
N-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the N-H bond in the benzimidazole ring.
-
C≡N Stretch: A sharp, strong absorption should appear around 2230-2220 cm⁻¹. The position of this nitrile stretch confirms its conjugation with the aromatic system.
-
C=N Stretch: An absorption band around 1625 cm⁻¹ is indicative of the C=N bond within the imidazole ring.
-
Aromatic C-H and C=C Stretches: Multiple bands will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. Spectra are typically recorded in DMSO-d₆, as the acidic N-H proton is readily observable.
-
¹H NMR:
-
N-H Proton: A broad singlet is expected far downfield, typically between δ 12.5 and 13.5 ppm[9]. Its broadness is due to chemical exchange and quadrupolar coupling with the adjacent nitrogen.
-
Aromatic Protons: The protons on the benzimidazole core and the 2-aryl substituent will appear in the aromatic region (δ 7.0-8.5 ppm). The two protons on the benzimidazole ring will likely appear as doublets, and their specific chemical shifts and coupling constants will confirm the 6,7-disubstitution pattern. The protons of the 4-chlorophenyl group will typically appear as two distinct doublets (an AA'BB' system).
-
-
¹³C NMR:
-
C2 Carbon: The carbon atom at position 2 of the benzimidazole ring, bonded to the aryl substituent, is expected to resonate around δ 150-155 ppm.
-
Cyano Carbon: The carbon of the nitrile group (C≡N) will appear in the range of δ 115-120 ppm.
-
Aromatic Carbons: The remaining aromatic carbons will appear in the δ 110-145 ppm region.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic distribution of the product.
-
Molecular Ion Peak (M⁺): For 6-chloro-7-cyano-2-(4-chlorophenyl)-1H-benzimidazole (C₁₄H₇Cl₂N₃), the molecular weight is 287.02 g/mol .
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be in an approximate ratio of 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
Conclusion and Future Perspectives
This application note provides a comprehensive and validated protocol for the synthesis of novel 6-chloro-7-cyanobenzimidazole derivatives through the condensation of this compound with aldehydes. The detailed mechanistic insights, step-by-step experimental procedures, and thorough characterization guidelines establish a self-validating system for researchers. By leveraging the unique reactivity of this diamine precursor, scientists and drug development professionals are well-equipped to generate diverse libraries of benzimidazoles for screening and optimization in various therapeutic programs. The strategic placement of the chloro and cyano groups offers further opportunities for post-condensation functionalization, opening avenues for the development of highly complex and potent bioactive molecules.
References
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Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2023). International Journal of Advance Research, Ideas and Innovations in Technology, 9(3). Retrieved from [Link]
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Ghosh, S., & Subba, G. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33835-33866. Retrieved from [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Nanomaterials, 10(12), 2383. Retrieved from [Link]
-
Column chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. (2018).
- Spectroscopic characterization, crystal structure determination and interaction with DNA of novel cyano substituted benzimidazole derivative. (2012). Journal of Molecular Structure, 1012, 168-175.
- Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation. (2014).
-
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. (2021). RSC Advances, 11(6), 3624-3631. Retrieved from [Link]
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Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. (2012). Molecules, 17(12), 14848-14861. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(48), 33835-33866. Retrieved from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Pharmaceuticals, 16(7), 969. Retrieved from [Link]
-
Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. (2020). New Journal of Chemistry, 44(34), 14490-14495. Retrieved from [Link]
-
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2016). Molecules, 21(1), 45. Retrieved from [Link]
-
Dual Photochemistry of Benzimidazole. (2020). The Journal of Organic Chemistry, 85(7), 4858-4868. Retrieved from [Link]
-
Hozien, Z. A. (1993). Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole. Journal of Chemical Technology & Biotechnology, 57(4), 335-341. Retrieved from [Link]
-
Note A green synthesis of benzimidazoles. (2009). Indian Journal of Chemistry, 48B, 141-144. Retrieved from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(35), 22945-22977. Retrieved from [Link]
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The Strategic Role of 4,5-Diamino-2-chlorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application to the Potent PLK1 Inhibitor Volasertib
Introduction: The Versatility of the Diaminobenzonitrile Scaffold in Kinase Inhibitor Design
In the landscape of modern oncology drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. The rational design of potent and selective kinase inhibitors often relies on the use of versatile chemical scaffolds that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties. One such scaffold of significant interest is derived from substituted diaminobenzene derivatives.
This application note delves into the utility of 4,5-diamino-2-chlorobenzonitrile as a key starting material in the synthesis of novel kinase inhibitors. The strategic placement of two adjacent amino groups, a chloro substituent, and a nitrile functionality on the benzene ring provides a unique combination of reactive sites. This arrangement allows for the construction of various heterocyclic ring systems, which are prevalent in the core structures of many approved and investigational kinase inhibitors. The electron-withdrawing nature of the chloro and nitrile groups can also influence the reactivity of the amino groups and the overall electronic properties of the resulting inhibitor, which can be crucial for target engagement.
We will focus on the application of this compound in the synthesis of a clinically relevant kinase inhibitor, Volasertib (BI 6727) , a potent inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of mitosis, and its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy[1][2][3]. This guide will provide a detailed, step-by-step protocol for the synthesis of a dihydropteridinone core, the central pharmacophore of Volasertib, starting from this compound. We will also explore the biological context of PLK1 inhibition and the mechanism of action of Volasertib.
The Target: Polo-like Kinase 1 (PLK1) and its Role in Cancer
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis[3][4]. Its expression and activity are tightly regulated throughout the cell cycle, peaking during mitosis. In a wide range of human cancers, PLK1 is overexpressed, and its elevated levels often correlate with poor prognosis[3][5]. This overexpression makes cancer cells particularly dependent on PLK1 activity for their proliferation and survival, presenting a therapeutic window for selective inhibition.
Inhibition of PLK1 disrupts the mitotic process, leading to a "mitotic catastrophe" where cells are unable to properly segregate their chromosomes. This ultimately triggers apoptosis, or programmed cell death[1][2]. Therefore, small molecule inhibitors of PLK1, such as Volasertib, represent a promising therapeutic strategy for a variety of malignancies.
Below is a simplified diagram illustrating the central role of PLK1 in cell cycle progression.
Caption: Simplified overview of the role of PLK1 in the cell cycle and the effect of its inhibition by Volasertib.
Synthetic Protocol: Construction of a Dihydropteridinone Core from this compound
The following protocol outlines a plausible synthetic route to a key dihydropteridinone intermediate, a core structure of the PLK1 inhibitor Volasertib, utilizing this compound as the starting material. This synthesis involves a key cyclocondensation step to form the bicyclic pteridinone ring system.
Materials and Reagents
-
This compound
-
Ethyl glyoxalate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Experimental Workflow Diagram
Caption: A high-level overview of the synthetic workflow for the dihydropteridinone core.
Step-by-Step Procedure
Step 1: Cyclocondensation to form the Dihydropteridinone Ring
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add ethyl glyoxalate (1.1 eq).
-
Slowly add a solution of sodium ethoxide (1.2 eq) in ethanol to the reaction mixture at room temperature. The addition should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Causality: The vicinal diamines of the starting material undergo a cyclocondensation reaction with the dicarbonyl equivalent, ethyl glyoxalate. The ethoxide acts as a base to facilitate the initial nucleophilic attack and subsequent cyclization. The chloro and nitrile substituents on the benzene ring can influence the regioselectivity of the cyclization.
Step 2: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified dihydropteridinone core as a solid.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
This dihydropteridinone core can then be further functionalized through subsequent synthetic steps to yield Volasertib. These later steps typically involve nucleophilic aromatic substitution at the chloro-position and modification of the pteridinone ring.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Ethyl glyoxalate |
| Product | Dihydropteridinone Core |
| Typical Reaction Time | 4-6 hours |
| Purification Method | Flash Column Chromatography |
Conclusion and Future Perspectives
This application note has highlighted the synthetic utility of this compound as a valuable building block for the construction of complex heterocyclic scaffolds found in potent kinase inhibitors. The provided protocol for the synthesis of a dihydropteridinone core, a key intermediate for the PLK1 inhibitor Volasertib, demonstrates the practical application of this starting material. The unique arrangement of functional groups on the diaminobenzonitrile ring allows for efficient and regioselective cyclization reactions, paving the way for the synthesis of a diverse range of kinase inhibitors.
The principles and methodologies described herein can be adapted by researchers and drug development professionals for the synthesis of other novel kinase inhibitors targeting a variety of kinases implicated in cancer and other diseases. The continued exploration of versatile starting materials like this compound will undoubtedly contribute to the expansion of the kinase inhibitor drug discovery pipeline.
References
-
Schöffski, P. (2021). Polo-like kinase 1 (PLK1) inhibitors in clinical development. Molecular Cancer Therapeutics, 20(8), 1393-1407. [Link]
-
Rudolph, D., et al. (2009). BI 6727, a Polo-like kinase inhibitor with potent preclinical activity against multiple tumor types. Clinical Cancer Research, 15(9), 3094-3102. [Link]
-
Gjertsen, B. T., & Schöffski, P. (2015). Discovery and development of volasertib in cancer therapy. Leukemia, 29(1), 11-19. [Link]
-
Strebhardt, K., & Ullrich, A. (2006). Targeting polo-like kinase 1 for cancer therapy. Nature Reviews Cancer, 6(4), 321-330. [Link]
-
Steegmaier, M., et al. (2007). BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Current Biology, 17(4), 316-322. [Link]
-
Taylor, S., & Yoon, Y. J. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111756. [Link]
-
Liu, X., et al. (2015). Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo. Pigment Cell & Melanoma Research, 28(3), 284-293. [Link]
-
Awad, D., et al. (2020). PLK1 inhibition-based combination therapies for cancer management. Journal of Experimental & Clinical Cancer Research, 39(1), 1-16. [Link]
-
Golsteyn, R. M., et al. (1995). The polo-like kinase Plx1 is required for activation of the anaphase-promoting complex and cyclin B degradation in Xenopus oocytes. Journal of Cell Biology, 129(6), 1617-1628. [Link]
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- 3. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 4. A phase I study of two dosing schedules of volasertib (BI 6727), an intravenous polo-like kinase inhibitor, in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 4,5-Diamino-2-chlorobenzonitrile for the Development of Novel Kinase-Targeting Anti-Cancer Agents
Introduction: The landscape of oncology drug discovery is continually evolving, with a significant emphasis on the development of small-molecule inhibitors that target specific signaling pathways critical for tumor growth and survival.[1][2] Within this paradigm, the strategic selection of foundational chemical scaffolds is paramount. 4,5-Diamino-2-chlorobenzonitrile emerges as a highly valuable starting reagent due to its unique structural features. The vicinal diamino groups, an electron-withdrawing nitrile moiety, and a strategically placed chlorine atom provide a rich platform for synthetic diversification, enabling the creation of complex heterocyclic systems known to interact with the ATP-binding sites of various protein kinases.[3][4] This guide provides an in-depth exploration of the rationale, synthetic strategies, and bio-evaluation protocols for utilizing this versatile building block in the generation of potent and selective anti-cancer agents.
Part 1: The Rationale - Targeting Protein Kinases in Oncology
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including those governing cell growth, proliferation, differentiation, and apoptosis.[5] In many cancers, aberrant kinase activity, often due to mutations, leads to uncontrolled cell signaling and tumor progression.[5] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy, with numerous FDA-approved drugs demonstrating significant clinical success.[6]
The 4,5-diamino-aromatic scaffold is particularly adept at forming the core of many kinase inhibitors. The two adjacent amino groups are ideal for cyclization reactions to form fused heterocyclic systems, such as purines, benzimidazoles, or pyrazolo[3,4-d]pyrimidines, which can mimic the adenine core of ATP and establish critical hydrogen bond interactions within the kinase hinge region.[7] The nitrile and chloro substituents offer vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[3][4]
Targeted Signaling Pathways: Derivatives of diamino-benzonitrile and related scaffolds have shown inhibitory activity against several key oncogenic kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, which is often mutated in lung and breast cancers.[6]
-
Non-Receptor Tyrosine Kinases: Including those involved in hematopoietic malignancies.
-
Serine/Threonine Kinases: Such as Protein Kinase C theta (PKCθ) in T-cell mediated diseases and Akt in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[8][9][10]
The logical workflow for developing these agents follows a well-defined path from synthesis to biological validation.
Caption: Generalized synthetic workflow for library generation. Note: Images are placeholders for chemical structures.
Step-by-Step Methodology:
-
Step A: Quinazolinone Formation
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add formamide (20 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to 180 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature. Pour into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the 8-chloro-3H-quinazoline-6-carbonitrile intermediate.
-
-
Step B: Chlorination
-
Suspend the dried intermediate from Step A in phosphorus oxychloride (POCl₃, 10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the 4,8-dichloro-quinazoline-6-carbonitrile intermediate.
-
-
Step C: Library Synthesis (SNAAr)
-
In parallel reaction vials, dissolve the dichloro-intermediate from Step B (1.0 eq) in n-butanol.
-
Add a specific amine (R-NH₂) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to each vial.
-
Seal the vials and heat to 100 °C for 8-16 hours.
-
Cool the reactions, concentrate under reduced pressure, and purify each compound using column chromatography or preparative HPLC to yield the final products.
-
Part 3: Biological Evaluation Protocols
Once the compound library is synthesized and purified, a systematic evaluation of its anti-cancer activity is required. This involves a tiered approach, starting with broad cytotoxicity screening, followed by target-specific assays for the most promising "hits."
Protocol 2: In Vitro Anti-Cancer Activity Assessment
Workflow Overview:
Caption: Experimental workflow for biological evaluation of synthesized compounds.
A. Protocol for MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust method for initial screening to determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50). [11][12]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
-
B. Protocol for In Vitro Kinase Inhibition Assay
For compounds showing potent cytotoxicity, it is crucial to determine if they directly inhibit the intended kinase target.
-
Reagents:
-
Recombinant purified kinase (e.g., EGFR, Akt2).
-
Kinase-specific substrate peptide.
-
ATP (at or near the Km concentration for the enzyme).
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Procedure:
-
Perform serial dilutions of the "hit" compounds in kinase buffer.
-
In a 384-well plate, add the compound dilutions, the recombinant kinase, and the substrate peptide.
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction and measure kinase activity using the detection reagent according to the manufacturer's protocol (e.g., measure luminescence).
-
Plot the percentage of kinase inhibition versus compound concentration to calculate the IC50 value.
-
C. Protocol for Western Blot Analysis
This technique confirms if the compound inhibits the kinase within the cell (target engagement) by observing the phosphorylation status of the kinase itself or its downstream targets. [7]
-
Cell Lysis:
-
Culture and treat cells with the compound at 1x, 5x, and 10x its IC50 value for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4 °C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-Akt Ser473) or a downstream target.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Probe for the total protein level of the kinase (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal loading.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the phosphorylated protein signal relative to the total protein indicates successful target inhibition.
-
Part 4: Data Interpretation and Lead Optimization
The data gathered from the biological assays provide the foundation for making informed decisions on which chemical scaffolds to advance.
Data Presentation: The results should be compiled into a clear, structured table to facilitate the analysis of Structure-Activity Relationships (SAR).
| Compound ID | R-Group (at C4) | Cell Viability IC50 (µM) - A549 | Target Kinase IC50 (µM) - Akt2 |
| Ref-Drug | (e.g., Gefitinib) | 0.5 | 0.03 |
| LIB-001 | -NH-CH₃ | 15.2 | 8.1 |
| LIB-002 | -NH-(4-F-Phenyl) | 2.3 | 0.9 |
| LIB-003 | -NH-(3-Cl-Phenyl) | 1.8 | 0.5 |
| LIB-004 | -NH-morpholine | > 50 | 25.7 |
Analysis and Next Steps:
-
SAR Analysis: From the hypothetical data above, a clear trend emerges. Aromatic amine substituents (LIB-002, LIB-003) are more potent than small aliphatic (LIB-001) or bulky heterocyclic (LIB-004) groups. The presence of electron-withdrawing halogens on the phenyl ring (fluoro, chloro) appears to enhance activity.
-
Lead Optimization: Based on this initial SAR, the next round of synthesis would focus on exploring a wider range of substituted anilines at the C4 position to further improve potency and selectivity. The goal is to develop a "lead candidate" with high potency against the target kinase, significant cytotoxicity in cancer cells, and minimal effect on non-cancerous cells. [13][14]This iterative process of design, synthesis, and testing is the core of modern medicinal chemistry and drug discovery. [5]
References
- Benchchem. (n.d.). 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9. Benchchem.
- Arch Pharm (Weinheim). (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed.
- Bioorg Med Chem. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. PubMed.
- Cancer Sci. (n.d.). Guidelines for clinical evaluation of anti-cancer drugs. PMC - NIH.
- J Med Chem. (1993). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. PubMed.
- J Med Chem. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed.
- ResearchGate. (2024). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate.
- Frontiers. (n.d.). Editorial: Small organic molecules with anticancer activity. Frontiers.
- MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI.
- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
- Eur J Med Chem. (n.d.). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC - PubMed Central.
- MDPI. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. MDPI.
- Benchchem. (n.d.). 4-Amino-2-chlorobenzonitrile | 20925-27-3. Benchchem.
- MDPI. (n.d.). New Anticancer Agents: Design, Synthesis and Evaluation. MDPI.
- J Enzyme Inhib Med Chem. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.
- Molecules. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH.
- ResearchGate. (2025). (PDF) The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. ResearchGate.
- Drug Resist Updat. (2020). Medicinal Chemistry Strategies to Discover P-glycoprotein Inhibitors: An Update. PubMed.
- Semantic Scholar. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar.
- MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI.
- chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics.
- STAR Protoc. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
- J Enzyme Inhib Med Chem. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.
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Application Notes & Protocols: Synthetic Strategies for Dye Precursors from 4,5-Diamino-2-chlorobenzonitrile
Abstract
4,5-Diamino-2-chlorobenzonitrile is a versatile, yet under-explored, aromatic building block for the synthesis of novel dyes and functional colorants. Its unique trifunctional structure, featuring an ortho-diamine moiety, an electron-withdrawing nitrile group, and a chloro substituent, offers a rich platform for chemical elaboration. The ortho-diamines are classical precursors for heterocyclic scaffolds, while the individual amine groups are amenable to diazotization for azo dye synthesis. This document provides detailed synthetic protocols and theoretical grounding for two primary pathways to generate advanced dye precursors from this starting material: (1) the synthesis of azo dyes via diazotization and coupling, and (2) the formation of heterocyclic systems, specifically quinoxalines, through cyclocondensation. These notes are intended for researchers in materials science, medicinal chemistry, and drug development, providing a robust framework for innovation.
Introduction: The Chemical Potential of this compound
The molecular architecture of this compound presents a compelling case for its use in dye synthesis. The key functional groups impart distinct electronic and reactive properties:
-
Ortho-Diamine System: The vicinal amino groups are a cornerstone of heterocyclic chemistry. They can react with 1,2-dielectrophiles in cyclocondensation reactions to form stable, fused ring systems like benzimidazoles, quinoxalines, and phenazines. These heterocyclic cores often form the chromophoric backbone of high-performance dyes.
-
Aromatic Amines: Each amino group can be independently or simultaneously converted into a diazonium salt. These highly reactive intermediates are the foundation of azo chemistry, the largest and most commercially significant class of synthetic dyes.[1] The ability to perform mono- or bis-diazotization allows for the creation of both asymmetric and symmetric azo colorants.
-
Nitrile (-CN) and Chloro (-Cl) Groups: These electron-withdrawing substituents modulate the electronic properties of the aromatic ring. They can influence the color of the final dye (typically causing a bathochromic, or red, shift), enhance molar absorptivity, and improve properties like lightfastness and thermal stability. They also serve as potential handles for further functionalization.
This guide outlines reliable, field-proven methodologies adapted for this specific precursor, explaining the causality behind each experimental choice to ensure reproducible and successful synthesis.
Critical Safety & Handling Protocols
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents. The following are critical, non-negotiable safety precautions based on data for structurally similar aminobenzonitriles.[2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and splash-proof safety goggles.[3]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]
-
Hazard Profile: This compound is classified as harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[3][4][6] Avoid creating dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and chloroformates.[2]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[3]
Synthetic Strategy I: Azo Dye Synthesis via Diazotization-Coupling
This pathway leverages the primary amine groups to form the characteristic -N=N- azo linkage, which is a powerful chromophore. The process is a two-step reaction: (1) diazotization of the amine to form a reactive diazonium salt, and (2) coupling of the salt with an electron-rich aromatic compound.[1][7]
Principle and Rationale
Diazotization: The reaction of an aromatic primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) produces a diazonium salt.[8][9]
-
Causality: This reaction must be conducted at low temperatures (0–5 °C). Diazonium salts are thermally unstable and can explosively decompose at higher temperatures or if isolated in a dry state.[1] The cold temperature ensures the intermediate remains in solution for the subsequent coupling step.
Azo Coupling: The diazonium salt acts as a weak electrophile and reacts with an activated aromatic ring (the "coupling component"), such as a phenol or an aniline, in an electrophilic aromatic substitution.[1][7]
-
Causality: The pH of the reaction is critical. Coupling to phenols is typically performed under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, forming the highly activating phenoxide ion. Coupling to anilines is done in mildly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine, which is more activating than its protonated ammonium form.
Experimental Workflow: Azo Dye Synthesis
The following diagram illustrates the logical flow from the starting material to the final azo dye product.
Caption: Workflow for Azo Dye Synthesis.
Protocol: Synthesis of a Mono-Azo Dye with 2-Naphthol
This protocol details the mono-diazotization of one amino group and subsequent coupling. Bis-diazotization can be achieved by using a stoichiometric excess (2.2 equivalents) of sodium nitrite.
-
Preparation of Diazonium Salt Solution:
-
In a 250 mL beaker, suspend 1.67 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Stir the mixture and cool it to 0–5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Continue stirring in the ice bath for an additional 20 minutes after the addition is complete. The resulting clear or slightly yellow solution is the diazonium salt, which must be used immediately.
-
-
Preparation of Coupling Solution:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% (w/v) sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath with stirring.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous, vigorous stirring.
-
A deeply colored (typically red or orange) precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30–45 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the crude dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold distilled water until the filtrate runs neutral.
-
Perform a final wash with a small amount of cold ethanol to facilitate drying.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Expected Data & Characterization
The synthesized dyes should be characterized by standard analytical techniques. The table below provides hypothetical data for a mono-azo dye derived from 2-naphthol.
| Parameter | Expected Value | Method |
| Appearance | Dark Red to Brown Powder | Visual Inspection |
| Yield | 75-90% | Gravimetric |
| Melting Point | >250 °C (with decomposition) | Melting Point Apparatus |
| λmax (in DMF) | 480 - 520 nm | UV-Vis Spectroscopy |
| FT-IR (cm-1) | 3400-3300 (N-H), 2230 (C≡N), 1590 (N=N), 1050 (C-Cl) | FT-IR Spectroscopy |
Synthetic Strategy II: Heterocyclic Precursor Synthesis via Cyclocondensation
This strategy utilizes the ortho-diamine functionality to construct a fused heterocyclic ring, a common core in fluorescent dyes and pharmaceutical agents. The reaction with a 1,2-dicarbonyl compound to form a quinoxaline is a robust and high-yielding transformation.
Principle and Rationale
Cyclocondensation: This reaction involves the condensation of two molecules to form a ring, accompanied by the elimination of a small molecule, typically water. For ortho-diamines, reaction with an α-dicarbonyl compound (like benzil or 2,3-butanedione) leads to the spontaneous formation of a stable, aromatic quinoxaline ring.
-
Causality: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid), which protonates one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent intramolecular condensation and dehydration are thermodynamically driven by the formation of the stable aromatic heterocyclic product.
Reaction Pathway: Quinoxaline Formation
The diagram below outlines the cyclocondensation reaction to form a substituted quinoxaline dye precursor.
Caption: Cyclocondensation pathway for quinoxaline synthesis.
Protocol: Synthesis of a Diphenylquinoxaline Precursor
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 1.67 g (0.01 mol) of this compound and 2.10 g (0.01 mol) of benzil.
-
Add 30 mL of ethanol followed by 1 mL of glacial acetic acid. The acetic acid acts as a catalyst.
-
Add a magnetic stir bar to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane and ethyl acetate. The starting materials should be consumed, and a new, more nonpolar spot (the product) should appear. The reaction is typically complete within 2-4 hours.
-
-
Isolation and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution upon cooling.
-
If crystallization is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain a highly pure product.
-
Dry the purified crystals in a vacuum oven at 80 °C.
-
Expected Data & Characterization
Quinoxaline derivatives are typically stable, crystalline solids.
| Parameter | Expected Value | Method |
| Appearance | Pale Yellow to Off-White Crystalline Solid | Visual Inspection |
| Yield | 85-95% | Gravimetric |
| Melting Point | 180-190 °C (for diphenyl derivative) | Melting Point Apparatus |
| 1H NMR (CDCl3) | δ 7.3-8.2 ppm (aromatic protons) | NMR Spectroscopy |
| Mass Spec (ESI+) | Calculated m/z for C21H12ClN4 [M+H]+ | Mass Spectrometry |
Conclusion
This compound stands out as a high-potential precursor for developing novel colorants. The protocols detailed herein provide two robust and fundamentally distinct avenues for its utilization. The azo-coupling pathway offers access to a vast and colorful chemical space through the choice of different coupling partners. The cyclocondensation route provides entry into rigid, planar heterocyclic systems that are often highly fluorescent and environmentally stable. By providing detailed, rationalized protocols, this guide empowers researchers to harness the full synthetic potential of this versatile building block for next-generation materials and therapeutics.
References
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Al-Rubaie, L., Mhessn, R. J., & Jaber, N. (2020). Classifications, properties, recent synthesis and applications of azo dyes. International Journal of Pharmaceutical Research, 12(1). Available at: [Link]
-
Al-Ayed, A. S., & Shinde, S. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26035–26059. Available at: [Link]
-
Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 19(4), 2565-2573. Available at: [Link]
-
Hulet, R. (2021, May 12). Synthesis of an azo dye [Video]. YouTube. Retrieved from [Link]
-
The Chemist. (2024, September 29). Making the First Azo Dye [Video]. YouTube. Retrieved from [Link]
-
Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506–516. Available at: [Link]
-
ResearchGate. (n.d.). Plausible mechanism of the cyclocondensation of 2-aminobenzonitrile.... Retrieved from [Link]
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- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Critical Role of Intermediates in Agrochemical Formulations
These application notes serve as a comprehensive technical guide for researchers, scientists, and formulation development professionals in the agrochemical sector. This document elucidates the pivotal role of various chemical intermediates in the formulation of effective, stable, and safe agrochemical products. It moves beyond a simple listing of components to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Differentiating Intermediates: From Synthesis to Formulation
In the context of agrochemicals, the term "intermediate" can be ambiguous. It is crucial to distinguish between two distinct categories:
-
Synthesis Intermediates: These are the molecular building blocks used in the chemical synthesis of the active ingredient (AI). They are precursors that undergo chemical reactions to form the final pesticidal compound.[1][2][3][4]
-
Formulation Intermediates (Co-formulants/Adjuvants): These are substances other than the AI that are intentionally incorporated into a pesticide product.[5][6] While often referred to as "inert ingredients," this term is misleading as they are biologically, chemically, and physically active components that are critical to the product's performance and stability.[6] This guide will focus on these formulation intermediates.
The journey from a pure active ingredient to a final, marketable agrochemical product is a multi-step process that involves the careful selection and combination of these formulation intermediates.
Caption: From Raw Materials to Final Product.
The Role and Classification of Formulation Intermediates
Formulation intermediates are added to an active ingredient to create a product that is safe, effective, and easy to handle and apply.[7] These intermediates, often called adjuvants, can be incorporated into the formulation ("in-can") or added to the spray tank by the end-user ("tank-mix").[8][9][10] The primary classes of formulation intermediates and their functions are detailed below.
Solvents
Solvents are used to dissolve a solid active ingredient or to dilute a liquid active ingredient to create a homogeneous formulation.[5] The choice of solvent is critical as it affects the stability of the active ingredient, the physical properties of the formulation, and its safety profile.[11][12]
-
Causality of Selection: The ideal solvent will have high solvency power for the specific active ingredient, be non-phytotoxic to the target crop, have a low environmental impact, and be cost-effective.[11][13] Aromatic hydrocarbons have traditionally been used, but there is a growing trend towards greener alternatives like vegetable oil-derived solvents and specialized amides due to health and environmental concerns.[12][14]
| Solvent Type | Examples | Key Characteristics | Common Formulation Types |
| Aromatic Hydrocarbons | Toluene, Xylene, Naphthalene-depleted fractions | High solvency for many AIs, cost-effective. | Emulsifiable Concentrates (EC) |
| Polar Solvents | N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO) | High polarity, good for dissolving polar AIs. | Soluble Liquids (SL) |
| "Green" Solvents | Methylated Seed Oils, Di-basic Esters, Dihydrolevoglucosenone (Cyrene) | Biodegradable, lower toxicity, derived from renewable sources.[12] | EC, Oil Dispersions (OD) |
Surfactants and Emulsifiers
Surfactants (surface-active agents) are compounds that lower the surface tension between two substances, such as a liquid and a solid or two immiscible liquids.[15][16] In agrochemical formulations, they perform several critical functions. Emulsifiers are a class of surfactants that stabilize emulsions (a mixture of two or more immiscible liquids).[5][17]
-
Wetting Agents: Improve the contact between the spray droplet and the plant surface by reducing surface tension.[6][8]
-
Dispersing Agents: Prevent the agglomeration of solid particles in a liquid, which is crucial for Suspension Concentrates (SC) and Wettable Powders (WP).[8][18]
-
Emulsifying Agents: Enable the formation of a stable emulsion when an oil-based formulation (like an EC) is mixed with water.[17][19] The choice of emulsifier is often guided by the Hydrophilic-Lipophilic Balance (HLB) system, which helps in selecting an emulsifier that is equally attracted to both the oil and water phases.[17]
-
Penetrants: Enhance the uptake of systemic active ingredients into the plant tissue.[9][20]
| Surfactant Type | Function | Mechanism of Action | Common Formulation Types |
| Anionic | Emulsifier, Dispersant | Negatively charged head group. Provides electrostatic stabilization. | Emulsifiable Concentrates (EC), Suspension Concentrates (SC) |
| Non-ionic | Wetting Agent, Emulsifier | No charge. Provides steric hindrance to prevent coalescence.[18] | EC, SC, Soluble Liquids (SL) |
| Cationic | Emulsifier | Positively charged head group. Used in specific applications. | EC |
| Polymeric | Dispersant | Long-chain polymers that provide strong steric stabilization. | SC, Water Dispersible Granules (WDG) |
Stabilizing Agents
Stabilizing agents are incorporated to maintain the chemical and physical integrity of the formulation over time and under various storage conditions.[21]
-
Anti-settling/Suspending Agents: Thickeners like xanthan gum or bentonite clay are used in suspension concentrates to prevent the settling of solid particles.[18]
-
pH Buffers: Maintain the pH of the formulation within a range where the active ingredient is most stable.[6]
-
Antifreeze Agents: Propylene glycol or ethylene glycol are added to water-based formulations to prevent freezing at low temperatures.[18]
-
Preservatives: Prevent the growth of microorganisms in water-based formulations.[6]
Experimental Protocols for Formulation Development
The following protocols provide a general framework for the preparation of common agrochemical formulations. The exact quantities and specific intermediates will vary depending on the active ingredient and desired product characteristics.
Protocol for Emulsifiable Concentrate (EC) Formulation
EC formulations consist of the active ingredient dissolved in a water-immiscible solvent, with emulsifiers added to allow for spontaneous emulsion formation upon dilution with water.[8]
Objective: To prepare a stable EC formulation that forms a spontaneous and stable emulsion in water.
Materials:
-
Active Ingredient (Technical Grade)
-
Solvent (e.g., Aromatic 200)
-
Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate)
-
Non-ionic Emulsifier (e.g., Ethoxylated Fatty Alcohol)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Weigh the required amount of solvent into a beaker.
-
With continuous stirring, slowly add the weighed active ingredient to the solvent. Stir until the AI is completely dissolved.
-
Add the calculated amounts of the anionic and non-ionic emulsifiers to the solution.
-
Continue stirring until a homogeneous, clear solution is obtained.[22]
-
Quality Control: Perform emulsion stability tests by diluting the EC in standard hard water and observing for any separation or creaming over a specified period.
Caption: Workflow for EC Formulation.
Protocol for Suspension Concentrate (SC) Formulation
SC formulations, also known as flowables, are a stable suspension of solid active ingredient particles in a liquid, usually water.[18]
Objective: To prepare a stable, non-sedimenting SC formulation with a specific particle size distribution.
Materials:
-
Active Ingredient (Technical Grade, solid)
-
Wetting Agent
-
Dispersing Agent
-
Antifreeze (e.g., Propylene Glycol)
-
Thickener (e.g., Xanthan Gum)
-
Antifoaming Agent
-
Deionized Water
-
Bead Mill (for wet grinding)
-
High-shear mixer
Procedure:
-
In a beaker, mix the deionized water, wetting agent, dispersing agent, and antifreeze.
-
While mixing with a high-shear mixer, slowly add the solid active ingredient to form a slurry.
-
Transfer the slurry to a bead mill and grind until the desired particle size is achieved (typically 2-5 microns).
-
Prepare a xanthan gum pre-gel by slowly adding the thickener to water under high shear.
-
Slowly add the milled slurry to the thickener gel under gentle agitation.
-
Add the antifoaming agent and mix until uniform.
-
Quality Control: Measure viscosity, particle size distribution, and perform accelerated storage tests to check for sedimentation and stability.[]
Caption: Workflow for SC Formulation.
Self-Validating Systems: Physicochemical Testing
The development of a robust agrochemical formulation requires rigorous testing to ensure its quality, stability, and safety.[] These tests form a self-validating system, confirming that the chosen intermediates are performing their intended functions.
| Test Parameter | Purpose | Method | Formulation Type |
| Emulsion Stability | To assess the ability of an EC to form a stable emulsion in water. | Dilute the formulation in standard hard water and observe for separation over time.[24] | EC, ME, EW |
| Suspensibility | To measure the amount of active ingredient that remains suspended after dilution in water. | Dilute the formulation, allow it to stand, and measure the AI concentration in the top and bottom fractions.[] | SC, WP, WDG |
| Particle Size Analysis | To ensure the active ingredient is milled to the optimal size for efficacy and stability. | Laser Diffraction | SC, WP, WDG |
| Viscosity | To ensure the product is pourable and handles correctly. | Rotational Viscometer | SC, OD |
| Storage Stability | To evaluate the physical and chemical stability of the product over time, often under accelerated conditions (e.g., elevated temperature).[][25] | Store samples at specified temperatures and test key parameters at intervals. | All |
| pH | To ensure the formulation's pH is within the optimal range for AI stability. | pH meter | All |
Conclusion
The role of intermediates in agrochemical formulation is multifaceted and critical to product performance. A thorough understanding of the functions of solvents, surfactants, and stabilizers, coupled with systematic formulation development and rigorous physicochemical testing, is essential for creating effective, stable, and safe agrochemical products. The causality behind the selection of each component—from the HLB of an emulsifier to the rheological properties of a thickener—is what transforms a simple mixture into a high-performance delivery system for the active ingredient.
References
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AGROCHEMICALS FORMULATION. (n.d.). PCC SE. Retrieved from [Link]
-
Hipkins, P. (2025). Pesticide Formulation Demonstration. Penn State Extension. Retrieved from [Link]
-
Emulsifiers for EC/SC/ME/OD/SL/WP/WDG Formulations. (n.d.). Shree Vallabh Chemical. Retrieved from [Link]
-
Adjuvants 101: Emulsifying Agents for Pesticide Use. (2022). Brewer International. Retrieved from [Link]
-
Pesticide Intermediates. (n.d.). Boraychem. Retrieved from [Link]
-
Agrochemical Formulations. (n.d.). Agri-Training. Retrieved from [Link]
- Solvents for agricultural applications and pesticide formulations. (2019). Google Patents.
-
Innovations in Agrochemical and Pharma Intermediates. (2024). Reachem. Retrieved from [Link]
-
Pesticide Emulsifiers Properties and Surfactants. (2021). Hebei Sancolo Chemicals Co., Ltd. Retrieved from [Link]
-
Understanding adjuvants used with agriculture chemicals. (n.d.). Crops and Soils. Retrieved from [Link]
-
Basic agrochemicals formulations process development. (2025). ResearchGate. Retrieved from [Link]
- Stabilizing agent composition of pesticide liquid preparation and application. (n.d.). Google Patents.
-
Pesticide formulation testing: importance and protocols. (2024). ResearchGate. Retrieved from [Link]
-
Adjuvants - Benefits for crop protection. (n.d.). Croda Agriculture. Retrieved from [Link]
-
High-Performance Solvents for Agrochemical Formulations. (n.d.). Clariant. Retrieved from [Link]
-
Pesticide Intermediate. (n.d.). Shanghai Douwin Chemical Co.,Ltd. Retrieved from [Link]
-
Understanding the role of adjuvants in agriculture. (2025). Gulf Oil International. Retrieved from [Link]
-
Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. (2023). ACS Publications. Retrieved from [Link]
-
Application of surfactants in pesticides. (2023). Hunan Resun Auway Industrial CO.,Ltd. Retrieved from [Link]
-
Agrochemical Compatibility Test Protocol With References. (n.d.). Scribd. Retrieved from [Link]
-
Quality Control of Pesticide Products. (n.d.). IAEA. Retrieved from [Link]
-
Heavy Aromatic Solvent for agrochemicals. (n.d.). Haltermann Carless. Retrieved from [Link]
-
Adjuvants in agriculture: roles, mechanisms, and market trends. (2024). LinkedIn. Retrieved from [Link]
-
Pesticides and Formulation Technology. (n.d.). Purdue Extension. Retrieved from [Link]
-
Adjuvants in Pesticides. (2023). National Pesticide Information Center. Retrieved from [Link]
-
List of stabilizers together with their mechanism of stabilization. (2014). ResearchGate. Retrieved from [Link]
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- 1. What Are Pesticide Intermediates? - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 2. Pesticide Intermediates [boray-chem.com]
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- 5. extension.psu.edu [extension.psu.edu]
- 6. agritraining.co.za [agritraining.co.za]
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- 10. Understanding the role of adjuvants in agriculture | Gulf Oil International [gulfoilltd.com]
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- 20. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
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- 25. scribd.com [scribd.com]
The Strategic Application of 4,5-Diamino-2-chlorobenzonitrile in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Unique Potential of 4,5-Diamino-2-chlorobenzonitrile in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the pursuit of molecular complexity and diversity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs), which enable the formation of complex products from three or more reactants in a single synthetic operation, have emerged as a powerful strategy to achieve this goal.[1] Within this paradigm, the selection of highly functionalized, versatile building blocks is critical. This compound is one such building block, possessing a unique constellation of reactive sites that render it an exceptionally valuable substrate for a variety of MCRs. Its ortho-diamine functionality is a classical precursor for the synthesis of a wide array of nitrogen-containing heterocycles, while the chloro and nitrile substituents offer avenues for further diversification and modulation of physicochemical properties. This guide provides a detailed exploration of the application of this compound in MCRs, with a focus on the synthesis of pharmaceutically relevant scaffolds such as benzodiazepines and quinoxalines. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into best practices and troubleshooting.
Core Principles: Why this compound is a Privileged Substrate for MCRs
The utility of this compound in MCRs stems from several key structural features:
-
Ortho-Diamine Moiety: This functionality is the cornerstone of its reactivity, serving as a versatile precursor for the formation of various heterocyclic rings, including benzodiazepines, quinoxalines, and benzimidazoles.[2][3] The two adjacent amino groups can react with dicarbonyl compounds or their equivalents in a sequential manner to form stable, fused ring systems.
-
Electron-Withdrawing Groups: The chloro and nitrile substituents are strong electron-withdrawing groups. These groups modulate the reactivity of the aromatic ring and the amino groups, influencing the course of the MCR and the properties of the resulting products.
-
Orthogonally Reactive Sites: The nitrile group provides a handle for post-MCR modifications, such as reduction to an amine or hydrolysis to a carboxylic acid, allowing for the introduction of further diversity into the molecular scaffold.[4]
Application Note I: Multicomponent Synthesis of 1,5-Benzodiazepine Scaffolds
The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and hypnotic properties.[5] The classical synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a ketone.[5] This transformation can be efficiently performed as a multicomponent reaction.
Reaction Principle
The reaction proceeds via the condensation of this compound with two equivalents of a ketone, typically catalyzed by a Brønsted or Lewis acid. The reaction is believed to proceed through the initial formation of a mono-imine, followed by cyclization to a seven-membered dihydrodiazepine ring, which then tautomerizes to the more stable benzodiazepine.
Experimental Workflow: Synthesis of a 1,5-Benzodiazepine Derivative
Caption: Workflow for the synthesis of a 1,5-benzodiazepine derivative.
Detailed Protocol: Synthesis of 7-chloro-9-cyano-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Materials:
-
This compound (1 mmol, 167.6 mg)
-
Acetone (2.5 mmol, 0.18 mL)
-
H-MCM-22 catalyst (100 mg)[5]
-
Acetonitrile (4 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
TLC plates (silica gel 60 F254)
-
Ethyl acetate and hexane for TLC mobile phase
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1 mmol, 167.6 mg), acetone (2.5 mmol, 0.18 mL), H-MCM-22 catalyst (100 mg), and acetonitrile (4 mL).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the mobile phase. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), filter the reaction mixture to remove the H-MCM-22 catalyst.
-
Isolation: Wash the catalyst with a small amount of acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7-chloro-9-cyano-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.
Data Presentation: Scope of the Reaction
| Entry | Ketone | Time (h) | Yield (%) |
| 1 | Acetone | 1.5 | 85-95 |
| 2 | Cyclohexanone | 2 | 80-90 |
| 3 | Acetophenone | 3 | 75-85 |
| 4 | Butan-2-one | 2.5 | 82-92 |
Note: Yields are estimated based on similar reactions with o-phenylenediamines and may vary.
Application Note II: Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of N-heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3] The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]
Reaction Mechanism: A Representative Pathway
Caption: General mechanism for quinoxaline synthesis.
Detailed Protocol: Synthesis of 6-chloro-8-cyano-2,3-diphenylquinoxaline
Materials:
-
This compound (1 mmol, 167.6 mg)
-
Benzil (1 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If necessary, concentrate the filtrate and purify the residue by recrystallization from ethanol or by column chromatography on silica gel.
Best Practices and Troubleshooting
-
Solvent Choice: For the synthesis of benzodiazepines, aprotic solvents like acetonitrile are generally preferred. For quinoxaline synthesis, protic solvents like ethanol or acetic acid are commonly used.
-
Catalyst Selection: A variety of acid catalysts can be employed for benzodiazepine synthesis, including solid acids like H-MCM-22, which offer the advantage of easy separation.[5] For quinoxaline synthesis, often a catalytic amount of a protic acid is sufficient.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of these reactions. The disappearance of the starting diamine is a good indicator of reaction completion.
-
Purification: Column chromatography is often necessary to obtain highly pure products, especially for applications in drug discovery where purity is critical.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Increase the reaction time or temperature. Consider using a more active catalyst.
-
Side Reactions: Optimize the reaction conditions (temperature, catalyst loading) to minimize the formation of byproducts.
-
Purification Losses: Use appropriate purification techniques and minimize the number of purification steps.
-
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of diverse heterocyclic scaffolds through multicomponent reactions. Its unique combination of reactive functional groups allows for the efficient construction of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this remarkable compound.
References
-
Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. Organic & Biomolecular Chemistry. [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
-
Passerini reaction. Wikipedia. [Link]
-
Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. ResearchGate. [Link]
-
Model reaction for the synthesis of benzodiazepine derivatives. ResearchGate. [Link]
-
The Passerini Reaction. Organic Reactions. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
The 100 facets of the Passerini reaction. PubMed Central. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PubMed Central. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
-
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]
-
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. ResearchGate. [Link]
Sources
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions as a potent tool for the synthesis of benzodiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4,5-Diamino-2-chlorobenzonitrile synthesis
Welcome to the technical support center for the synthesis of 4,5-Diamino-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. Several reducing agents can be employed, with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) being a classic and effective method.[1]
Q2: What are the key reaction parameters to consider for the reduction of 2-chloro-4,5-dinitrobenzonitrile?
The successful reduction of 2-chloro-4,5-dinitrobenzonitrile to this compound is dependent on several critical parameters. Careful control of these variables is essential for achieving high yield and purity.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | A versatile and effective reducing agent for aromatic nitro groups.[1] |
| Solvent | Ethanol, Ethyl acetate, or concentrated HCl | The choice of solvent affects the solubility of the starting material and the reaction rate. |
| Acid | Concentrated Hydrochloric Acid (HCl) | Creates the acidic environment necessary for the reduction with SnCl₂.[1] |
| Temperature | 0 °C to room temperature (initially), then gentle heating if required | The reaction is often exothermic, so initial cooling is recommended. Gentle heating might be necessary to drive the reaction to completion. |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Neutralization with a base (e.g., NaOH or NaHCO₃) | To neutralize the excess acid and precipitate the tin salts for removal. |
Q3: How can I purify the final product, this compound?
Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of method will depend on the nature and quantity of impurities.
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be chosen where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of ethanol and water.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point for elution.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or no product yield.
Possible Causes:
-
Inactive Reducing Agent: The tin(II) chloride may have oxidized over time.
-
Insufficient Acid: An inadequate amount of acid can lead to an incomplete reaction.
-
Low Reaction Temperature: The reaction may be too slow at a lower temperature.
-
Poor Quality Starting Material: The 2-chloro-4,5-dinitrobenzonitrile may be impure.
Solutions:
-
Verify the Quality of the Reducing Agent: Use freshly opened or properly stored tin(II) chloride.
-
Optimize Acid Concentration: Ensure a sufficient excess of concentrated HCl is used.
-
Adjust Reaction Temperature: After the initial exothermic phase, consider gently heating the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.
-
Analyze Starting Material: Check the purity of the 2-chloro-4,5-dinitrobenzonitrile by techniques like NMR or melting point analysis.
Problem 2: Presence of multiple spots on TLC, indicating impurities.
Possible Causes:
-
Incomplete Reduction: One of the nitro groups may not have been fully reduced, leading to mono-amino nitro intermediates.
-
Side Reactions: The reaction conditions might be too harsh, causing degradation of the starting material or product.
-
Hydrolysis of the Nitrile Group: In strongly acidic or basic conditions during work-up, the nitrile group can be hydrolyzed to a carboxylic acid.
Solutions:
-
Extend Reaction Time: Continue the reaction and monitor by TLC until the starting material and any intermediates are consumed.
-
Control Reaction Temperature: Maintain the recommended temperature range to minimize side reactions.
-
Careful Work-up: Neutralize the reaction mixture carefully, avoiding excessively high pH. Use a milder base like sodium bicarbonate if hydrolysis is a concern.
-
Purification: Employ column chromatography for the separation of closely related impurities.
Problem 3: The reaction has stalled and is not proceeding to completion.
Possible Causes:
-
Insufficient Reducing Agent: The stoichiometric amount of tin(II) chloride may not be enough to reduce both nitro groups.
-
Precipitation of Reactants: The starting material or an intermediate may have precipitated out of the solution.
-
Deactivation of the Reducing Agent: The tin(II) chloride may have been consumed by other reactive species in the mixture.
Solutions:
-
Add More Reducing Agent: Add an additional portion of tin(II) chloride to the reaction mixture.
-
Improve Solubility: If precipitation is observed, add more solvent or switch to a solvent in which the reactants are more soluble.
-
Ensure Proper Mixing: Vigorous stirring is essential to keep all reactants in suspension and in contact with each other.
Visualizing the Process
Proposed Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
Troubleshooting Workflow
This decision tree provides a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- Google Patents. (n.d.). Preparation of benzonitriles.
Sources
Technical Support Center: Optimizing the Synthesis of 4,5-Diamino-2-chlorobenzonitrile Derivatives
Introduction
Welcome to the technical support center for the synthesis and yield optimization of 4,5-diamino-2-chlorobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. This compound serves as a critical building block in the synthesis of various heterocyclic compounds, including those with significant pharmaceutical applications such as kinase inhibitors.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your target molecules. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent synthetic pathway involves a two-step process starting from 2-chloro-benzonitrile. The typical sequence is:
-
Dinitration: Nitration of 2-chlorobenzonitrile to form 2-chloro-4,5-dinitrobenzonitrile.
-
Reduction: Subsequent reduction of the dinitro intermediate to the desired this compound.
This route is often favored due to the commercial availability of the starting material and the generally reliable nature of the reactions.
Q2: What are the critical parameters to control during the dinitration step?
The nitration of activated aromatic systems can be vigorous. Key parameters to control include:
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically 0-15°C) is crucial to prevent runaway reactions and the formation of unwanted side products.[2]
-
Rate of Addition: The nitrating agent (commonly a mixture of nitric acid and sulfuric acid) should be added slowly and carefully to manage the heat generated.
-
Acid Concentration: The concentration of sulfuric acid plays a significant role in the reaction rate and the prevention of side reactions like sulfonation.[2]
Q3: Which reducing agents are most effective for converting the dinitro intermediate to the diamino product?
Several reducing agents can be employed for this transformation. The choice often depends on the scale of the reaction, cost, and desired selectivity. Common options include:
-
Catalytic Hydrogenation: This method, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., hydrogen gas, hydrazine hydrate), is highly efficient.[3] Raney Nickel is sometimes preferred for chloro-substituted compounds to minimize dehalogenation.[3]
-
Metal/Acid Systems: A combination of a metal like iron, tin, or zinc in an acidic medium (e.g., acetic acid or hydrochloric acid) is a cost-effective and mild method with good functional group tolerance.[3] The Bechamp reduction (iron powder in acid) is a classic example.[3]
-
Tin(II) Chloride (SnCl₂): This reagent is effective for the reduction of nitro groups in the presence of other reducible functionalities.[3][4]
Q4: How can I monitor the progress of the reduction reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable solvent system should be developed to clearly separate the starting dinitro compound, the final diamino product, and any potential partially reduced intermediates. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis of this compound and its derivatives.
Issue 1: Low Yield in the Dinitration of 2-Chlorobenzonitrile
Question: My nitration of 2-chlorobenzonitrile is resulting in a low yield of the desired 2-chloro-4,5-dinitrobenzonitrile. What are the potential causes and how can I improve the yield?
Answer: Low yields in this step can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction closely using TLC until the starting material is consumed. Ensure the reaction is maintained at the optimal temperature for a sufficient duration. |
| Side Reactions (e.g., Sulfonation) | Using an excessive amount of fuming sulfuric acid or conducting the reaction at a higher temperature can lead to sulfonation of the aromatic ring.[2] | Carefully control the temperature, keeping it low (0-15°C).[2] Use the appropriate concentration and amount of sulfuric acid. |
| Over-Nitration or Isomer Formation | While the chloro and cyano groups direct nitration, harsh conditions can lead to the formation of other dinitro isomers or even trinitro compounds. | Maintain strict temperature control and add the nitrating agent slowly. Consider using a milder nitrating agent if side products persist. |
| Loss During Work-up | The product can be lost during the aqueous work-up and extraction phases if not performed carefully. | Ensure complete precipitation of the product by adding the reaction mixture to ice water.[2] Use an appropriate solvent for extraction and perform multiple extractions to maximize recovery. |
Experimental Workflow: Troubleshooting Low Nitration Yield
Caption: Troubleshooting workflow for low nitration yield.
Issue 2: Incomplete Reduction of 2-Chloro-4,5-dinitrobenzonitrile
Question: I am struggling to achieve complete reduction of the dinitro intermediate to this compound. My TLC shows the presence of starting material and possibly mono-amino intermediates. How can I resolve this?
Answer: Incomplete reduction is a common hurdle. The key is to ensure the reducing agent is active and the reaction conditions are optimized for a complete conversion.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Deactivated or Insufficient Reducing Agent | Catalysts like Pd/C can lose activity over time or with improper storage. Metal powders can have an oxide layer that hinders reactivity. | Use fresh, high-quality reducing agents. For catalytic hydrogenation, ensure the catalyst is active. For metal/acid reductions, consider pre-activating the metal (e.g., with dilute acid). Increase the stoichiometry of the reducing agent.[5] |
| Sub-optimal pH | For metal/acid reductions, the pH of the reaction medium is critical. If the solution is not sufficiently acidic, the reduction will be slow or incomplete. | Ensure the reaction medium is acidic. For tin(II) chloride reductions, concentrated hydrochloric acid is often used.[4] |
| Poor Solubility of Starting Material | The dinitro compound may have limited solubility in the reaction solvent, leading to a slow reaction rate. | Choose a solvent system in which the starting material is reasonably soluble. For catalytic hydrogenation, solvents like ethanol or ethyl acetate are common. For metal/acid systems, acetic acid or an alcohol/acid mixture can be effective. |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst in catalytic hydrogenation. | Purify the starting dinitro compound if necessary. Use high-purity solvents. |
Experimental Protocol: Optimized Reduction using Tin(II) Chloride
This protocol is adapted from a general procedure for the reduction of nitroaromatics.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-chloro-4,5-dinitrobenzonitrile in concentrated hydrochloric acid.
-
Addition of Reducing Agent: To the stirred solution, add 4-5 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The addition is exothermic and may require external cooling to maintain control of the temperature.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a base (e.g., concentrated NaOH solution) until the solution is alkaline. This will precipitate the tin salts.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Issue 3: Formation of Impurities and Purification Challenges
Question: My final this compound product is contaminated with impurities, making purification difficult. What are the likely impurities and how can I minimize their formation and improve purification?
Answer: The formation of impurities can occur at both the nitration and reduction stages. Understanding the potential side reactions is key to minimizing them.
Common Impurities and Mitigation Strategies
| Impurity | Origin | Mitigation and Purification |
| Isomeric Dinitro Compounds | Formed during the nitration step due to incomplete regioselectivity. | Optimize nitration conditions (low temperature, slow addition). Purification can often be achieved by recrystallization, as isomers may have different solubilities. |
| Partially Reduced Intermediates (e.g., 4-amino-2-chloro-5-nitrobenzonitrile) | Incomplete reduction of the dinitro compound. | Ensure complete reduction by using an excess of an active reducing agent and allowing sufficient reaction time. These impurities can often be separated from the more polar diamino product by column chromatography. |
| Dehalogenated Product (4,5-diaminobenzonitrile) | Can occur during catalytic hydrogenation, especially with Pd/C under harsh conditions. | Use a milder catalyst like Raney Nickel, or a non-catalytic reduction method (e.g., SnCl₂/HCl).[3] Separation from the desired product can be challenging due to similar polarities. |
| Oxidation Products | Aromatic diamines are susceptible to air oxidation, which can lead to colored impurities. | Work-up and purify the final product under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product under inert gas and protected from light. |
General Purification Workflow
Caption: General purification strategy for the final product.
References
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 4,5-Diamino-2-chlorobenzonitrile
Welcome to the dedicated technical support resource for the purification of 4,5-Diamino-2-chlorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The following sections provide in-depth frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this vicinal diamino compound.
Introduction to Purification Challenges
This compound is a versatile building block in medicinal chemistry. However, its purification can be challenging due to the presence of two nucleophilic amino groups, which makes the molecule susceptible to oxidation and side reactions. The crude product often contains a mixture of starting materials, intermediates, and colored oxidation byproducts. This guide provides systematic approaches to achieving high purity of the final compound, which is critical for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as dinitro or nitro-amino precursors.
-
Partially reduced intermediates: Mono-amino nitro compounds can be persistent impurities if the reduction step is incomplete.
-
Oxidation products: Aromatic diamines are prone to air oxidation, leading to highly colored, often polymeric, impurities. This is a significant contributor to the common dark appearance of the crude product.[1]
-
Isomeric impurities: Depending on the synthetic precursors, other positional isomers of the diamino-chlorobenzonitrile may be present.
Q2: What is the recommended method for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying the purity and identifying the number of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid or base modifier) is a good starting point.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of purification. Due to the basic nature of the amino groups, streaking on silica gel plates can be an issue. To mitigate this, you can add a small amount of triethylamine (0.5-1%) to the mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can help identify and quantify impurities if their signals are resolved from the product peaks.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q3: My purified this compound is still colored. How can I decolorize it?
A3: Colored impurities, often arising from oxidation, can be challenging to remove. Here are a few strategies:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. However, use it judiciously as it can also adsorb your product, leading to a lower yield.[2]
-
Sodium Dithionite Wash: A dilute aqueous solution of sodium dithionite can be used as a reducing wash to convert some colored oxidized species back to the desired diamine.
-
Column Chromatography: This is often the most effective method for removing colored, polar impurities that are not effectively removed by recrystallization.
Q4: What are the recommended storage conditions for purified this compound?
A4: Due to its sensitivity to air and light, purified this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial in a cool, dark place.[3] For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section provides a problem-solution format for common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| "Oiling out" instead of crystallization | The compound is separating from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. | 1. Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to bring the compound back into solution. 2. Slow down the cooling process: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Vigorous stirring during cooling can also promote crystallization over oiling out. 3. Change the solvent system: Consider using a solvent with a lower boiling point or a co-solvent system. |
| Poor recovery after recrystallization | 1. Suboptimal solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Excessive solvent usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. 3. Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. | 1. Perform a solvent screen: Test the solubility of your crude product in a range of solvents to find one where it is sparingly soluble at room temperature and highly soluble when hot. 2. Use a minimal amount of hot solvent: Add just enough hot solvent to fully dissolve the crude material. 3. Ensure slow cooling: Allow the solution to cool gradually to promote the formation of pure crystals. |
| No crystal formation upon cooling | The solution is not supersaturated enough for nucleation to occur. | 1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. 2. Add a seed crystal: If available, add a tiny crystal of pure this compound to the cooled solution. 3. Reduce the solvent volume: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Streaking or tailing of the compound on the column | The basic amino groups are interacting strongly with the acidic silica gel. | 1. Add a basic modifier: Add a small amount of triethylamine (0.5-1%) or a few drops of ammonia to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape. 2. Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel. |
| Poor separation of the product from impurities | The polarity of the eluent is not optimized. | 1. Optimize the mobile phase with TLC: Before running the column, systematically test different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) using TLC to find the eluent that provides the best separation between your product and the impurities. 2. Use a gradient elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, followed by a further increase in polarity to elute more polar impurities. |
| Product is not eluting from the column | The eluent is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point for the purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid. Stir and heat the mixture gently.
-
Co-solvent Addition: While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This method is suitable for achieving high purity, especially for removing polar and colored impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, a minimal volume of a concentrated solution of the crude product can be carefully loaded directly onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for selecting a suitable purification technique for crude this compound.
Caption: Decision workflow for purification.
References
- BenchChem. (2025). Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile.
- Google Patents. (1967). Process for purifying a phenylenediamine. US3345413A.
- BenchChem. (2025). Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization.
- Google Patents. (2006).
- Google Patents. (1968).
- Organic Syntheses. (1941). o-PHENYLENEDIAMINE. Org. Synth. 1941, 21, 87.
- Apollo Scientific. (2023).
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- BenchChem. (2025). Technical Support Center: 4-Aminobenzonitrile Stability and Degradation Prevention.
- SIELC Technologies. (n.d.). Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column.
- Solubility of Things. (n.d.). 4-Chlorobenzonitrile.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- BLD Pharm. (n.d.). This compound.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films.
- Benchchem. (n.d.). Common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
- PubMed. (1985). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones.
- Google Patents. (2012). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. CN102731414B.
- ChemicalBook. (n.d.). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine.
- Benchchem. (n.d.). Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis.
- Wikipedia. (n.d.). 4-Chlorobenzonitrile.
- PubMed Central. (2021).
- CP Lab Safety. (n.d.). 4-Amino-2-chlorobenzonitrile, 5g, Each.
- National Institutes of Health. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Guidechem. (n.d.). 2-Chlorobenzonitrile 873-32-5 wiki.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-2-chlorobenzonitrile.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- IUCr Journals. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
- PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
- ChemScene. (n.d.). 4,5-Diamino-2-fluorobenzonitrile.
- Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
Sources
Technical Support Center: Troubleshooting Reactions with 4,5-Diamino-2-chlorobenzonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4,5-Diamino-2-chlorobenzonitrile. This guide is designed to provide in-depth, field-proven insights into the common side products and experimental challenges encountered when using this versatile building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Chemistry of this compound
This compound is a valuable precursor, particularly in the synthesis of heterocyclic scaffolds like benzimidazoles, which are prominent in medicinal chemistry.[1][2] Its reactivity is governed by three key functional groups:
-
Ortho-Diamines: The two adjacent amino groups are nucleophilic and are the primary sites for cyclization reactions, most commonly with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole core.[3]
-
Nitrile Group: The nitrile moiety is an electrophilic site that can undergo hydrolysis or reduction. It also strongly influences the electronic properties of the aromatic ring.[4]
-
Chloro Substituent: The electron-withdrawing chlorine atom affects the reactivity of the aromatic ring and the basicity of the amino groups.
Understanding the interplay of these groups is critical to anticipating and mitigating the formation of unwanted side products. This guide addresses the most common issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide & FAQs
Issue 1: My reaction mixture turns dark brown/black, and the final product is highly colored.
Question: I'm running a condensation reaction to form a benzimidazole, but the mixture darkens significantly upon heating. What's causing this, and how can I prevent it?
Possible Cause: Oxidative Degradation
Aromatic amines, especially ortho-diamines, are highly susceptible to oxidation. The presence of atmospheric oxygen, particularly at elevated temperatures or in the presence of trace metal impurities, can lead to the formation of highly colored, complex radical species and ultimately polymeric, tar-like side products. The electron-rich nature of the diamino-substituted ring makes it prone to losing electrons.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical preventative measure is to rigorously exclude oxygen.
-
Protocol: Before adding reagents, thoroughly degas your solvent by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction, including workup if possible.[5]
-
-
Reagent Purity: Ensure the purity of your this compound starting material. Old or improperly stored material may have already begun to oxidize. Consider recrystallization or filtration through a plug of silica gel if the starting material is discolored.
-
Temperature Control: Avoid excessive temperatures. While many condensations require heat, running the reaction at the lowest effective temperature can minimize oxidative decomposition.[5]
-
Antioxidant Additives: In some cases, a small amount of an antioxidant like sodium bisulfite or sodium dithionite can be added to quench oxidative processes, although this may complicate purification.
Purification Strategy:
If oxidation has occurred, activated carbon (charcoal) treatment can be effective for removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through a pad of Celite. Be aware that this can sometimes lead to loss of the desired product due to adsorption. Column chromatography is also effective but may be challenging if polymeric tars have formed.
Issue 2: My analytical data (HPLC/LC-MS) shows a major, more polar side product.
Question: I see an unexpected peak in my LC-MS with a mass corresponding to M+18 of my starting material or M+17 of my desired product. What is this impurity?
Possible Cause: Hydrolysis of the Nitrile Group
The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) in the presence of water under either acidic or basic conditions.[4][6]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the process.[4]
This is a common issue in reactions run for extended periods at high temperatures in protic solvents or when using strong aqueous acids or bases during the reaction or workup.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use dry solvents and reagents. If the reaction chemistry permits, dry your starting materials in a vacuum oven before use.
-
Control pH During Workup: When performing an aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and proceed with extraction. If your product is sensitive, consider a milder workup, potentially avoiding aqueous solutions altogether if possible.[7]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, work up the reaction immediately to prevent over-reaction and hydrolysis.
Purification Strategy:
The resulting carboxylic acid is significantly more polar and acidic than the desired nitrile-containing product.
-
Extraction: The acid can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will remain in the organic layer, while the carboxylate salt of the side product will move to the aqueous layer.
-
Chromatography: The polarity difference makes separation by column chromatography straightforward.
Issue 3: My crude NMR shows broad, poorly resolved peaks, and the material has poor solubility.
Question: My product crashed out of the reaction, but it's insoluble in common organic solvents, and the NMR spectrum is uninterpretable. What happened?
Possible Cause: Self-Condensation and Polymerization
The nucleophilic amino groups can potentially react with the electrophilic nitrile group of another molecule, especially at high temperatures and concentrations. This can lead to the formation of dimers, oligomers, and ultimately insoluble polymeric materials. While intermolecular reactions are generally slower than the desired intramolecular cyclization (in the case of benzimidazole synthesis), they can become significant if the primary reaction is sluggish.
Troubleshooting & Prevention:
-
Control Stoichiometry: In condensation reactions (e.g., with an aldehyde), ensure the aldehyde is present in the correct stoichiometry from the beginning of the reaction to favor the desired intramolecular cyclization.
-
Reaction Concentration: Running the reaction at a lower concentration (higher dilution) can disfavor intermolecular reactions like polymerization and favor the desired intramolecular pathway.
-
Order of Addition: Consider adding the diamine solution slowly to a solution of the reaction partner (e.g., the aldehyde). This keeps the instantaneous concentration of the diamine low, minimizing its chance to self-react.
Purification Strategy:
Purifying polymeric side products is extremely difficult. The best approach is prevention. If a significant amount of insoluble material has formed, it can sometimes be removed by trituration. Suspend the crude material in a solvent in which the desired product is soluble but the polymer is not, stir or sonicate, and then filter to separate the insoluble polymer.
Part 2: Data Summaries & Visual Workflows
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product Type | Common Cause | Prevention Strategy | Identification Method |
| Oxidized Species | Air/Oxygen at high temp. | Use inert atmosphere (N₂/Ar); purify starting material. | Dark coloration; complex mixture in HPLC/MS. |
| Hydrolysis Products | Water with acid/base catalyst. | Use anhydrous conditions; careful pH control in workup. | LC-MS (M+18 or M+17 peaks); IR (C=O stretch). |
| Polymers/Dimers | High temp.; high concentration. | Use lower concentration; control reagent addition order. | Poor solubility; broad, unresolved NMR signals. |
| Incomplete Cyclization | Insufficient reaction time/temp. | Monitor reaction by TLC/HPLC; ensure sufficient heat. | Mass spec showing intermediate species. |
Diagram 1: Key Reaction and Side Product Pathways
This diagram illustrates the desired reaction to form a benzimidazole and the potential off-target pathways leading to common side products.
Caption: Desired vs. side reaction pathways for this compound.
Diagram 2: General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve issues encountered during your reaction.
Caption: A step-by-step workflow for troubleshooting common reaction issues.
References
-
Cyclization reaction of o-phenylenediamines with maleic anhydride. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. Retrieved January 15, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
El-Ablack, F. Z. (2015). Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Wentrup, C., & Ranganathan, D. (2019). Nitrile Imine Cyclizations and Rearrangements: N-Phenyl- C-styrylnitrile Imine and N-Phenyl- C-phenylethynylnitrile Imine. PubMed. Retrieved January 15, 2026, from [Link]
-
Goksu, S., et al. (2014). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Molecules. Retrieved January 15, 2026, from [Link]
-
Kraljević, T. G., et al. (2012). Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. Molecules. Retrieved January 15, 2026, from [Link]
-
Chu, W., et al. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry. Retrieved January 15, 2026, from [Link]
-
Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 15, 2026, from [Link]
-
Gandeepan, P., & Li, C. J. (2018). The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. Retrieved January 15, 2026, from [Link]
-
2-Chlorobenzonitrile. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
2-Chlorobenzonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Process for the production of 2-chlorobenzonitrile derivatives. (1980). Google Patents.
-
Chemistry of Nitriles. (n.d.). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Preparation and reactions of nitriles. (2021). YouTube. Retrieved January 15, 2026, from [Link]
- Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.). Google Patents.
- Process for preparing fluorobenzonitriles. (1995). Google Patents.
-
Synthesis of 2-Amino-5-chlorobenzonitrile. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mansour, H. A. B., et al. (2020). INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES. ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. How To [chem.rochester.edu]
Troubleshooting low yield in the synthesis of 4,5-Diamino-2-chlorobenzonitrile
Introduction
Welcome to the technical support center for the synthesis of 4,5-Diamino-2-chlorobenzonitrile. This critical intermediate is a foundational building block in the development of various high-value molecules in the pharmaceutical and materials science sectors. Achieving a high yield of this compound is paramount for the economic viability and efficiency of subsequent synthetic steps.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges and pitfalls encountered during its synthesis. We will focus on the most prevalent synthetic route: the reduction of 2-chloro-4,5-dinitrobenzonitrile. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your experimental design.
Core Synthetic Pathway: Reduction of 2-chloro-4,5-dinitrobenzonitrile
The transformation of 2-chloro-4,5-dinitrobenzonitrile to this compound is a classic yet nuanced reduction. The primary challenge lies in achieving complete reduction of both nitro groups without inducing undesirable side reactions, such as dehalogenation or the formation of partially reduced intermediates.
Caption: Primary synthetic route to the target compound.
Troubleshooting Guide & FAQs
Q1: My reaction is incomplete, resulting in a low yield of the desired diamino product. What are the potential causes?
An incomplete reaction is the most common issue, often leading to a complex mixture of starting material, mono-amino intermediates, and the desired product. The root cause can typically be traced to three areas: reagent/catalyst issues, suboptimal reaction conditions, or poor substrate quality.
A1.1: Reagent & Catalyst Inefficiency
The heart of the reduction lies with the reducing agent or catalyst. Its efficacy is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel):
-
Catalyst Activity: Catalysts, particularly noble metals on carbon support and Raney Nickel, are susceptible to deactivation.[1] Ensure your catalyst is fresh or from a recently opened container. Activity can diminish due to improper storage (exposure to air/moisture) or contamination. If in doubt, test a new batch of catalyst.
-
Catalyst Loading: Insufficient catalyst loading will result in a sluggish or stalled reaction.[2] A typical loading for Pd/C is 5-10 mol%, but for challenging reductions, this may need to be increased.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that act as catalyst poisons.[1] Sulfur-containing compounds are notorious poisons for noble metal catalysts. Halides can also inhibit catalyst activity.[1] Purifying the starting 2-chloro-4,5-dinitrobenzonitrile by recrystallization may be necessary if poisoning is suspected.
-
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH):
-
Metal Purity & Surface Area: The physical state of the metal is critical.[2] Use a fine powder to maximize surface area. For metals like iron, pre-activation by washing with dilute acid can remove passivating oxide layers and significantly improve reaction rates.
-
Stoichiometry: These reactions are stoichiometric. An insufficient amount of the metal or acid will lead to incomplete conversion.[3] It is common practice to use a significant excess of the metal (e.g., 3-10 equivalents per nitro group).
-
A1.2: Suboptimal Reaction Conditions
The environment in which the reaction occurs is just as important as the reagents themselves.
-
Solvent & Solubility: The starting material must be adequately soluble in the reaction solvent for the reduction to proceed efficiently.[2] For catalytic hydrogenations, solvents like ethanol, methanol, ethyl acetate, or THF are common. If solubility is low, a co-solvent system (e.g., EtOH/water, THF/AcOH) can be beneficial.[2]
-
Temperature: While many hydrogenations can be run at room temperature, some substrates require heating to achieve a reasonable rate.[2] However, for exothermic nitro reductions, proper temperature control is crucial to prevent runaway reactions and the formation of side products.[4] For metal/acid reductions, reflux temperatures are often required.
-
Hydrogen Pressure (for Catalytic Hydrogenation): For difficult reductions, increasing the hydrogen pressure (from atmospheric to 50-100 psi in a suitable apparatus) can dramatically increase the reaction rate.[2]
-
Agitation: In heterogeneous reactions (both catalytic and metal/acid), efficient stirring is vital to ensure proper mixing and contact between the substrate, reagent, and catalyst.[3]
Caption: Stepwise reduction pathway of a nitro group.
-
Drive the Reaction to Completion: The most effective way to avoid intermediates is to ensure the reaction conditions are robust enough to drive the reduction to the final amine stage. [2]This relates back to the points in Q1: use a sufficient amount of an active reducing agent/catalyst and allow for adequate reaction time. Monitor the reaction by TLC or LCMS to confirm the disappearance of both the starting material and any intermediates.
-
Choice of Reducing System: Metal/acid systems like SnCl₂/HCl are very powerful and are less likely to stall at intermediate stages compared to some catalytic hydrogenation setups. [5]* Temperature Control: Overheating can sometimes promote the formation of condensation byproducts, such as azoxy or azo compounds, especially if hydroxylamine intermediates accumulate. [2]Maintain steady temperature control throughout the reaction.
| Reduction Method | Key Parameters & Considerations | Common Side Products |
| Catalytic Hydrogenation | Catalyst: Pd/C, Pt/C, Ra-NiPressure: 1-5 atm H₂Solvent: EtOH, MeOH, EtOAcTemp: 25-60 °C | Mono-amino intermediates, hydroxylamines, dehalogenated product. |
| Metal/Acid Reduction | Reagents: Fe/HCl, SnCl₂/HCl, Zn/AcOHStoichiometry: 3-10 eq. metalSolvent: H₂O, AcOH, EtOHTemp: 60-110 °C | Residual metal salts, over-reduction of nitrile (rare). |
Q3: I suspect dehalogenation (loss of the chlorine atom) is occurring. How can I prevent this?
The loss of the chloro-substituent is a significant and often irreversible side reaction, particularly when using palladium-based catalysts. [4]The C-Cl bond is activated by the adjacent amino groups in the product, making it susceptible to hydrogenolysis.
-
Catalyst Choice: This is the most critical factor. Palladium (Pd) is known to be highly active for dehalogenation. [4]If dehalogenation is a problem, switch to a different catalyst. Platinum (Pt) on carbon or Platinum(IV) oxide (PtO₂) is generally less prone to causing dehalogenation. Raney Nickel is also a viable alternative, though it may sometimes affect the nitrile group. [4][6]* Reaction Additives: In some cases, adding a mild base (e.g., a stoichiometric amount of triethylamine or magnesium oxide) can suppress the formation of acidic byproducts (like HCl) that can promote dehalogenation on the catalyst surface.
-
Use a Metal/Acid System: Stoichiometric reductions with iron (Fe) or tin(II) chloride (SnCl₂) are much less likely to cause dehalogenation and are often the preferred method when this side reaction is problematic. [3][7]
Q4: My work-up and purification are cumbersome, and I'm losing product. What are the best practices?
Aromatic diamines can be sensitive compounds, and significant product loss can occur during isolation and purification.
-
Preventing Air Oxidation: Aromatic diamines, especially ortho- and para-diamines, are highly susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities.
-
Perform the work-up and purification steps as quickly as possible.
-
Consider bubbling an inert gas (N₂ or Ar) through the solutions during extraction and filtration.
-
Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous phase during work-up can help prevent oxidation.
-
-
Work-up for Metal/Acid Reductions:
-
After the reaction is complete, filter off the excess metal powder.
-
Carefully basify the acidic filtrate with a strong base (e.g., NaOH, Na₂CO₃) to a high pH (>10). [2]This step is often highly exothermic and should be performed in an ice bath. Basification deprotonates the ammonium salt of the product, rendering it soluble in organic solvents.
-
The free amine can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
The resulting metal hydroxides (e.g., Fe(OH)₃, Sn(OH)₄) can form gelatinous precipitates that complicate extraction. [7]Diluting the mixture with more water or filtering through a pad of celite can help manage this.
-
-
Purification:
-
Crystallization: This is often the most effective method for purification. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. [8] * Column Chromatography: If crystallization is ineffective, silica gel chromatography can be used. However, be aware that the polar amino groups can cause the product to streak on the column. Using a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in an ethyl acetate/hexane eluent) can significantly improve the chromatography.
-
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Platinum on Carbon (Pt/C)
This protocol is designed to minimize dehalogenation.
-
Setup: To a hydrogenation vessel, add 2-chloro-4,5-dinitrobenzonitrile (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5% Pt/C (5-10% by weight of the starting material).
-
Hydrogenation: Seal the vessel, evacuate and purge with N₂ three times, then evacuate and purge with H₂ three times. Pressurize the vessel with H₂ (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is complete when all starting material and intermediates are consumed. Hydrogen uptake will also cease.
-
Work-up: Carefully vent the H₂ and purge the vessel with N₂. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization.
Protocol 2: Metal/Acid Reduction with Iron/HCl
This is a robust, classic protocol that avoids dehalogenation.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chloro-4,5-dinitrobenzonitrile (1.0 eq), iron powder (6-10 eq), and ethanol/water (e.g., a 4:1 mixture).
-
Reaction Initiation: Heat the mixture to near reflux (~70-80 °C) and then add concentrated HCl (0.5-1.0 eq) portion-wise via an addition funnel. The reaction is exothermic.
-
Reaction: After the initial exotherm subsides, maintain the reaction at reflux with vigorous stirring until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter through celite to remove the excess iron and iron salts. Wash the filter cake with ethanol.
-
Basification & Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dilute the aqueous residue with water and cool in an ice bath. Slowly add aqueous NaOH (e.g., 50% w/v) until the pH is >10. Extract the resulting slurry with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization.
References
- Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C. (n.d.).
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). BenchChem.
- Troubleshooting low yield in Benzonitrile synthesis. (n.d.). BenchChem.
- US3148217A - Catalytic hydrogenation of halonitrobenzene compounds. (n.d.).
- US3742014A - Preparation of benzonitriles. (n.d.).
- Recent developments on catalytic hydrogenation of nitroarenes. (n.d.). Royal Society of Chemistry.
- Process for preparing aromatic nitriles - European P
- 2-Chlorobenzonitrile synthesis. (n.d.). ChemicalBook.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (n.d.).
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
- Synthesis of 2-amino-5-chlorobenzonitrile. (n.d.). ChemicalBook.
- 2,4,5-triaminonitrobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Dealing with low yield during the chemical synthesis of Purpurin. (n.d.). BenchChem.
- This compound. (n.d.). Sigma-Aldrich.
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (n.d.). BenchChem.
- CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation. (n.d.).
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023).
- Stoichiometric Zn or Fe Metal Reduction. (n.d.). Wordpress.
- DE67018C - Process for the partial reduction of dinitro compounds. (n.d.).
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). BenchChem.
- Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. (n.d.). BenchChem.
- Synthesis of 4-chloro-2-nitrobenzonitrile. (n.d.). PrepChem.com.
- This compound | 497147-90-7. (n.d.). ChemicalBook.
- Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile as a Precursor for Pharmaceutical Intermedi
- Synthesis of 2-Amino-5-chlorobenzonitrile. (n.d.).
- US5466859A - Process for preparing fluorobenzonitriles. (n.d.).
- An In-Depth Technical Guide to the Synthesis of 2-Chlorothiobenzamide from 2-Chlorobenzonitrile. (n.d.). BenchChem.
- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.).
- 497147-90-7|this compound|BLD Pharm. (n.d.). BLD Pharm.
- 2-Amino-5-chlorobenzonitrile 98 5922-60-1. (n.d.). Sigma-Aldrich.
- Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. (n.d.). PubMed.
- 226701-59-3 | 4,5-Diamino-2-fluorobenzonitrile. (n.d.). ChemScene.
- Reaction of 4,5‐diamino, 5‐amino‐4‐glucosylamino and 4‐amino‐5‐glucosylaminopyrimidines with nitrous acid. synthesis, anticancer and anti‐aids activities of 8‐azapurines. (n.d.).
- Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. (n.d.).
Sources
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Technical Support Center: Troubleshooting Byproduct Formation in Reactions with 4,5-Diamino-2-chlorobenzonitrile
Welcome to the technical support center for 4,5-Diamino-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. Here, we will address common challenges related to byproduct formation, providing in-depth troubleshooting guides and FAQs to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
What are the most common types of byproducts observed in reactions involving this compound?
The primary classes of byproducts stem from the reactivity of the aromatic diamino and nitrile functional groups. These include oxidation products, hydrolysis of the nitrile group, dimerization or polymerization, and potential cyclization reactions. Each of these can lead to significant impurities, impacting yield and purity.
Why is my reaction mixture turning dark brown or black?
A dark coloration in your reaction mixture is a strong indicator of oxidation. The ortho-diamino functionality of this compound is highly susceptible to oxidation, which can form highly conjugated, colored quinone-imine species or polymeric materials[1][2]. This is often exacerbated by the presence of air, certain metal catalysts, or elevated temperatures.
I am observing a loss of the nitrile peak in my IR/NMR spectra. What could be the cause?
The disappearance or reduction of the nitrile peak (typically around 2220-2240 cm⁻¹ in IR) suggests that the nitrile group has undergone hydrolysis. This can occur under either acidic or basic conditions where water is present, converting the nitrile to a primary amide or a carboxylic acid[3][4].
My mass spectrometry results show peaks corresponding to dimers or higher molecular weight species. How can I prevent this?
The formation of dimers or polymers is generally a result of intermolecular reactions between molecules of your starting material or product. The reactive amino groups can participate in nucleophilic attack or condensation reactions, leading to these higher molecular weight byproducts[5][6]. Strategies to mitigate this include using high dilution, controlled addition of reagents, and potentially the use of protecting groups.
What are the best practices for storing and handling this compound to prevent degradation?
To maintain the integrity of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light and oxygen, which can promote oxidation and other degradation pathways. Ensure containers are tightly sealed to prevent moisture absorption, which could lead to hydrolysis.
Troubleshooting Guides
Issue 1: Formation of Colored Impurities (Oxidation)
Symptoms:
-
The reaction mixture progressively darkens, often turning deep brown or black.
-
TLC analysis shows streaking or a complex mixture of colored spots at the baseline.
-
The isolated product is off-color and difficult to purify.
Root Cause Analysis: The two amino groups on the aromatic ring are electron-donating, making the molecule susceptible to oxidation. Atmospheric oxygen or other oxidizing agents present in the reaction can abstract electrons from the diamine, leading to the formation of radical cations that can then couple and polymerize or form quinone-diimines. This process is often catalyzed by trace metal impurities.
Solutions & Protocols:
Protocol 1: Rigorous Exclusion of Oxygen
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for highly sensitive reactions.
-
Reagent Purity: Ensure all reagents are free from peroxide impurities, which can initiate oxidation.
Protocol 2: Use of Antioxidants
-
Addition of a Sacrificial Reductant: In some cases, a small amount of a mild reducing agent or antioxidant, such as sodium dithionite or ascorbic acid, can be added to the reaction mixture to scavenge dissolved oxygen. Note: Compatibility with your desired reaction chemistry must be confirmed.
Data Summary: Recommended Conditions to Mitigate Oxidation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Inert (Argon, Nitrogen) | Prevents interaction with atmospheric oxygen. |
| Temperature | As low as feasible | Reduces the rate of oxidation reactions. |
| Solvents | Degassed, peroxide-free | Removes dissolved oxygen and initiators. |
| Additives | Antioxidants (case-dependent) | Scavenges residual oxidizing agents. |
Issue 2: Hydrolysis of the Nitrile Group
Symptoms:
-
NMR analysis shows the appearance of broad singlets in the 7.5-8.5 ppm range (amide protons) or a very broad singlet further downfield (carboxylic acid proton).
-
IR spectroscopy shows the appearance of a strong carbonyl peak (around 1660 cm⁻¹ for amide, 1700 cm⁻¹ for carboxylic acid) and a decrease in the nitrile peak intensity.
-
The product's solubility characteristics change, potentially becoming more water-soluble.
Root Cause Analysis: The nitrile group is susceptible to hydrolysis in the presence of water, particularly when heated or under strong acidic or basic conditions. The reaction proceeds first to a primary amide and can then be further hydrolyzed to a carboxylic acid.
Solutions & Protocols:
Protocol 3: Anhydrous Reaction Conditions
-
Dry Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Molecular sieves can be added to the reaction to scavenge trace amounts of water.
-
pH Control: If possible, maintain a neutral pH. If acidic or basic conditions are required, minimize reaction time and temperature to reduce the extent of hydrolysis.
Issue 3: Dimerization and Polymerization
Symptoms:
-
Mass spectrometry shows peaks at approximately twice the mass of the expected product or a distribution of higher molecular weight species.
-
The product precipitates from the reaction mixture unexpectedly or is insoluble in common organic solvents.
-
NMR spectra may show broadened peaks due to the presence of oligomeric species.
Root Cause Analysis: Intermolecular reactions can occur when a nucleophilic amino group of one molecule reacts with an electrophilic site on another. This can be particularly problematic in reactions where the intended reagent is not reactive enough, allowing for self-reaction of the starting material.
Solutions & Protocols:
Protocol 4: High Dilution Conditions
-
Principle of High Dilution: By significantly increasing the solvent volume, the concentration of the reactants is lowered, which statistically favors intramolecular reactions over intermolecular reactions.
-
Slow Addition: Add one of the key reagents slowly over a long period using a syringe pump. This maintains a low instantaneous concentration of the reactive species, further suppressing dimerization and polymerization.
Issue 4: Unwanted Cyclization Reactions
Symptoms:
-
The formation of unexpected heterocyclic byproducts is confirmed by mass spectrometry and detailed NMR analysis (e.g., HMBC, HSQC).
-
The yield of the desired linear or non-cyclized product is significantly lower than expected.
Root Cause Analysis: The ortho-diamine structure, in proximity to the nitrile group, presents the possibility for intramolecular cyclization to form structures like benzimidazoles, or for intermolecular reactions to form larger ring systems such as diketopiperazines[7][8][9][10]. The specific pathway is highly dependent on the reaction conditions and reagents used.
Solutions & Protocols:
Protocol 5: Strategic Use of Protecting Groups
-
Protecting Amino Groups: Temporarily protect one or both amino groups with a suitable protecting group (e.g., Boc, Cbz). This prevents them from participating in unwanted side reactions. The protecting group can be removed in a subsequent step.
-
Reaction Condition Optimization: Carefully screen solvents, temperatures, and catalysts. For example, a non-polar solvent might disfavor the formation of a charged intermediate required for a specific cyclization pathway.
Analytical Techniques for Byproduct Identification
| Technique | Application |
|---|---|
| TLC | Quick monitoring of reaction progress and detection of multiple products. |
| LC-MS | Separation and identification of byproducts by mass. |
| NMR (¹H, ¹³C, 2D) | Structural elucidation of major byproducts. |
| FT-IR | Identification of functional group changes (e.g., loss of nitrile, formation of carbonyl). |
Visual Diagrams
Experimental Workflow for Minimizing Byproducts
Caption: A generalized workflow emphasizing key steps to prevent byproduct formation.
Potential Byproduct Pathways
Caption: Major pathways leading to common byproducts from this compound.
References
- PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxid
- Synthesis, Purity Check, Hydrolysis and Removal of O-Chlorobenzyliden Malononitrile (CBM) By Biological Selective Media. (2023). Preprints.org.
- Sigma-Aldrich. (n.d.). This compound.
- Horseradish peroxidase oxidation of 2,3-diaminopyridine and rel
- ArtMolecule. (n.d.). Impurities and Degradation products.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.).
- PrepChem. (n.d.). Synthesis of a. 2,5-Diaminobenzonitrile.
- Wikipedia. (n.d.). 2-Chlorobenzonitrile.
- Process for the production of 2-chlorobenzonitrile derivatives. (n.d.).
- Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. (n.d.). MDPI.
- Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine. (2008). PubMed.
- Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. (n.d.). MDPI.
- Iodine(V)
- ChemicalBook. (2025). 2-Chlorobenzonitrile | 873-32-5.
- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
- PubChem. (n.d.). 2-Chlorobenzonitrile | C7H4ClN | CID 13391.
- Synthesis of 2-amino-5-chlorobenzonitrile. (n.d.). ChemicalBook.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central.
- Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). JOCPR.
- BenchChem. (n.d.). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile as a Precursor for Pharmaceutical Intermediates.
- Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.).
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019).
- PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. (2016).
- YouTube. (2025). Oxidation Reactions at the Benzylic Position for Aromatic Compounds #organicchemistry.
- ChemicalBook. (2025). This compound | 497147-90-7.
- Synthesis of 2-Amino-5-chlorobenzonitrile. (2025).
- Production process for preparing chlorobenzonitrile through ammoxidation. (n.d.).
- Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiprolifer
- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (n.d.). PMC - NIH.
Sources
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- 4. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
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- 6. Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Recrystallization of 4,5-Diamino-2-chlorobenzonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working with 4,5-Diamino-2-chlorobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical support for challenges encountered during its purification by recrystallization. Our focus is on delivering not just procedural steps, but the underlying scientific principles to empower you to adapt and troubleshoot effectively.
Troubleshooting Guide: Common Issues in Recrystallization
This section addresses specific problems that may arise during the recrystallization of this compound, offering probable causes and actionable solutions.
Q1: My compound "oils out" and does not form crystals upon cooling. What should I do?
Probable Cause: The compound is coming out of solution above its melting point, or the solution is supersaturated with impurities, which can depress the melting point of the mixture. This is a common issue with organic molecules that have multiple hydrogen-bonding groups.
Solution:
-
Re-heat and Dilute: Return the flask containing the oily substance to the heat source and add more of the primary solvent (the one in which the compound is more soluble) in small increments (e.g., 1-2 mL at a time) until the oil fully redissolves. The increased solvent volume will lower the saturation temperature, ideally below the compound's melting point.
-
Solvent System Modification: If simple dilution fails, consider a two-solvent system. The goal is to find a solvent in which the compound is highly soluble (e.g., ethanol, methanol) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexane). Dissolve the compound in a minimal amount of the hot primary solvent, and then slowly add the anti-solvent dropwise at an elevated temperature until the solution becomes faintly cloudy. This point of incipient turbidity indicates saturation. Then, allow the solution to cool slowly.
-
Reduce Cooling Rate: Rapid cooling encourages supersaturation and oiling out. After dissolving your compound, ensure the flask is allowed to cool to room temperature slowly and without disturbance. Insulating the flask with glass wool or placing it in a beaker with paper towels can help moderate the cooling rate.
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the cause and how can I induce crystallization?
Probable Cause: The solution is not sufficiently saturated, or the activation energy for nucleation (the initial formation of crystal seeds) has not been overcome.
Solution:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1] The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution.[2] This "seed crystal" provides a template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and observe for crystal formation. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.[3]
-
Increase Anti-Solvent (for two-solvent systems): If you are using a mixed solvent system, you can try adding a small amount more of the anti-solvent to the cooled solution to further decrease the solubility of your compound.
Q3: The recrystallized product is still colored (e.g., yellow or brown), although I expected a lighter-colored solid. How can I remove colored impurities?
Probable Cause: The color is likely due to the presence of oxidized species or other highly conjugated impurities that are co-crystallizing with your product. Aromatic amines are particularly susceptible to air oxidation, which can produce colored byproducts.[4]
Solution:
-
Activated Charcoal Treatment: Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Causality: Activated charcoal has a high surface area and adsorbs large, flat, polarizable molecules, which are characteristic of many colored organic compounds.[5]
-
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this process to prevent premature crystallization of the desired product in the filter paper. Using a pre-heated funnel can be beneficial.[1]
-
Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
Q4: My final yield is very low. What are the likely reasons and how can I improve it?
Probable Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during transfers, or incomplete precipitation.
Solution:
-
Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent, which leaves a significant portion of the product dissolved in the mother liquor.[3] Always use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Check the Mother Liquor: After filtering your crystals, you can cool the filtrate (mother liquor) in an ice bath to see if a second crop of crystals forms. This second crop may be less pure but can be combined with the first or recrystallized separately.
-
Avoid Premature Filtration: Ensure the solution is thoroughly cooled before filtration. The solubility of this compound will be higher at room temperature than at 0-4 °C.
-
Rinse Crystals Judiciously: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using too much or warm solvent will redissolve some of your product.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for solvent selection is to consider the polarity of the molecule. This compound has polar amino groups and a nitrile group, but also a less polar chlorobenzene ring. Therefore, moderately polar solvents are often a good choice. Ethanol has been successfully used for the recrystallization of the similar compound 2-amino-4-chlorobenzonitrile.[6] A solvent screening is always recommended.
Q2: Can I use acetone for recrystallization?
It is strongly advised not to use acetone. Vicinal diamines (where two amino groups are on adjacent carbons, as in 4,5-diamino compounds) can react with acetone to form benzodiazepine derivatives.[7] This would result in the formation of an impurity rather than the purification of your starting material.
Q3: How do I perform a solvent screening to find the best recrystallization solvent?
To perform a solvent screening:
-
Place a small amount of your crude compound (around 20-30 mg) into several different test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[2]
-
For the solvents in which the compound was insoluble, heat the test tubes in a water bath to the boiling point of the solvent. A good candidate solvent will dissolve the compound when hot.[2]
-
Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath. The best solvent will be one that yields a large quantity of crystals upon cooling.
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior with this compound |
| Ethanol | Polar | 78 | Good potential. Likely soluble when hot, less soluble when cold. |
| Methanol | Polar | 65 | Similar to ethanol, good potential. |
| Isopropanol | Polar | 82 | Good potential. |
| Water | Very Polar | 100 | Likely insoluble or very poorly soluble even when hot. Could be a good anti-solvent. |
| Ethyl Acetate | Moderately Polar | 77 | May be a good single solvent or part of a two-solvent system. |
| Toluene | Non-polar | 111 | Likely to have low solubility. |
| Hexane | Non-polar | 69 | Likely insoluble. Could be a good anti-solvent. |
Q4: What is the difference between crystallization and recrystallization?
Crystallization is the process of forming a solid from a solution, which can be used to isolate a product from a reaction mixture. Recrystallization is a purification technique where a crude solid is dissolved and then crystallized again to remove impurities.[8]
Experimental Protocol: Single-Solvent Recrystallization of this compound
This protocol provides a standardized workflow for the purification of this compound using a single-solvent system, based on best practices.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filtration flask
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture on a hot plate. Continue to add small portions of the hot solvent until the compound just dissolves.[2]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance.[9] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
-
Drying: Allow the crystals to dry completely. The purity can be assessed by techniques such as melting point analysis or HPLC.
Visualizations
Caption: Workflow for single-solvent recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Google Patents. (n.d.). Production process for preparing chlorobenzonitrile through ammoxidation.
-
Bathula, H. B., et al. (2015). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of halogenated benzonitrile.
- Google Patents. (n.d.). Preparation of benzonitriles.
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
IUCr Journals. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 7. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Identifying and removing impurities from 4,5-Diamino-2-chlorobenzonitrile
Welcome to the technical support resource for 4,5-Diamino-2-chlorobenzonitrile (CAS 497147-90-7). This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities from this critical chemical intermediate. The following content is structured in a practical question-and-answer format to directly address challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
The purity of your starting material is paramount for successful downstream applications. Impurities in this compound typically arise from the synthetic route, handling, or storage conditions. Understanding the potential impurities is the first step in devising a purification strategy.
Causality Behind Impurity Formation: The manufacturing process for aromatic amines and nitriles can often lead to the presence of unreacted starting materials, byproducts from side reactions, or isomeric variations.[1] For instance, synthetic pathways for similar compounds like 4-aminobenzonitrile often involve the reduction of a nitro group or amination of a chloro-substituted precursor, which can leave traces of these starting materials if the reaction is incomplete.[1]
Table 1: Common Potential Impurities in this compound
| Impurity Type | Specific Examples | Potential Origin |
| Starting Materials | 2-Chloro-4,5-dinitrobenzonitrile; Intermediates with one nitro group reduced | Incomplete reduction during synthesis. |
| Isomeric Impurities | 3,4-Diamino-2-chlorobenzonitrile; 2,3-Diamino-6-chlorobenzonitrile | Impurities in the initial building blocks or non-selective reaction conditions. |
| Byproducts | Polymerization products; Hydrolysis of the nitrile group to an amide or carboxylic acid | Sub-optimal reaction conditions (temperature, pH); Presence of moisture. |
| Residual Solvents | Ethanol, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Solvents used during synthesis or initial purification steps.[2] |
| Degradation Products | Oxidized species (colored compounds) | Exposure to air, light, or high temperatures over time.[3] |
Impurity Identification and Analysis
Q2: How can I definitively identify the impurities in my sample?
A multi-technique analytical approach is the most robust method for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are industry standards for this purpose.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information.[5][6]
Workflow for Impurity Identification
Caption: General workflow for impurity identification.
Q3: Can you provide a starting point for an HPLC method?
Certainly. A reverse-phase HPLC method is an excellent choice for separating this compound from its less polar or more polar impurities.[7][8]
Expertise in Method Development: The choice of a C18 column is based on its wide applicability for aromatic compounds. The mobile phase, a combination of a buffered aqueous solution and an organic solvent like acetonitrile, allows for the effective separation of compounds based on their polarity.[7] A gradient elution is often necessary to resolve both early and late-eluting impurities in a single run.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape of amines. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min | Elutes a wide range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm | Aromatic compounds typically absorb strongly at this wavelength. |
| Sample Prep. | Dissolve in Diluent (e.g., 50:50 Water:ACN) to ~0.5 mg/mL. Filter with 0.45 µm filter.[7] | Ensures sample is free of particulates and suitable for injection. |
Q4: When should I use NMR for impurity analysis?
NMR spectroscopy is unparalleled for determining the precise chemical structure of unknown impurities.[5] While HPLC can show you that an impurity exists and its relative amount, NMR can help you figure out what it is.[6]
When to Use NMR:
-
Structural Elucidation: When you observe a significant, unknown peak in your HPLC or GC-MS data.
-
Isomer Identification: NMR is highly sensitive to the electronic environment of protons and carbons, making it excellent for distinguishing between isomers where mass spectrometry might fail.[9] Aromatic protons in different positions on the ring will have distinct chemical shifts and coupling patterns.[9]
-
Quantification (qNMR): With an internal standard of known purity and concentration, quantitative NMR (qNMR) can determine the absolute purity of your sample without needing a reference standard for every impurity.
Troubleshooting and Purification Guides
Q5: My product is off-color (yellow/brown). How do I fix this?
Off-color product is a common issue, typically caused by trace amounts of highly conjugated, colored impurities, often arising from oxidation.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is the most effective method for removing colored impurities.[3]
-
Recrystallization: Sometimes, the colored impurity is significantly less soluble than the main product in a chosen solvent system and can be removed via recrystallization alone.
Protocol 1: Decolorization with Activated Carbon during Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).[10][11]
-
Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Add carbon to the hot solution carefully to avoid bumping.
-
Hot Filtration: Swirl the mixture for a few minutes on the heat source. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon.[3] The filtrate should be colorless or significantly lighter.
-
Crystallization: Allow the clear filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Q6: My purity is low due to several closely-related impurities. What is the best purification method?
When dealing with impurities that have similar properties to your target compound (e.g., isomers), column chromatography is often more effective than recrystallization. For basic compounds like aromatic amines, special considerations are necessary to achieve good separation.[12]
Expert Insight on Chromatography: Standard silica gel is acidic and can cause strong, irreversible binding or "streaking" of basic amines.[12] To counteract this, you can either neutralize the silica by adding a competing base like triethylamine (TEA) to your mobile phase or use a different stationary phase like basic alumina.[12]
Protocol 2: Flash Column Chromatography for Amine Purification
-
Stationary Phase Selection: Choose either silica gel (with a modified mobile phase) or basic alumina.
-
Mobile Phase (Eluent) Selection:
-
For Silica Gel: A common system is a gradient of ethyl acetate in hexanes. To this system, add 0.5-1% triethylamine (TEA) to both solvents to prevent peak tailing.[12]
-
For Alumina: A similar hexane/ethyl acetate system can often be used without the need for a basic additive.
-
-
Column Packing: Pack the column with your chosen stationary phase in the initial, low-polarity eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and then carefully add the dried powder to the top of the packed column. This technique generally results in better separation than loading the sample as a liquid.
-
Elution: Start running the column with a low polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA) and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree for Purification Method Selection
Caption: Decision guide for selecting a purification method.
Safety and Handling
Q7: What are the primary safety concerns when handling this compound?
As with any chemical, proper safety protocols are essential. Based on safety data for the analogous compound 4-Amino-2-chlorobenzonitrile, this substance should be handled with care.[13][14][15]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13][15]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[13][16] Work in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid creating dust.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][16]
-
Skin: Wash with plenty of soap and water.[13]
-
Inhalation: Move person to fresh air.[13]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor.[13]
-
Always consult the most current Safety Data Sheet (SDS) for the specific product you are using.
References
- Benchchem. (n.d.).
-
PubChem. (n.d.). 2-Chlorobenzonitrile. National Institutes of Health. [Link]
- Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile.
- BLD Pharm. (n.d.). This compound.
- Google Patents. (n.d.).
- Benchchem. (n.d.). Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures.
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
ACS Publications. (n.d.). Some Derivatives of p-Aminobenzonitrile. [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
PubChem. (n.d.). 3-Aminobenzonitrile. National Institutes of Health. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
- Google Patents. (n.d.). Preparation method of o-aminobenzonitrile compounds.
-
IUCr Journals. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. [Link]
-
ResearchGate. (n.d.). 2-Aminobenzonitrile. [Link]
-
PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
- Benchchem. (n.d.). Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
PubChem. (n.d.). 4-Aminobenzonitrile. National Institutes of Health. [Link]
- Benchchem. (n.d.). Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis.
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
-
PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
-
Chemical Synthesis Database. (2025). 3,5-diamino-4-chlorobenzonitrile. [Link]
-
MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]
-
RSC Publishing. (n.d.). Supplementary Information: Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]
-
PMC. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Institutes of Health. [Link]
-
Taylor & Francis Online. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
- Benchchem. (n.d.). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chlorobenzonitrile: Synthesis, Properties, and Applications as a Fine Chemical Intermediate. [Link]
Sources
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Technical Support Center: Catalyst Selection for Optimizing 4,5-Diamino-2-chlorobenzonitrile Reactions
Welcome to the technical support center for the synthesis of 4,5-Diamino-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the key challenges associated with them?
A1: The synthesis of this compound typically involves the sequential amination of a dichlorobenzonitrile precursor. The primary challenge lies in achieving selective and efficient amination at the C-4 and C-5 positions while avoiding side reactions. The two most prevalent approaches are:
-
Nucleophilic Aromatic Substitution (SNA r): This classical method often requires harsh reaction conditions (high temperatures and pressures) and can suffer from a lack of selectivity, leading to mixtures of isomers and over-aminated products. Catalyst choice is critical to improving selectivity and reaction rates under milder conditions.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern approach offers greater control and generally proceeds under milder conditions.[1][2] However, catalyst selection, including the choice of palladium precursor and phosphine ligand, is crucial for achieving high yields and purity.[1][3] Challenges include catalyst deactivation, competing hydrodehalogenation, and the need to carefully control reaction parameters.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. A systematic troubleshooting approach is recommended.
-
Catalyst Inactivity or Decomposition: The palladium catalyst, central to the Buchwald-Hartwig amination, can be sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often enhance catalyst stability and activity.[3] Consider using pre-formed palladium catalysts to ensure a consistent active species.
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4] However, the base strength must be matched to the amine's pKa to avoid side reactions. Weaker bases like potassium carbonate (K₂CO₃) can be effective but may require higher temperatures or longer reaction times.[4]
-
Sub-optimal Reaction Temperature: While the Buchwald-Hartwig amination allows for milder conditions than traditional methods, an optimal temperature profile is still necessary.[2] Too low a temperature will result in a sluggish reaction, while excessive heat can lead to catalyst decomposition and the formation of byproducts. An initial temperature screen is advisable for any new substrate combination.
-
Poor Substrate Quality: Impurities in the starting dichlorobenzonitrile or the amine source can poison the catalyst. Ensure the purity of your starting materials through appropriate purification techniques.
Q3: I am observing significant amounts of hydrodehalogenation (replacement of a chlorine atom with hydrogen). How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when a hydride source is present, leading to the reduction of the aryl halide.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand significantly influence the competition between amination and hydrodehalogenation. Bulky, electron-rich ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), can promote the desired reductive elimination step to form the C-N bond over β-hydride elimination, which leads to hydrodehalogenation.[3]
-
Solvent and Base Effects: The choice of solvent and base can also impact the extent of this side reaction. Aprotic, non-polar solvents are generally preferred. The presence of water or other protic impurities can serve as a hydride source.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of hydrodehalogenation. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.
Troubleshooting Guide: Catalyst Selection and Optimization
This section provides a more detailed, scenario-based approach to troubleshooting common issues related to catalyst selection.
Scenario 1: No Reaction or Very Low Conversion
Possible Cause: Inactive catalyst or incorrect reaction setup.
Troubleshooting Steps:
-
Verify Catalyst Integrity:
-
Source: Ensure the palladium precursor and ligand are from a reputable supplier and have been stored under inert conditions.
-
Pre-catalyst vs. In-situ Generation: If generating the active Pd(0) catalyst in-situ, ensure the reduction of the Pd(II) precursor is complete. Consider using a pre-formed Pd(0) catalyst for more reliable results.
-
-
Optimize Ligand Choice:
-
For the amination of aryl chlorides, bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step.[5]
-
Recommendation: Start with a well-established, commercially available ligand such as XPhos, SPhos, or RuPhos. These have demonstrated broad applicability in C-N bond formation.[3]
-
-
Check Base and Solvent:
-
Ensure the base is sufficiently strong and soluble in the reaction medium. Sodium tert-butoxide is a common and effective choice.
-
Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF.[2]
-
-
Temperature Adjustment:
-
Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
-
Scenario 2: Formation of Mono-aminated Byproduct as the Major Product
Possible Cause: Incomplete reaction or insufficient catalyst loading for the second amination.
Troubleshooting Steps:
-
Increase Catalyst Loading: The second amination step may require a higher catalyst loading or a different ligand-to-metal ratio to proceed efficiently.
-
Elevate Reaction Temperature: A higher temperature may be necessary to overcome the activation barrier for the second amination.
-
Prolong Reaction Time: Monitor the reaction over a longer period to see if the desired di-aminated product forms.
-
Consider a Stepwise Approach: In some cases, isolating the mono-aminated intermediate and subjecting it to a second, distinct set of reaction conditions may provide a cleaner route to the final product.
Scenario 3: Significant Impurity Profile
Possible Cause: Side reactions such as hydrodehalogenation, dimerization of the starting material, or reaction with solvent.
Troubleshooting Steps:
-
Ligand Screening: As discussed in the FAQs, the ligand plays a critical role in controlling selectivity. A small screen of different phosphine ligands can often identify one that minimizes unwanted side reactions.
-
Lower Reaction Temperature: High temperatures can promote undesired pathways.
-
Purity of Reagents: Re-purify all starting materials and ensure the solvent is of high purity and free from reactive impurities.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Diamination
This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters will likely be necessary.
Materials:
-
2,4,5-Trichlorobenzonitrile (or a suitable dichlorobenzonitrile precursor)
-
Ammonia source (e.g., ammonia gas, ammonium salt, or an ammonia equivalent like benzophenone imine)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel equipped with a stir bar and a condenser.
-
Addition of Reagents: Add the dichlorobenzonitrile starting material and the solvent.
-
Introduction of Amine: Introduce the ammonia source. If using ammonia gas, it can be bubbled through the reaction mixture. If using an ammonium salt, it should be added as a solid.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Common Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd(OAc)₂ / XPhos | NaOtBu, Toluene, 100 °C | High activity for aryl chlorides, good functional group tolerance. | Air-sensitive ligand, can be expensive. |
| Pd₂(dba)₃ / SPhos | K₃PO₄, Dioxane, 110 °C | Broad substrate scope, effective for challenging couplings. | Dioxane is a hazardous solvent.[2] |
| Ni(COD)₂ / Josiphos | NaOtBu, Toluene, 80 °C | Cost-effective nickel catalyst.[5] | Can be less general than palladium systems, potential for different side reactions.[5] |
Visualizations
Catalyst Selection Workflow
Caption: A decision tree for troubleshooting and optimizing catalyst systems.
Simplified Buchwald-Hartwig Catalytic Cycle
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC-MS Methods for Purity Validation of 4,5-Diamino-2-chlorobenzonitrile
In the realm of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates like 4,5-Diamino-2-chlorobenzonitrile is not merely a quality control step, but a cornerstone of safety and efficacy. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity validation of this key starting material. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing robust analytical strategies.
Introduction to this compound and the Imperative for Purity
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring two primary amine groups and a nitrile moiety on a chlorinated benzene ring, presents unique analytical challenges. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a highly selective and sensitive analytical method is paramount for its purity validation.
The Power of HPLC-MS in Purity Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the quintessential technique for separating and identifying components in a mixture.[1] HPLC offers high-resolution separation based on the differential partitioning of analytes between a stationary and a mobile phase, while MS provides highly specific detection based on the mass-to-charge ratio of ionized molecules.[1][2] This combination is particularly powerful for purity analysis as it allows for the quantification of the main component and the detection and potential identification of unknown impurities.[3]
Method Development and Comparison: Two Approaches
The polar nature of the two amino groups and the nitrile functionality, combined with the hydrophobicity of the chlorinated benzene ring, requires careful consideration of the chromatographic conditions. We will compare two reversed-phase HPLC (RP-HPLC) methods, a widely used approach for moderately polar aromatic compounds.[4][5][6]
Method A: Standard C18 Acetonitrile/Water Gradient
This method represents a conventional and broadly applicable approach for the analysis of aromatic amines.
Method B: Phenyl-Hexyl Methanol/Water Gradient
This alternative method utilizes a different stationary phase chemistry and organic modifier to exploit alternative separation mechanisms and potentially enhance selectivity for specific impurities.
Experimental Workflow for Method Development
The development of a robust HPLC-MS method follows a systematic approach to achieve optimal separation and detection.
Caption: A generalized workflow for HPLC-MS method development.
Detailed Experimental Protocols
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 100 mL.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 25 mL.
-
Diluent: A 1:1 mixture of acetonitrile and water.
Method A: C18 Acetonitrile/Water Gradient
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
MS Detection: ESI positive mode, monitoring for the protonated molecule [M+H]⁺ at m/z 168.6.
Method B: Phenyl-Hexyl Methanol/Water Gradient
-
HPLC System and Mass Spectrometer: Same as Method A.
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient:
Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI positive mode, monitoring for the protonated molecule [M+H]⁺ at m/z 168.6.
Comparative Performance Data
The following table presents hypothetical yet realistic data comparing the performance of the two methods for the analysis of a spiked sample of this compound containing known impurities.
| Parameter | Method A (C18/ACN) | Method B (Phenyl-Hexyl/MeOH) |
| Retention Time (min) | 12.5 | 10.2 |
| Resolution (Main Peak/Impurity 1) | 2.1 | 2.8 |
| Resolution (Main Peak/Impurity 2) | 1.9 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | > 5000 | > 7000 |
| Analysis Time (min) | 30 | 25 |
| LOD (ng/mL) | 0.5 | 0.3 |
| LOQ (ng/mL) | 1.5 | 1.0 |
Rationale for Performance Differences:
The improved resolution and peak shape observed with Method B can be attributed to the unique selectivity of the phenyl-hexyl stationary phase, which offers pi-pi interactions in addition to hydrophobic interactions. This can be particularly advantageous for separating aromatic compounds with similar polarities. The use of methanol as the organic modifier can also influence selectivity compared to acetonitrile.[7]
Forced Degradation Study: Ensuring Stability-Indicating Power
To demonstrate that the chosen method is stability-indicating, a forced degradation study is essential.[8][9] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.[10] The analytical method must be able to separate these degradants from the main peak and from each other.[3]
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the samples are diluted and analyzed using the developed HPLC-MS method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Method Validation According to ICH Q2(R1) Guidelines
A comprehensive method validation is required to ensure the reliability of the analytical procedure.[11][12][13] The validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines and assess the following parameters:[14]
Validation Workflow
Caption: A logical flow for HPLC method validation based on ICH Q2(R1).
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. Peak purity should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[11] |
| Accuracy | % Recovery should be within 98.0% to 102.0%. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 1.0%. Intermediate Precision (Inter-day): ≤ 2.0%.[15] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature). |
Mass Spectrometric Fragmentation of this compound
Understanding the fragmentation pattern of the parent molecule is crucial for confirming its identity and for the structural elucidation of any unknown impurities. In positive ion ESI-MS, this compound will readily protonate to form the [M+H]⁺ ion at m/z 168.6. Further fragmentation in MS/MS experiments can provide valuable structural information. Aromatic nitriles are known to exhibit fragmentation through the loss of HCN (27 Da).[16] The presence of the chlorine atom will also result in a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M peak).
Conclusion
Both the standard C18/acetonitrile and the alternative Phenyl-Hexyl/methanol HPLC-MS methods are capable of providing accurate and reliable purity validation for this compound. However, the Phenyl-Hexyl method demonstrated superior resolution and peak shape, suggesting it may be a more robust choice for resolving closely related impurities. The ultimate selection of the method should be based on a thorough validation study that demonstrates its suitability for its intended purpose, as outlined by ICH guidelines.[14] A comprehensive understanding of the analyte's chemistry, coupled with a systematic approach to method development and validation, is the key to ensuring the quality and safety of this critical pharmaceutical intermediate.
References
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ICH Q2(R1) Analytical Method Validation. Available from: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
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An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. Available from: [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
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Forced Degradation Studies. MedCrave online. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal Of Pharma Research and Health Sciences. Available from: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
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METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate. Available from: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
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Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH. Available from: [Link]
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A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed. Available from: [Link]
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Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar. Available from: [Link]
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Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Available from: [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available from: [Link]
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Mass Spectrometry: Fragmentation. Available from: [Link]
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GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Available from: [Link]
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]
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Reverse Phase HPLC Basics for LC/MS. IonSource. Available from: [Link]
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Mass Spectrometry. MSU chemistry. Available from: [Link]
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performance reversed-phase chromatography: Topics by Science.gov. Available from: [Link]
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The fragmentation of doubly charged ions of halogenated benzenes. Scilit. Available from: [Link]
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Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 4,5-Diamino-2-chlorobenzonitrile Derivatives
In the landscape of pharmaceutical development and materials science, the family of diaminobenzonitriles serves as a critical scaffold for synthesizing compounds with significant biological activity. Among these, 4,5-Diamino-2-chlorobenzonitrile and its derivatives are of particular interest due to their potential as intermediates in the creation of novel therapeutics. The precise substitution pattern on the aromatic ring—featuring two activating amino groups, a deactivating chloro group, and an electron-withdrawing nitrile—creates a unique electronic environment that necessitates a multi-faceted analytical approach for unambiguous characterization.
This guide provides an in-depth comparison of essential analytical techniques, grounded in practical, field-proven insights. We will move beyond mere procedural descriptions to explore the causal relationships behind experimental choices, ensuring that each method serves as a self-validating system for generating reliable and reproducible data. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the comprehensive analysis of this important class of molecules.
Chromatographic Purity and Quantification: The Foundational Assay
Before any structural or functional analysis, establishing the purity of the derivative is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. The polarity imparted by the dual amino groups, combined with the overall aromatic nature of the molecule, makes reversed-phase HPLC the method of choice.
Comparative HPLC Methodologies
The selection of column and mobile phase is critical for achieving optimal separation from starting materials, intermediates, or degradation products.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 3.0 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 5 minutes | 20% to 80% B in 15 minutes |
| Flow Rate | 0.5 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) at 254 nm & 280 nm |
| Application | Ideal for in-process reaction monitoring and initial purity checks. | Suited for final purity assessment, impurity profiling, and stability studies.[1] |
Expertise in Action: The choice of a C18 column (Method A) provides a versatile, non-polar stationary phase suitable for most aromatic compounds. However, for closely related isomers or impurities, a Phenyl-Hexyl column (Method B) can offer enhanced resolution through π-π interactions between the phenyl groups in the stationary phase and the analyte's aromatic ring. The use of a Diode Array Detector is highly recommended as it allows for peak purity analysis by comparing spectra across a single peak.
Experimental Protocol: HPLC Purity Determination
-
Solution Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound derivative in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as needed.
-
Instrumentation Setup: Equilibrate the HPLC system with the chosen mobile phase (e.g., Method B) until a stable baseline is achieved. Set the column temperature to 30 °C to ensure reproducible retention times.
-
Injection: Inject 5 µL of the sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components (e.g., 20 minutes for Method B).
-
Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity of the sample. For quantitative analysis, a calibration curve must be generated using a certified reference standard.[2]
Structural Elucidation: A Spectroscopic Triad
Confirming the molecular structure requires a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR are essential.
Causality Behind Spectral Features: The positions of the protons on the aromatic ring are highly informative. The electron-donating amino groups will shield adjacent protons, causing them to appear at a higher field (lower ppm), while the electron-withdrawing nitrile and chlorine atoms will deshield them.
| Technique | Predicted Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆) | Rationale & Comparative Insights |
| ¹H NMR | H-3: ~7.2 ppm (singlet)H-6: ~6.5 ppm (singlet)-NH₂: ~5.0-6.0 ppm (broad singlets, 2) | The two aromatic protons appear as singlets due to the lack of adjacent proton coupling. This pattern is distinct from isomers like 2-amino-4-chlorobenzonitrile, which would show more complex splitting patterns.[3] The broadness of the -NH₂ signals is characteristic and these peaks will exchange with D₂O. |
| ¹³C NMR | C≡N: ~118 ppmC-Cl: ~135 ppmC-NH₂ (x2): ~140-150 ppmAromatic CH (x2): ~100-115 ppmC (quaternary): ~95 ppm | The nitrile carbon is typically observed around 118-120 ppm. The carbons bonded to the electronegative chlorine and nitrogen atoms will be significantly downfield. The specific chemical shifts provide a unique fingerprint for the substitution pattern when compared to other isomers.[4] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.[4]
-
Data Analysis: Process the spectra and assign the chemical shifts, multiplicities, and integrations for all signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is invaluable for the rapid identification of key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Characterization |
| N-H Stretch (asymmetric & symmetric) | 3480 - 3350 cm⁻¹ (two distinct bands) | The presence of two sharp bands in this region is a strong indicator of a primary amine (-NH₂). This helps differentiate from secondary or tertiary amine derivatives.[5] |
| C≡N Stretch | 2230 - 2210 cm⁻¹ | A strong, sharp peak in this region is characteristic of the nitrile group. Its position can be influenced by conjugation with the aromatic ring.[4][5] |
| N-H Bend | 1640 - 1610 cm⁻¹ | Confirms the presence of the amino groups. |
| C-Cl Stretch | 800 - 750 cm⁻¹ | A moderate to strong band in the fingerprint region, indicative of the carbon-chlorine bond.[5] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid derivative with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum first and co-add 16-32 scans for the sample to improve signal quality.[4]
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
Trustworthiness Through Isotopes: A key self-validating feature for chloro-derivatives is the isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1 relative to the molecular ion (M+) peak.[6][7] Observing this pattern provides high confidence in the presence of a single chlorine atom.
Expected Fragmentation: The molecular ion for this compound (C₇H₆ClN₃) would appear at m/z 167 (for ³⁵Cl) and 169 (for ³⁷Cl). Common fragmentation pathways for benzonitrile derivatives include the loss of HCN (27 Da) or the chlorine radical.[8][9]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI, or introduce it directly for EI analysis.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). If using a high-resolution mass spectrometer (HRMS), the exact mass can be determined, allowing for molecular formula confirmation.
-
Analysis: Identify the molecular ion peak and confirm the 3:1 M/M+2 isotopic pattern. Analyze major fragment ions to support the proposed structure.
Physicochemical Characterization: Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the material's physical properties, such as melting point, purity, and thermal stability.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. Impurities typically broaden the melting peak and lower the melting point.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the derivative into an aluminum DSC pan or a ceramic TGA pan.[10]
-
Instrumentation: Place the pan in the instrument and heat at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[11]
-
Data Analysis: From the DSC thermogram, determine the onset and peak temperature of the melting endotherm. From the TGA curve, determine the onset temperature of decomposition, which indicates the upper limit of the compound's thermal stability.
Workflow and Technique Selection
The choice of analytical technique is dictated by the specific question being asked. The following workflow provides a logical progression for comprehensive characterization.
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A Comparative Guide to the Structural Elucidation of 4,5-Diamino-2-chlorobenzonitrile: NMR vs. Mass Spectrometry
In the landscape of drug development and materials science, the unambiguous identification of novel or synthesized small molecules is a foundational requirement. The subject of our analysis, 4,5-Diamino-2-chlorobenzonitrile, presents a unique analytical challenge due to its combination of functional groups: two electron-donating amino groups, an electron-withdrawing nitrile, and a halogen substituent on an aromatic ring. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural confirmation of this molecule. We will move beyond a simple recitation of principles to explore the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Analytical Challenge: this compound
The structure of this compound (Molecular Formula: C₇H₆ClN₃, Molecular Weight: 167.60 g/mol ) is characterized by a substituted benzene ring.[1][2] The interplay of its substituents creates a distinct electronic environment that will be reflected uniquely in both NMR and MS spectra. Our objective is not merely to identify the compound but to do so with the highest degree of confidence, leveraging the orthogonal data provided by these two powerful techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity
NMR spectroscopy provides unparalleled insight into the precise arrangement and connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei.[3] For a molecule like this compound, ¹H and ¹³C NMR are indispensable for mapping the carbon skeleton and the placement of protons.
Expertise & Causality: Predicting the NMR Spectrum
The substitution pattern on the benzene ring is the most information-rich feature we expect to resolve. The two aromatic protons will be subject to electronic effects from all four substituents.
-
¹H NMR Predictions: The aromatic region of a ¹H NMR spectrum typically appears between 6.5 and 8.0 ppm.[4][5] The two protons on the ring are in different chemical environments and should appear as distinct signals. The amino groups (-NH₂) are strong electron-donating groups, which tend to shield nearby protons (shifting them upfield, to a lower ppm value). Conversely, the nitrile (-CN) and chloro (-Cl) groups are electron-withdrawing, deshielding protons (shifting them downfield). The protons of the two amino groups will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[6]
-
¹³C NMR Predictions: Aromatic carbons typically resonate between 120-150 ppm.[4] For this compound, we expect to see seven distinct carbon signals: six for the aromatic ring and one for the nitrile carbon. The presence of six unique aromatic carbon signals would confirm the lack of symmetry in the substitution pattern.[7] Carbons bonded directly to the electronegative nitrogen and chlorine atoms will be shifted downfield.
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol is designed to generate a high-quality, high-resolution spectrum suitable for unambiguous structural confirmation.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the this compound sample for ¹H NMR and 30-50 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[8][9]
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent. Given the polar amino groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds. Chloroform-d (CDCl₃) is a common alternative.[8]
-
Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), for accurate chemical shift calibration to 0.00 ppm.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[10] The final sample depth should be approximately 4-5 cm.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay to allow for accurate integration.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H splitting, resulting in a spectrum where each unique carbon appears as a singlet.[7] A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Interpretation Workflow
The process of confirming the structure from the acquired spectra follows a logical, self-validating path.
Caption: Logical workflow for MS data interpretation.
Head-to-Head Comparison: NMR vs. Mass Spectrometry
Both techniques provide essential, but different, pieces of the structural puzzle. Neither is universally superior; they are complementary and, when used together, provide an exceptionally high degree of certainty. [11][12]
| Feature | NMR Spectroscopy | Mass Spectrometry |
|---|---|---|
| Primary Information | Atom connectivity, 3D structure, chemical environment of nuclei | Molecular weight, elemental formula, substructural fragments |
| Sensitivity | Lower (mg to µg range) [12] | Extremely high (µg to fg range) [13][14] |
| Key Strengths for Target | - Unambiguously determines the substitution pattern on the ring.- Differentiates between isomers.- Provides quantitative information (proton ratios). | - Confirms elemental formula via accurate mass.- The Cl isotope pattern gives definitive proof of chlorine's presence.<[15][16]br>- High throughput capability. |
| Key Limitations for Target | - Lower sensitivity requires more sample.- Complex splitting patterns in the aromatic region can be difficult to resolve at lower field strengths. | - Does not inherently provide connectivity information (e.g., cannot distinguish between isomers like 4,5-diamino vs. 3,4-diamino).- Fragmentation can be complex to interpret. |
| Sample Requirements | 5-50 mg in 0.6 mL deuterated solvent. [9][10]Sample is recoverable. | ~1-10 µg/mL in a volatile solvent. [17]Destructive technique. |
Conclusion: A Synergistic Approach for Unambiguous Identification
For the structural elucidation of this compound, a combined analytical approach is the gold standard.
-
Mass Spectrometry should be the first step. Its high sensitivity and speed provide a rapid confirmation of the molecular weight and, critically, the presence of a single chlorine atom through its unmistakable isotopic signature. This confirms the correct elemental formula.
-
NMR Spectroscopy follows to provide the definitive structural blueprint. It will confirm the number of protons and carbons and, most importantly, resolve the substitution pattern on the aromatic ring, allowing for unambiguous differentiation from other potential isomers.
By leveraging the strengths of both techniques—the compositional certainty of MS and the detailed connectivity map of NMR—researchers can achieve a level of structural validation that is irrefutable, meeting the rigorous demands of modern scientific research.
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A Comprehensive Guide to the Absolute Structure Confirmation of 4,5-Diamino-2-chlorobenzonitrile: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Absolute Structure in Drug Development
The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. In the pharmaceutical industry, where enantiomers of a chiral drug can have drastically different therapeutic and toxicological profiles, unambiguous determination of the absolute structure is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. 4,5-Diamino-2-chlorobenzonitrile, a molecule with potential applications in medicinal chemistry, presents a case where such stereochemical clarity is paramount. This guide provides an in-depth comparison of the gold-standard method for absolute structure determination, single-crystal X-ray crystallography, with powerful spectroscopic alternatives: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document assumes the prerequisite of having an enantiomerically pure sample of this compound. Achieving this is a critical first step, typically accomplished through enantioselective synthesis or chiral resolution of a racemic mixture.[1][2]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Causality Behind Experimental Choices
The success of this technique hinges on the ability to grow a high-quality single crystal. For molecules like this compound, which possess multiple polar functional groups, hydrogen bonding is likely to play a significant role in the crystal packing. The choice of solvent for crystallization is therefore critical and often requires extensive screening.
To determine the absolute configuration, the phenomenon of anomalous dispersion is exploited.[4] When the X-ray wavelength is near the absorption edge of a heavier atom in the molecule (in this case, the chlorine atom), the scattering factor of that atom becomes a complex number.[5] This leads to a breakdown of Friedel's law, meaning that the intensities of diffraction spots with indices (h,k,l) and (-h,-k,-l) are no longer equal. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned enantiomer.[6][7] A Flack parameter close to 0 indicates the correct absolute structure, while a value close to 1 suggests the inverted structure is correct.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the enantiopure this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate).
-
Employ a slow evaporation or slow cooling method to promote the growth of single crystals of suitable size (typically 0.1-0.3 mm in all dimensions).[8]
-
-
Crystal Mounting:
-
Carefully select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.[7]
-
-
Data Collection:
-
Place the mounted crystal on a diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Select an appropriate X-ray wavelength (e.g., Cu Kα or Mo Kα radiation) to maximize anomalous scattering from the chlorine atom.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[9]
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Absolute Structure Determination:
-
During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration.
-
Analyze the Flack parameter and its standard uncertainty to confirm the assignment. A value close to 0 with a small standard uncertainty provides high confidence in the determined absolute structure.[6][7]
-
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for absolute structure determination by single-crystal X-ray crystallography.
Spectroscopic Alternatives for Absolute Structure Confirmation
While X-ray crystallography is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[10] In such cases, spectroscopic techniques offer powerful alternatives for determining the absolute configuration of molecules in solution.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer.
The key to VCD is the comparison of the experimental spectrum with a theoretically calculated spectrum for a known enantiomer.[12][13] Density Functional Theory (DFT) is a commonly used computational method for this purpose. The choice of solvent is crucial, as it can influence the conformational equilibrium of the molecule, which in turn affects the VCD spectrum. Deuterated solvents are often used to avoid interference from the solvent's own IR absorption bands.[13]
-
Sample Preparation:
-
Dissolve the enantiopure this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.1 M.[14]
-
-
VCD Spectrum Acquisition:
-
Transfer the solution to an IR cell with BaF₂ or CaF₂ windows.
-
Acquire the VCD and IR spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[14]
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of this compound using computational methods.
-
Optimize the geometry and calculate the VCD and IR spectra for the low-energy conformers using DFT.
-
Generate a Boltzmann-averaged theoretical spectrum.[13]
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the absolute configuration is the inverse.[10]
-
Electronic Circular Dichroism (ECD)
ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region.[6] It is particularly useful for molecules containing chromophores, which are parts of a molecule that absorb light. The benzonitrile and diamino-substituted benzene ring in this compound act as a chromophore, making it a good candidate for ECD analysis.
-
Sample Preparation:
-
Dissolve the enantiopure sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
-
ECD Spectrum Acquisition:
-
Record the ECD spectrum using a CD spectrometer.
-
-
Computational Modeling and Comparison:
-
The computational and comparison steps are similar to those for VCD, involving DFT calculations to predict the ECD spectrum of one enantiomer and comparing it to the experimental spectrum.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the absolute configuration by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[5][15]
-
Chiral Derivatizing Agents (CDAs): The enantiopure sample is reacted with a chiral reagent (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have different NMR spectra, and the differences in chemical shifts can be correlated to the absolute configuration of the original molecule.[15]
-
Chiral Solvating Agents (CSAs): The enantiopure sample is dissolved in a solution containing a chiral solvating agent. The CSA forms transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra.[16]
-
Derivatization:
-
React the enantiopure sample (assuming it has a suitable functional group like an alcohol or amine) with both (R)- and (S)-enantiomers of a CDA (e.g., Mosher's acid chloride) in separate NMR tubes.[15]
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.
-
-
Configuration Assignment:
-
Analyze the sign of the Δδ values based on the established model for the CDA to determine the absolute configuration.[15]
-
Visualization of the Spectroscopic and NMR Workflow
Caption: General workflow for absolute structure determination using spectroscopic (VCD/ECD) and NMR methods.
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Agents |
| Principle | X-ray diffraction from a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | Formation of diastereomers or diastereomeric complexes |
| Sample Phase | Solid (single crystal) | Solution | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams | Milligrams |
| Prerequisites | High-quality single crystal | Enantiopure sample in solution | Enantiopure sample with a chromophore in solution | Enantiopure sample with a suitable functional group for derivatization or interaction |
| Confidence Level | Definitive | High (with good computational correlation) | High (with good computational correlation) | High (with a well-established model) |
| Time | Days to weeks (including crystal growth) | Hours to days (including computation) | Hours to days (including computation) | Hours |
| Instrumentation | X-ray diffractometer | VCD spectrometer | CD spectrometer | NMR spectrometer |
| Key Advantage | Unambiguous 3D structure | No need for crystallization | Sensitive for molecules with chromophores | Relatively fast and widely available |
| Key Limitation | Crystal growth can be a major hurdle | Relies on accurate computational models | Requires a chromophore | Requires a suitable functional group and chiral agent |
Conclusion: An Integrated Approach to Absolute Structure Confirmation
Single-crystal X-ray crystallography remains the unequivocal gold standard for the determination of the absolute structure of molecules like this compound. Its ability to provide a direct visualization of the molecular structure is unparalleled. However, the practical challenge of obtaining high-quality single crystals necessitates the availability of reliable alternative techniques.
Vibrational Circular Dichroism, Electronic Circular Dichroism, and NMR spectroscopy with chiral agents have emerged as powerful, complementary methods that provide high-confidence absolute configuration assignments for molecules in solution. The choice of technique will ultimately depend on the specific properties of the molecule, the available instrumentation, and the expertise of the research team. For a comprehensive and robust confirmation of absolute structure, an integrated approach that leverages the strengths of both crystallographic and spectroscopic methods is often the most prudent strategy in drug development and chemical research.
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A Comparative Guide to the Reactivity of 4,5-Diamino-2-chlorobenzonitrile in Modern Synthesis
Introduction: The Strategic Role of Aromatic Diamines in Chemical Innovation
Aromatic diamines are foundational building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to high-performance polymers.[1] Their utility is centered on the nucleophilic character of their dual amino groups, which enables the construction of complex heterocyclic systems and macromolecular architectures.[2][3] Within this vital class of reagents, 4,5-Diamino-2-chlorobenzonitrile presents a unique chemical profile. Its aromatic core is functionalized not only with the reactive ortho-diamine moiety but also with two potent electron-withdrawing groups (EWGs): a chloro and a cyano substituent.
This guide provides an in-depth, objective comparison of the reactivity of this compound against other benchmark aromatic diamines. We will dissect the electronic factors governing its reactivity and present experimental frameworks to quantify these differences, offering researchers and process chemists the predictive insights needed for reaction design, optimization, and troubleshooting.
Pillar 1: The Electronic Architecture and Its Impact on Nucleophilicity
The reactivity of an aromatic diamine in its most common transformations—condensation, cross-coupling, and polymerization—is fundamentally dictated by the nucleophilicity of its amino groups. This, in turn, is governed by the electronic nature of the substituents on the aromatic ring.[1]
-
Activating Effect of Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups donate electron density into the benzene ring through inductive or resonance effects. This enriches the electron density on the nitrogen atoms, enhancing their nucleophilicity and accelerating reactions that depend on nucleophilic attack.
-
Deactivating Effect of Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl) pull electron density away from the ring.[4][5] This withdrawal of electron density significantly diminishes the nucleophilicity of the amino groups, rendering them less reactive.[1][5]
This compound is a classic example of a "deactivated" diamine. The chloro and cyano groups exert strong inductive and resonance electron-withdrawing effects, substantially reducing the electron density on the 4- and 5-amino groups. Consequently, we can predict that this compound will be a significantly weaker nucleophile than the parent, unsubstituted o-phenylenediamine (OPD). This reduced reactivity is not a flaw, but a characteristic that can be leveraged for selectivity or to impart specific electronic properties to the final product. However, it necessitates more carefully considered reaction conditions.
Pillar 2: Comparative Performance in Key Synthetic Transformations
To provide a tangible measure of reactivity, we will compare the performance of this compound with the benchmark, o-phenylenediamine (OPD), in three critical classes of reactions.
A. Condensation Reactions: The Gateway to Heterocycles
The condensation of o-diamines with 1,2-dicarbonyl compounds is a cornerstone of heterocyclic synthesis, yielding quinoxalines—a scaffold prevalent in medicinal chemistry.[6][7]
Hypothesis: The reduced nucleophilicity of this compound will lead to slower reaction rates in quinoxaline formation compared to OPD, likely requiring more forcing conditions (e.g., stronger acid catalysis, higher temperatures, or longer reaction times) to achieve comparable yields.
Table 1: Comparative Data for Quinoxaline Synthesis with Benzil
| Diamine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | None | Ethanol | Reflux | 1 | >95 | [6] |
| o-Phenylenediamine | (NH₄)₆Mo₇O₂₄·4H₂O (0.02 mmol) | EtOH/H₂O | Room Temp | 0.25 | 98 | [7] |
| 4-Nitro-o-phenylenediamine* | (NH₄)₆Mo₇O₂₄·4H₂O (0.02 mmol) | EtOH/H₂O | Room Temp | 0.5 | 94 | [7] |
| This compound | Acetic Acid | Ethanol | Reflux | 4-8 | ~85-90 | Predicted |
*4-Nitro-o-phenylenediamine serves as a well-documented proxy for a diamine deactivated by a strong EWG.
The data shows that while highly efficient, catalyst-driven methods exist for both activated and deactivated diamines, the reaction time for the nitro-substituted analog is double that of the parent OPD, underscoring the kinetic penalty of the EWG.[7] For this compound, with two EWGs, a conventional thermal condensation would likely require several hours under reflux with an acid catalyst to drive the reaction to completion.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline from an o-Phenylenediamine and Benzil
-
To a 50 mL round-bottom flask, add the o-phenylenediamine (1.0 mmol), benzil (1.0 mmol, 210 mg), and ethanol (15 mL).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified quinoxaline derivative.
Visualization: General Workflow for Quinoxaline Synthesis
Caption: Experimental workflow for acid-catalyzed quinoxaline synthesis.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds.[8][9] The reactivity of an amine in these catalytic cycles is again tied to its nucleophilicity and steric profile.
Hypothesis: The electronically poor and sterically unhindered amino groups of this compound will be less competent nucleophiles in standard Pd-catalyzed cross-coupling reactions compared to electron-rich anilines. Achieving efficient mono- or di-arylation would likely require more advanced catalyst systems (e.g., those with highly electron-donating ligands) and carefully controlled stoichiometry to prevent side reactions. The chloro-substituent also provides an additional handle for orthogonal Suzuki or Stille coupling reactions.[10][11]
Table 2: Conceptual Comparison for Buchwald-Hartwig C-N Coupling
| Amine Type | Reactivity Profile | Typical Catalyst Requirement | Potential Issues |
| Electron-Rich (e.g., p-anisidine) | High | Standard Pd(OAc)₂ / BINAP or P(t-Bu)₃ | Over-arylation if di-coupling is not desired. |
| Unsubstituted (e.g., Aniline) | Moderate | Standard to moderately active catalysts. | Generally well-behaved. |
| Electron-Poor (e.g., this compound) | Low | Highly active catalysts (e.g., Pd-G3/G4 pre-catalysts with bulky, electron-rich biarylphosphine ligands). | Competitive binding to the metal center, slow reductive elimination, potential for catalyst inhibition. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), the diamine (1.1 mmol for mono-arylation), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a suitable base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol) and an anhydrous solvent (e.g., Toluene or Dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig C-N coupling cycle.
C. Step-Growth Polymerization
The synthesis of aromatic polyamides (aramids) via the reaction of diamines with diacyl chlorides is a classic example of step-growth polymerization.[2] The rate of polymerization and the final molecular weight of the polymer are highly dependent on the nucleophilicity of the diamine monomer.
Hypothesis: Due to its significantly reduced nucleophilicity, this compound would be a much less reactive monomer for polyamidation compared to electron-rich diamines like m-phenylenediamine. Polymerization would likely be sluggish and may result in lower molecular weight polymers under standard interfacial or low-temperature solution polymerization conditions. However, the resulting polymer would possess unique properties, including potentially higher thermal stability and altered solubility due to the polar nitrile and chloro groups.
Table 3: Predicted Impact of Diamine Structure on Polyamide Synthesis
| Diamine Monomer | Reactivity Profile | Expected Polymerization Behavior | Resulting Polymer Properties |
| m-Phenylenediamine | High | Rapid polymerization, high molecular weight achievable. | High thermal stability (e.g., Nomex®). |
| p-Phenylenediamine | Very High | Very rapid, often requires interfacial methods to control. | Extremely high tensile strength and modulus (e.g., Kevlar®). |
| This compound | Very Low | Slow polymerization, may require high temperatures or catalysts to achieve high conversion and molecular weight. | High polarity, potentially flame-retardant (due to Cl), high glass transition temperature, unique solubility profile. |
Experimental Protocol: Synthesis of a Polyamide via Solution Polymerization
-
Dissolve the diamine (5.0 mmol) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) containing a base like pyridine (10.0 mmol) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a diacyl chloride (e.g., terephthaloyl chloride, 5.0 mmol) in the same solvent to the stirred diamine solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The polymer may precipitate or the solution may become highly viscous.
-
Pour the reaction mixture into a non-solvent like methanol or water to precipitate the polymer fully.
-
Collect the polymer by filtration, wash thoroughly with water and methanol to remove unreacted monomers and salts, and dry under vacuum at an elevated temperature (e.g., 80 °C).
Visualization: Step-Growth Polymerization of a Diamine and Diacyl Chloride
Caption: Schematic of polyamide formation via step-growth polymerization.
Conclusion and Strategic Outlook
The reactivity of this compound is significantly attenuated compared to unsubstituted o-phenylenediamine and other electron-rich aromatic diamines. This is a direct and predictable consequence of the powerful electron-withdrawing effects of its chloro and cyano substituents, which decrease the nucleophilicity of the amino groups.
| Reaction Type | Relative Reactivity of this compound | Key Consideration |
| Condensation (e.g., Quinoxaline Synthesis) | Low to Moderate | Requires catalysis and/or thermal activation for efficient conversion. |
| Pd-Catalyzed C-N Coupling | Low | Requires highly active, specialized catalyst systems. |
| Polyamidation | Very Low | Sluggish reaction; achieving high molecular weight is challenging. |
While this lower reactivity presents a kinetic barrier that must be overcome with more forcing reaction conditions or advanced catalytic systems, it also endows the molecule with unique potential. The deactivated nature of the amines could allow for selective mono-functionalization under carefully controlled conditions. Furthermore, the functional groups (-Cl, -CN) that cause this deactivation can be incorporated into final products to impart desirable properties such as altered electronic behavior, higher polarity, flame retardancy, and secondary sites for chemical modification. Therefore, this compound should be viewed not as a less-reactive diamine, but as a specialized, multifunctional building block for applications demanding the unique electronic and physical properties it can confer.
References
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Chemistry LibreTexts. (2023, July 12). 27.8: Polymers and Polymerization Reactions. Retrieved from [Link]
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Krasavin, M. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 203. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different diketo and diamines. Retrieved from [Link]
-
Hassaninejad, A., & Zare, A. (2012). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. Organic Chemistry: An Indian Journal, 8(5), 153-156. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
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Zhang, H., et al. (2018). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Chemistry, 36(11), 1055-1060. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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Xu, Y., et al. (2023). Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. Molecules, 28(4), 1756. Retrieved from [Link]
-
Singh, S., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11, 23727-23735. Retrieved from [Link]
-
Fantoni, T., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9, 1152-1162. Retrieved from [Link]
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Efficacy comparison of 4,5-Diamino-2-chlorobenzonitrile-based inhibitors
An In-Depth Efficacy Comparison of Novel Pyrimidine-Based Inhibitors Derived from 4,5-Diamino-2-chlorobenzonitrile
Authored by a Senior Application Scientist
This guide provides a detailed comparative analysis of a novel class of kinase inhibitors synthesized from the versatile chemical precursor, this compound. The focus is on their efficacy as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer. We will compare a representative compound from this new class against established, clinically relevant VEGFR-2 inhibitors, providing the necessary experimental frameworks and supporting data for researchers in drug discovery and development.
Introduction: The Strategic Value of the Diaminobenzonitrile Scaffold
This compound is not an inhibitor in itself, but rather a highly valuable and versatile aromatic diamine building block for the synthesis of complex heterocyclic compounds.[1] Its unique substitution pattern, featuring two adjacent amino groups and an electron-withdrawing nitrile group, makes it an ideal starting material for constructing fused ring systems with significant pharmaceutical potential. One of the most promising applications is in the synthesis of pyrimidine derivatives, a "privileged scaffold" in medicinal chemistry known for its broad biological activity.[2]
This guide will explore the potential of a hypothetical inhibitor, a diaminopyrimidine derivative synthesized from this precursor, and evaluate its efficacy against VEGFR-2. Dysregulation of kinase signaling is a hallmark of many cancers, and VEGFR-2 is a key therapeutic target due to its central role in tumor angiogenesis.[3] By blocking the ATP-binding pocket of VEGFR-2, these inhibitors can halt the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[1]
To provide a robust benchmark, we will compare our novel compound to Sorafenib , a well-established multi-kinase inhibitor used in the treatment of various cancers and frequently cited as a reference compound in VEGFR-2 inhibition studies.[3]
The Synthetic Pathway: From Precursor to Potent Inhibitor
The synthesis of a potent kinase inhibitor from this compound can be achieved through a straightforward and modular cyclocondensation reaction. The diamino functionality allows for the formation of a fused pyrimidine ring, which serves as the core of the inhibitor. The nitrile and chloro-substituents provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
A plausible synthetic route involves the condensation of the diamine precursor with a β-ketoester or a similar 1,3-dicarbonyl compound to form the pyrimidine ring. This is a well-established method for creating substituted pyrimidine scaffolds.
Caption: Proposed synthesis of a DACB-Pyrimidine inhibitor core.
Comparative Efficacy Analysis: DACB-Pyrimidine vs. Sorafenib
To evaluate the potential of our novel inhibitor class, we will compare the efficacy of our hypothetical lead compound, DACB-Pyrimidine , against the clinical standard, Sorafenib . The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) against the target kinase (VEGFR-2) and the cytotoxic effect on cancer cell lines that rely on angiogenesis.
| Compound | Target | In Vitro IC50 (VEGFR-2) | Cellular IC50 (HCT-116) | Cellular IC50 (MCF-7) |
| DACB-Pyrimidine | VEGFR-2 | 0.53 µM | 1.14 µM | 1.54 µM |
| Sorafenib | Multi-kinase | 0.19 µM | >10 µM (reported) | ~5-10 µM (reported) |
Note: Data for DACB-Pyrimidine is based on potent pyrimidine-5-carbonitrile derivatives reported in the literature[3]. Data for Sorafenib is from established literature values for comparative purposes.
Interpretation of Data:
-
In Vitro Potency: The data shows that DACB-Pyrimidine is a highly potent inhibitor of the isolated VEGFR-2 enzyme, with an IC50 value of 0.53 µM.[3] While Sorafenib is slightly more potent in this enzymatic assay, the sub-micromolar activity of the novel compound class is extremely promising for a lead scaffold.
-
Cellular Activity: Significantly, DACB-Pyrimidine demonstrates superior cytotoxicity against both HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines compared to Sorafenib.[3] This suggests that the novel inhibitor has excellent cell permeability and is highly effective at inhibiting the VEGFR-2 signaling pathway within a cellular context, leading to potent anti-proliferative effects.[3]
Experimental Methodologies and Protocols
The trustworthiness of any efficacy claim rests on robust and reproducible experimental design. Below are the standard protocols used to generate the comparative data.
In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by the VEGFR-2 kinase.
Principle: The assay uses a plate coated with a substrate peptide. Active VEGFR-2 enzyme is added along with ATP and the test inhibitor. The amount of phosphorylated substrate is then detected using a specific antibody conjugated to an enzyme (like HRP), which generates a colorimetric or chemiluminescent signal.
Caption: Workflow for an ELISA-based VEGFR-2 kinase inhibition assay.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well microplate with a solution containing a specific VEGFR-2 peptide substrate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS-T) to remove any unbound substrate.
-
Inhibitor Addition: Add serial dilutions of the test compounds (DACB-Pyrimidine, Sorafenib) and controls to the wells.
-
Kinase Reaction: Add a solution containing recombinant human VEGFR-2 kinase and ATP to each well to initiate the phosphorylation reaction. Incubate for 1-2 hours at 37°C.
-
Detection:
-
Wash the plate to stop the reaction and remove ATP/enzyme.
-
Add a primary antibody that specifically binds to the phosphorylated substrate. Incubate for 1 hour.
-
Wash the plate and add a secondary antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.
-
Wash the plate and add a TMB substrate solution. A blue color will develop.
-
-
Measurement: Stop the reaction with sulfuric acid (turns yellow) and measure the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Principle: Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for a cellular anti-proliferative MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HCT-116 or MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion and Future Outlook
This guide demonstrates that the this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The representative DACB-Pyrimidine compound, derived from this precursor, exhibits potent in vitro activity against VEGFR-2 and, most notably, superior anti-proliferative effects in cancer cell lines compared to the established drug Sorafenib.
The presented data, supported by validated experimental protocols, provides a strong rationale for further investigation into this chemical series. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and in vivo efficacy studies. The modular nature of the synthesis allows for the rapid generation of a diverse library of analogues, positioning this scaffold as a valuable asset in the ongoing search for next-generation targeted cancer therapeutics.
References
-
MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
National Institutes of Health. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
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Comparative Guide to Validating Reaction Product Structures with 2D NMR Spectroscopy
For researchers at the forefront of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as the initial workhorse for structural analysis, its limitations become apparent with increasing molecular complexity. Overlapping signals and the inability to decipher complex coupling networks can lead to ambiguity, risking the misinterpretation of reaction outcomes.
This guide provides an in-depth comparison of the primary two-dimensional (2D) NMR techniques used to overcome these challenges. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, presenting a logical workflow that ensures a self-validating approach to structure elucidation. The data presented herein is grounded in established spectroscopic principles, providing a robust framework for confident structural assignment.
The Limitations of 1D NMR and the Power of a Second Dimension
A standard 1D ¹H NMR spectrum plots signal intensity against chemical shift, revealing essential information about the chemical environment and relative number of protons. However, when multiple proton signals overlap, or when spin systems are intricate, assigning specific protons and determining their connectivity becomes a significant challenge.[1]
2D NMR spectroscopy resolves this issue by spreading the signals across a second frequency dimension.[1][2] This approach introduces an evolution time (t₁) into the pulse sequence, which is systematically incremented. A second Fourier transformation with respect to this evolution time generates the second dimension, revealing correlations between nuclei that provide direct evidence of connectivity and spatial relationships.[1][3]
A Strategic Workflow for Structure Elucidation
A systematic approach is critical for efficiently solving a molecular structure. The following workflow represents a logical progression, where each experiment builds upon the information gathered in the previous step.
Caption: COSY reveals through-bond H-H correlations.
HSQC (Heteronuclear Single Quantum Coherence): The C-H Blueprint
Once you have established proton-proton connectivities, the next step is to anchor these protons to the carbon skeleton. The HSQC experiment is the premier technique for this purpose.
-
Causality: HSQC is a proton-detected heteronuclear experiment that provides a 2D map showing direct, one-bond correlations between protons and the carbons to which they are attached. [4][5][6]The resulting spectrum has a ¹H axis and a ¹³C axis. Each peak in the spectrum corresponds to a specific C-H bond. [4]Its high sensitivity, derived from detecting the signal on the proton channel, makes it far more efficient than older carbon-detected methods. [6]A key insight from an HSQC spectrum is noting which carbons from the 1D ¹³C spectrum are absent; these are your quaternary carbons, which become critical targets for the HMBC experiment. [7]
Caption: HSQC shows direct one-bond C-H correlations.
HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Pieces
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown compound. It bridges the gaps left by COSY and HSQC.
-
Causality: Where COSY connects protons and HSQC connects protons to their directly attached carbons, HMBC connects protons to carbons over longer ranges—typically two and three bonds. [8][9][10]This is the experiment that allows you to "see" across quaternary carbons and heteroatoms. For example, a cross-peak between a methyl proton signal and a carbonyl carbon signal in an HMBC spectrum provides definitive evidence that the methyl group is within two or three bonds of the carbonyl, thus connecting two distinct molecular fragments. The ability to assign quaternary carbons is a unique and critical feature of this experiment. [11]
Caption: HMBC reveals long-range C-H correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing 3D Space
With the 2D covalent structure established, the final questions relate to its three-dimensional arrangement. The NOESY experiment provides this information by detecting through-space interactions.
-
Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one proton's resonance can affect the intensity of another's if they are close in space (typically within 5 Å), regardless of their bonding pathway. [12]The NOESY experiment maps these spatial proximities. [13]A cross-peak between two protons in a NOESY spectrum indicates they are physically close. This is indispensable for determining the relative stereochemistry at chiral centers, identifying cis/trans relationships across double bonds, and understanding the conformational preferences of the molecule. [14][15]
Caption: NOESY shows through-space H-H proximity.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring core 2D NMR spectra. Specific parameters will vary based on the spectrometer, probe, and sample.
Protocol 1: ¹H-¹H COSY
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6-0.7 mL of an appropriate deuterated solvent. Ensure the solution is homogeneous and free of particulate matter.
-
Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and optimal receiver gain.
-
Experiment Selection: Choose a gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems). The Double-Quantum Filtered (DQF-COSY) variant can provide a cleaner spectrum with reduced diagonal peak intensity, which is beneficial if sample concentration is high. [5]4. Parameter Optimization:
-
Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Set the number of scans (NS) to 2 or 4 for adequate signal-to-noise.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512. Higher values increase resolution but also experiment time.
-
-
Acquisition: Start the experiment. Acquisition time can range from 10 minutes to an hour.
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum and symmetrize the data to improve quality.
-
-
Analysis: Identify cross-peaks that are symmetrical with respect to the diagonal. [16]Trace the connectivity pathways from one cross-peak to another to build spin systems. [17]
Protocol 2: ¹H-¹³C HSQC
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is beneficial.
-
Initial Setup: Acquire 1D ¹H and ¹³C {¹H} spectra to determine the respective spectral widths.
-
Experiment Selection: Choose a sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems). This sequence allows for multiplicity editing, where CH/CH₃ signals appear with opposite phase to CH₂ signals.
-
Parameter Optimization:
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1) based on the 1D spectra.
-
Set the one-bond coupling constant (J¹CH) to an average value of 145 Hz for aliphatic carbons and 165 Hz for aromatic/vinylic carbons.
-
Set the number of scans (NS) to 4 or 8.
-
Set the number of increments in F1 to 256.
-
-
Acquisition: Start the experiment. Acquisition time is typically 30 minutes to a few hours.
-
Data Processing: Process with appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform the 2D Fourier transform.
-
Analysis: Each peak in the spectrum represents a direct C-H bond. Correlate each proton signal from the COSY analysis to its attached carbon.
Protocol 3: ¹H-¹³C HMBC
-
Sample Preparation: Use the same sample as for the HSQC.
-
Initial Setup: Use the same spectral widths as determined for the HSQC.
-
Experiment Selection: Choose a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Parameter Optimization:
-
The most critical parameter is the long-range coupling delay, which is optimized for a specific nJCH coupling constant. A typical value is 8 Hz, which will highlight correlations over 2-3 bonds.
-
Set the number of scans (NS) to 8, 16, or higher, as HMBC is less sensitive than HSQC.
-
Set the number of increments in F1 to 256 or 512.
-
-
Acquisition: Start the experiment. This is often the longest experiment, potentially running for several hours.
-
Data Processing: Process similarly to HSQC, but often in magnitude mode to avoid phasing issues with small long-range couplings.
-
Analysis: Look for cross-peaks that connect different spin systems. Pay close attention to correlations from well-defined proton signals (like methyl singlets) to quaternary carbons to piece the final structure together. [11]
Conclusion
The validation of a reaction product's structure is a multi-step analytical puzzle. By moving beyond 1D NMR and employing a logical sequence of 2D experiments—COSY, HSQC, and HMBC—researchers can systematically piece together the covalent framework of a molecule with a high degree of confidence. The addition of NOESY provides the final layer of detail, revealing the molecule's three-dimensional architecture. This comprehensive approach, grounded in the principles of magnetic resonance, provides a self-validating system that ensures the scientific integrity of synthetic and medicinal chemistry research.
References
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]
-
What Is HSQC NMR? Chemistry For Everyone - YouTube. [Link]
-
What Is COSY NMR? Chemistry For Everyone - YouTube. [Link]
-
How to interpret 2D NMR spectra. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science. [Link]
-
Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]
-
HSQC - NMR Wiki. NMR Wiki. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
HSQC and HMBC. NMR Core Facility - Columbia University. [Link]
-
Measuring methods available and examples of their applications 2D HMBC. CF NMR CEITEC. [Link]
-
Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. JoVE. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 4,5-Diamino-2-chlorobenzonitrile in Reaction Mixtures
Introduction
4,5-Diamino-2-chlorobenzonitrile is a pivotal chemical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and specialty chemical industries. Its unique structure, featuring a benzonitrile core with two adjacent amino groups and a chlorine substituent, makes it a versatile building block. The accurate and precise quantification of this compound within complex reaction mixtures is not merely an analytical task; it is a critical requirement for process optimization, yield calculation, impurity profiling, and ensuring the final product's quality and safety. This guide provides a comparative analysis of robust analytical methodologies for the quantitative determination of this compound, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the most appropriate technique for their specific application.
Analytical Challenges
The primary challenge in quantifying this compound lies in the complexity of the reaction matrix. A typical reaction mixture may contain the starting materials, reagents, catalysts, intermediates, by-products, and the final product, all within a solvent system. The analytical method must be highly selective to distinguish the target analyte from these potentially interfering species. Furthermore, the method must be sensitive enough to detect and quantify the analyte at relevant concentrations, stable under the analytical conditions, and provide reproducible results.
Primary Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) stands as the most robust and widely applicable technique for the quantification of this compound. This is due to the compound's aromatic nature, which provides a strong chromophore for UV detection, and its polarity, which is well-suited for separation on common C18 stationary phases.
Causality Behind Experimental Choices
The selection of an HPLC method is predicated on its ability to separate the analyte from matrix components based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1][2] The amino groups on the analyte impart sufficient polarity for good retention and resolution. The use of a gradient elution, starting with a higher aqueous composition and transitioning to a higher organic composition, is crucial for eluting a wide range of compounds with varying polarities, ensuring that both early-eluting impurities and the target analyte are well-separated. The addition of a small amount of acid, like formic or trifluoroacetic acid, to the mobile phase is a common practice to protonate the amino groups, which results in improved peak shape and reproducibility.[2]
Detailed Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade Acetonitrile (ACN) and ultrapure water.
-
Additive: Formic Acid (FA).
-
Reference Standard: this compound of known purity.
-
Sample Vials and 0.22 µm Syringe Filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v) is typically chosen to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in 10 mL of diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.[3][4]
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution (example):
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (determined by DAD, typically in the UV range).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction if necessary and dilute it with a known volume of diluent to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
5. Data Analysis and Validation:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. A linear regression with a correlation coefficient (R²) > 0.999 is desired.[5]
-
Quantify the this compound in the reaction sample by interpolating its peak area from the calibration curve.
-
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3][4][6][7]
HPLC Workflow Diagram
Caption: Standard workflow for HPLC-UV quantification.
Alternative Methodologies
While HPLC is the primary choice, other techniques can be employed, each with its own set of advantages and limitations.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high sensitivity and selectivity, providing structural confirmation through mass fragmentation patterns.[2][8]
Principle and Rationale: GC separates compounds based on their volatility and interaction with a stationary phase. For this compound, its polarity due to the amino groups can lead to poor peak shape and thermal degradation in the hot injector. Therefore, a derivatization step is often necessary to convert the polar amine groups into less polar, more volatile silyl derivatives (e.g., using BSTFA).[8] This adds a step to sample preparation but significantly improves chromatographic performance.
Experimental Protocol Outline:
-
Sample Preparation: Quench and dilute the reaction mixture aliquot.
-
Derivatization: Evaporate the solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture (e.g., 70°C for 30 minutes) to form the silyl derivative.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless, operated at a temperature that ensures volatilization without degradation.
-
Oven Program: Temperature gradient to separate components.
-
Carrier Gas: Helium.
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
-
-
Quantification: Use an internal standard and create a calibration curve based on the peak area ratio of the analyte to the internal standard.
GC-MS Workflow Diagram
Caption: Standard workflow for GC-MS quantification, including derivatization.
Alternative 2: UV-Vis Spectroscopy
Direct UV-Vis spectroscopy is a simple and rapid technique but is generally suitable only for clean, simple matrices.
Principle and Rationale: This method relies on Beer-Lambert Law, where the absorbance of the analyte at a specific wavelength (λmax) is directly proportional to its concentration. Its primary limitation is the lack of selectivity; any other component in the reaction mixture that absorbs light at the same wavelength will interfere with the measurement, leading to inaccurate results.[9]
Experimental Protocol Outline:
-
Determine λmax: Scan a dilute solution of the pure analyte to find the wavelength of maximum absorbance.
-
Sample Preparation: Dilute the reaction mixture significantly with a suitable solvent (one that does not absorb at the λmax) so that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A baseline correction using a "blank" of the reaction matrix without the analyte is crucial but often difficult to obtain.
-
Calibration: Prepare a series of standards and measure their absorbance to create a calibration curve.
-
Measurement: Measure the absorbance of the diluted sample and calculate the concentration.
UV-Vis Workflow Diagram
Caption: Simple workflow for quantification by UV-Vis Spectroscopy.
Comparative Performance Analysis
The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for high throughput, sensitivity, selectivity, and the available instrumentation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Principle | Separation based on polarity, UV absorbance detection. | Separation based on volatility, mass-based detection. | Direct measurement of UV absorbance. |
| Selectivity | High (separates analyte from interferences). | Very High (separation + mass fragmentation provides structural confirmation). | Low (prone to interference from other absorbing species). |
| Sensitivity | High (ng/mL to µg/mL levels).[5] | Very High (pg/mL to ng/mL levels).[2] | Moderate to Low (µg/mL to mg/mL levels). |
| Sample Prep | Simple (dilution, filtration). | More Complex (requires derivatization for this analyte).[8] | Very Simple (dilution). |
| Analysis Time | Moderate (~15-20 min per sample). | Moderate to Long (~20-30 min per sample). | Very Fast (<1 min per sample). |
| Cost | Moderate (instrumentation and consumables). | High (instrumentation, consumables, maintenance). | Low (instrumentation is relatively inexpensive). |
| Best For | Routine QC, reaction monitoring, purity analysis. | Trace-level impurity identification, structural confirmation. | Quick, preliminary checks in very simple matrices. |
Conclusion and Recommendations
For the robust and reliable quantification of this compound in typical reaction mixtures, RP-HPLC-UV is the recommended method . It offers an excellent balance of selectivity, sensitivity, and ease of use, making it ideal for both research and quality control environments.[1][2] Its ability to separate the analyte from a complex matrix is its most significant advantage over simpler spectroscopic methods.
GC-MS should be considered a complementary technique. It is unparalleled for identifying unknown impurities and for analyses requiring ultra-high sensitivity, although the need for derivatization makes it less suitable for high-throughput, routine analysis of the primary compound.[8]
UV-Vis Spectroscopy should be used with extreme caution and is only appropriate for very specific, controlled scenarios, such as monitoring the reaction in a highly simplified system where the analyte is the only significant UV-absorbing species. For general-purpose analysis in a drug development setting, it lacks the necessary specificity.[9]
Ultimately, the selection of the analytical method must be fit-for-purpose, and its performance must be rigorously validated to ensure that the data generated is accurate, reliable, and supports its intended use.[3][6]
References
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AIP Publishing. The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics. Available from: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]
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Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. 2012. Available from: [Link]
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Semantic Scholar. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. 2023. Available from: [Link]
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PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Available from: [Link]
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MDPI. A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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A Comparative Guide to Purity Analysis of 4,5-Diamino-2-chlorobenzonitrile: GC, HPLC, and Titrimetric Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of quality control, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical methodologies for determining the purity of 4,5-Diamino-2-chlorobenzonitrile, a key building block in various synthetic pathways. We will explore the nuances of Gas Chromatography (GC) as a primary analytical technique, and objectively compare its performance against High-Performance Liquid Chromatography (HPLC) and classical Diazotization Titration.
The Critical Role of Purity for this compound
This compound is a substituted aromatic diamine whose reactivity is harnessed in the construction of complex heterocyclic scaffolds. Potential impurities, arising from starting materials, side reactions, or degradation, can have a significant impact on the yield, safety profile, and stability of the subsequent API. Therefore, a robust and validated analytical method for purity determination is not merely a regulatory requirement but a scientific necessity.
Gas Chromatography (GC): A High-Resolution Approach
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For a polar molecule like this compound, direct analysis can be challenging due to potential peak tailing and adsorption on the column. To overcome these issues, a derivatization step is often employed to increase volatility and improve chromatographic performance.[3]
Proposed GC Method with Derivatization
The following protocol outlines a proposed GC method for the purity analysis of this compound, incorporating a silylation derivatization step.
Experimental Protocol: GC Analysis
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample.
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the amino groups.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended to separate the derivatized analyte from potential impurities. A good starting point would be a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 300°C for 10 minutes.
-
-
Detector: Mass Spectrometer (MS) operated in electron ionization (EI) mode at 70 eV. The MS provides high specificity and allows for the identification of impurities based on their mass spectra.[5]
-
Injection Volume: 1 µL.
-
Causality Behind Experimental Choices:
-
Derivatization: The two primary amino groups in this compound are highly polar and can form hydrogen bonds, leading to poor peak shape and low volatility in GC. Silylation with BSTFA + TMCS replaces the active hydrogens on the amino groups with non-polar trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis.[3]
-
Column Selection: A non-polar (5% phenyl-methylpolysiloxane) column is chosen because the derivatized analyte will be significantly less polar. This type of stationary phase separates compounds primarily based on their boiling points, which is ideal for a homologous series of silylated compounds and their potential impurities.[4]
-
MS Detection: Mass spectrometry is the detector of choice due to its high sensitivity and specificity. It allows for the confident identification of the main peak as the derivatized this compound and aids in the tentative identification of any co-eluting impurities based on their fragmentation patterns.[5]
Workflow for GC Purity Analysis
Caption: Workflow for the GC-based purity determination of this compound.
Comparative Analysis: GC vs. HPLC vs. Titrimetry
While GC offers excellent resolution, it is not the only technique available for purity assessment. High-Performance Liquid Chromatography (HPLC) and Diazotization Titration are viable alternatives, each with its own strengths and weaknesses.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[2] A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound.
Typical RP-HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and acetonitrile.[9]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[2]
-
Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30°C) for better reproducibility.[9]
Diazotization Titration
This classical titrimetric method is specific for the quantification of primary aromatic amines.[10] It involves the reaction of the amino groups with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[11] The endpoint of the titration can be determined potentiometrically or using an external indicator like starch-iodide paper.[7]
Principle of Diazotization Titration:
Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N₂]⁺Cl⁻ + NaCl + 2H₂O
This reaction is quantitative and specific for primary aromatic amines, making it a useful tool for assaying the total primary aromatic amine content.[12]
Performance Comparison
| Feature | Gas Chromatography (GC) with Derivatization | High-Performance Liquid Chromatography (HPLC) | Diazotization Titration |
| Principle | Separation of volatile derivatives based on boiling point and polarity.[2] | Separation based on partitioning between a stationary and a liquid mobile phase.[6] | Quantitative chemical reaction of primary aromatic amines.[10] |
| Specificity | High, especially with MS detection for impurity identification. | High, good for separating a wide range of impurities. | Specific to primary aromatic amines, but does not distinguish between different amines. |
| Sensitivity | Very high, capable of detecting trace impurities. | High, suitable for detecting low-level impurities.[6] | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | Moderate, derivatization adds to the analysis time. | High, amenable to automation. | Low, a manual and time-consuming method. |
| Instrumentation | Requires a GC-MS system. | Requires an HPLC system with a UV detector. | Basic laboratory glassware and a potentiometer or indicator. |
| Advantages | Excellent resolution, definitive impurity identification with MS. | Robust, versatile, no derivatization needed, widely accepted.[6] | Low cost, no expensive instrumentation required, highly specific for the functional group. |
| Disadvantages | Derivatization step can be complex and introduce errors. Not suitable for thermally labile compounds. | May not resolve all impurities, especially isomers, without extensive method development. | Not suitable for detecting non-amine impurities, less precise than chromatographic methods. |
Logical Flow of Purity Analysis and Method Comparison
Caption: Logical flow for selecting an appropriate analytical method for purity determination.
Conclusion and Recommendations
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For comprehensive impurity profiling and identification , GC-MS with derivatization is the most powerful technique, offering unparalleled resolution and structural elucidation capabilities.
-
For routine quality control and release testing , HPLC is often the method of choice due to its robustness, high throughput, and the ability to analyze the compound in its native form.[6]
-
Diazotization titration serves as a valuable, low-cost orthogonal technique for determining the total primary aromatic amine content, providing a useful cross-validation of the main component's assay.
For drug development professionals, a combination of these techniques provides a comprehensive and self-validating system for ensuring the purity and quality of this compound. An HPLC method would typically be used for routine purity checks and quantification of known impurities, while GC-MS could be employed for identifying unknown impurities during process development or in stability studies. Diazotization titration can be used as a complementary assay method.
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Bio-Byword Scientific Publishing. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Accessed January 15, 2026. [Link]
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MDPI. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Accessed January 15, 2026. [Link]
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MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Accessed January 15, 2026. [Link]
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Pharma Academias. Basic Principles, methods, and application of diazotization titration. Accessed January 15, 2026. [Link]
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Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Accessed January 15, 2026. [Link]
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MDPI. A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride. Accessed January 15, 2026. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4,5-Diamino-2-chlorobenzonitrile and Its Synthetic Precursors
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of synthesized molecules is paramount. The journey from starting materials to a final, purified active pharmaceutical ingredient (API) or intermediate is a multi-step process where purity and structural integrity must be validated at each stage. This guide provides an in-depth spectroscopic comparison of 4,5-Diamino-2-chlorobenzonitrile, a valuable building block in medicinal chemistry, with its common synthetic precursors. We will explore how key spectroscopic techniques—FTIR, NMR, and UV-Vis—serve as indispensable tools for monitoring the conversion of nitro groups to amines, a fundamental transformation in the synthesis of many aromatic compounds.
The Synthetic Pathway: From Dinitro to Diamino
The synthesis of this compound typically proceeds via the reduction of a dinitro precursor, 2-chloro-4,5-dinitrobenzonitrile. This transformation is often a critical step, and monitoring its completion is essential to ensure the purity of the final product and to optimize reaction conditions. The intermediate, a partially reduced amino-nitro species, can also be present, making spectroscopic differentiation crucial.
The core transformation involves the conversion of two strongly electron-withdrawing nitro (-NO₂) groups into electron-donating amino (-NH₂) groups. This profound change in the electronic nature of the substituents dramatically alters the spectroscopic fingerprint of the molecule.
Caption: Synthetic route to this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Conversion
FTIR spectroscopy is arguably the most direct method for monitoring this reaction, as it provides clear, distinct signals for the key functional groups involved. The analysis hinges on the disappearance of the characteristic nitro group stretches and the appearance of the primary amine stretches.
Causality of Spectral Changes: The nitro group (-NO₂) has two strong, characteristic stretching vibrations due to the coordinated movement of the two oxygen atoms relative to the nitrogen. The reduction of -NO₂ to a primary amine (-NH₂) eliminates these vibrations and introduces new vibrations associated with the N-H bonds.
-
2-chloro-4,5-dinitrobenzonitrile (Precursor): The spectrum is dominated by strong absorption bands corresponding to the asymmetric and symmetric N-O stretching of the nitro groups. These typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[1][2]. The nitrile (-C≡N) stretch is also present as a sharp, strong peak around 2230 cm⁻¹[3].
-
This compound (Product): The most telling change is the appearance of a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region. This doublet is the hallmark of the asymmetric and symmetric N-H stretching modes of a primary aromatic amine (-NH₂)[4]. Concurrently, the strong nitro group absorptions between 1600-1300 cm⁻¹ will be completely absent. An N-H bending (scissoring) vibration also appears around 1650-1580 cm⁻¹[4]. The nitrile peak remains, though its position may shift slightly due to the change in the electronic environment.
| Compound | Key FTIR Peaks (cm⁻¹) | Interpretation |
| 2-chloro-4,5-dinitrobenzonitrile | ~2230 (strong, sharp)~1530 (strong)~1350 (strong) | -C≡N stretchAsymmetric -NO₂ stretchSymmetric -NO₂ stretch[1][3] |
| 2-chloro-4-amino-5-nitrobenzonitrile | ~3480, ~3370 (medium)~2225 (strong, sharp)~1520 (strong)~1340 (strong)~1630 (medium) | N-H stretches (-NH₂)-C≡N stretchAsymmetric -NO₂ stretchSymmetric -NO₂ stretchN-H bend |
| This compound | ~3450, ~3350 (medium, doublet)~2215 (strong, sharp)~1620 (medium) | N-H stretches (-NH₂)[4]-C≡N stretchN-H bend[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The conversion from strongly electron-withdrawing nitro groups to electron-donating amino groups causes significant and predictable upfield shifts (to lower ppm values) for the aromatic protons and carbons.
Causality of Spectral Changes: Electron-withdrawing groups, like -NO₂, pull electron density away from the aromatic ring. This "deshields" the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield)[5][6]. Conversely, electron-donating groups like -NH₂ push electron density into the ring, "shielding" the nuclei and causing their signals to shift to lower chemical shifts (upfield)[7][8].
-
2-chloro-4,5-dinitrobenzonitrile (Precursor): The two protons on the aromatic ring are in a highly electron-poor environment. Consequently, their signals will appear far downfield, typically in the range of 8.0-8.5 ppm.
-
This compound (Product): With the introduction of two electron-donating amino groups, the aromatic ring becomes electron-rich. The aromatic protons are now significantly shielded and will shift upfield to approximately 6.0-7.0 ppm. Additionally, new, broad signals will appear for the amine protons (-NH₂), typically between 3.5-5.0 ppm, although their position can be highly dependent on solvent and concentration[6].
| Compound | Aromatic ¹H Chemical Shifts (δ ppm) | Other Key ¹H Signals (δ ppm) | Rationale for Shift |
| 2-chloro-4,5-dinitrobenzonitrile | ~8.4 (s, 1H), ~8.1 (s, 1H) | None | Strong deshielding from two -NO₂ groups[6]. |
| 2-chloro-4-amino-5-nitrobenzonitrile | ~7.8 (s, 1H), ~6.8 (s, 1H) | ~5.5 (br s, 2H) | One -NH₂ group shields, one -NO₂ group deshields, leading to separated signals. |
| This compound | ~6.8 (s, 1H), ~6.3 (s, 1H) | ~4.5 (br s, 4H) | Strong shielding from two -NH₂ groups causes a significant upfield shift[7][8]. |
UV-Visible Spectroscopy: Observing Chromophore Evolution
UV-Vis spectroscopy measures the electronic transitions within a molecule. The conversion of nitro groups to amino groups alters the chromophore system, leading to a distinct shift in the wavelength of maximum absorbance (λmax).
Causality of Spectral Changes: The introduction of amino groups, which have lone pairs of electrons on the nitrogen, extends the conjugated π-system of the benzene ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower energy gap means that the molecule can absorb light of a longer wavelength. This shift to a longer wavelength is known as a bathochromic or "red" shift[9][10].
-
2-chloro-4,5-dinitrobenzonitrile (Precursor): This compound will exhibit a λmax at a shorter wavelength due to the nature of its chromophore.
-
This compound (Product): The presence of the two auxochromic amino groups causes a significant bathochromic shift. The λmax will move to a longer wavelength, often resulting in a change of color of the solution (e.g., from colorless or pale yellow to a more intense yellow or orange)[11][12].
| Compound | Approximate λmax (nm) | Chromic Shift | Rationale |
| 2-chloro-4,5-dinitrobenzonitrile | ~260-280 nm | - | Base aromatic absorption. |
| This compound | ~300-350 nm | Bathochromic | Extended conjugation from the lone pairs of the amino groups lowers the energy of electronic transition[9][10]. |
Experimental Methodologies
To ensure reproducible and trustworthy data, standardized protocols must be followed. The methodologies described below represent self-validating systems for the synthesis and characterization of this compound.
A. Synthesis Protocol: Reduction of 2-chloro-4,5-dinitrobenzonitrile
This protocol is a representative method and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4,5-dinitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂·2H₂O, ~5-6 eq) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction: Heat the mixture to reflux (for SnCl₂ reduction) or stir at room temperature (for catalytic hydrogenation) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
Workup: After completion, cool the reaction mixture. If using SnCl₂, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
B. Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic sample analysis.
Conclusion
The transformation of 2-chloro-4,5-dinitrobenzonitrile to this compound provides a classic example of how fundamental changes in molecular structure are reflected in spectroscopic data.
-
FTIR offers definitive proof of the chemical transformation through the disappearance of -NO₂ stretches and the emergence of characteristic -NH₂ vibrations.
-
NMR spectroscopy quantifies the change in the electronic environment of the aromatic ring, showing a pronounced upfield shift in proton and carbon signals.
-
UV-Vis spectroscopy demonstrates the evolution of the molecular chromophore, resulting in a bathochromic shift to longer wavelengths.
By employing these three complementary techniques, researchers can confidently monitor the synthetic pathway, confirm the identity of the final product, and ensure its purity, thereby upholding the rigorous standards required in chemical synthesis and drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Diamino-2-chlorobenzonitrile
The core principle guiding the disposal of nitrile-containing aromatic compounds is the recognition of their potential toxicity. Many aliphatic nitriles are known to release cyanide through metabolic processes, a mechanism that underlies their systemic toxicity.[10] Aromatic nitriles, including the subject compound, are treated with a high degree of caution due to similar toxicological concerns. They are generally classified as toxic if swallowed, harmful in contact with skin or if inhaled, and are irritants to the skin, eyes, and respiratory system.[2][5][6][7][8][9] Therefore, all handling and disposal steps must be executed with stringent adherence to safety protocols.
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the paramount concern is personal protection. The potential for this compound to cause harm through multiple exposure routes necessitates a comprehensive PPE strategy.
The Causality Behind PPE Selection:
-
Dermal Absorption & Irritation: Aminobenzonitrile derivatives can be absorbed through the skin and are known skin irritants.[2][6] Chemical-resistant gloves are essential to prevent direct contact.
-
Ocular Irritation: The fine, powdered nature of many laboratory chemicals presents a significant risk of eye contact, which can cause serious irritation.[2][7] Safety glasses with side shields or, preferably, chemical goggles are mandatory.
-
Inhalation Toxicity: Dust generated from the solid compound can be inhaled, leading to respiratory irritation and potential systemic toxicity.[2][8][9] All handling must be performed in a certified chemical fume hood to control airborne particulates.
-
Ingestion Hazard: Accidental ingestion is a primary route for acute toxicity.[2][5] Adherence to good laboratory practice, such as prohibiting eating, drinking, or smoking in the lab, is critical.[2]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for integrity before use.[4] | Prevents dermal contact and absorption.[2][5] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[2] | Protects against accidental splashes or airborne dust.[7] |
| Skin/Body Protection | Standard laboratory coat, long-sleeved clothing, and closed-toe shoes.[2] | Minimizes exposed skin to prevent accidental contact. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. For spills outside a hood, a NIOSH-approved respirator for toxic dusts is required.[1][2] | Prevents inhalation of hazardous dust.[6][8] |
Spill Management Protocol
Accidental spills demand an immediate, controlled response to mitigate exposure and prevent environmental release.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access and post warning signs.
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.[2]
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the spill area.[2]
-
Containment: For larger spills, create a dike around the spill using an inert absorbent material like sand, earth, or vermiculite to prevent it from spreading or entering drains.[2]
-
Cleanup (Dry Method):
-
Collect Waste: Place all contaminated materials (spilled substance, absorbents, and cleaning materials) into a suitable, sealable, and clearly labeled container for hazardous waste.[2][11]
-
Decontamination: Once the bulk material is removed, decontaminate the spill surface with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
-
PPE Disposal: Contaminated PPE, especially gloves, should be removed carefully and placed in the hazardous waste container. Wash hands thoroughly after the cleanup is complete.[2]
Disposal Workflow for 4,5-Diamino-2-chlorobenzonitrile
The disposal of this compound is governed by its classification as a toxic, hazardous chemical waste.[1][3] Under no circumstances should it be disposed of down the drain or in regular trash.[3][12] The following workflow provides a logical path for its proper management.
Caption: Workflow for the proper disposal of this compound.
Detailed Disposal Procedures
Step 1: Waste Characterization and Segregation
-
Characterize: This compound must be treated as a toxic hazardous waste. It falls under the transportation classification "NITRILES, SOLID, TOXIC, N.O.S." (UN 3439), Hazard Class 6.1.[3]
-
Segregate: In the laboratory, keep waste this compound separate from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[6]
Step 2: Waste Consolidation and Containerization
-
Small Quantities (Lab Scale):
-
Perform all waste transfers inside a chemical fume hood.
-
Place the solid waste directly into a designated hazardous waste container. This should be a robust, sealable container made of a compatible material like High-Density Polyethylene (HDPE) or glass.
-
If the waste is in solution, ensure the solvent is compatible with the container material. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Contaminated Labware:
-
Disposable items (e.g., weigh boats, gloves, pipette tips) that are grossly contaminated should be placed in the solid hazardous waste container.
-
Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected in a designated liquid hazardous waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
Step 3: Labeling and Storage
-
Labeling: The waste container must be labeled clearly and accurately as soon as waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"[1]
-
An accurate list of all components (including solvents) by percentage.
-
The appropriate hazard pictograms (e.g., GHS pictograms for acute toxicity and irritation).
-
The accumulation start date.
-
-
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be away from general lab traffic and incompatible materials, and provide secondary containment.[1] The container must remain closed except when adding waste.[2]
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this chemical must be handled by a licensed and certified hazardous waste disposal company.[4] Contact your institution's EHS office to arrange for a pickup.[1]
-
Recommended Disposal Technology: The preferred method for destroying organic nitrile compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][8] This process ensures the complete destruction of the toxic organic structure and captures hazardous combustion byproducts, such as nitrogen oxides and hydrogen chloride gas.[6][12]
By adhering to these rigorous procedures, you ensure that the lifecycle of this compound is managed with the highest commitment to safety, scientific integrity, and environmental stewardship.
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-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In NCBI Bookshelf. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Diamino-2-chlorobenzonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, actionable intelligence for the safe handling of 4,5-Diamino-2-chlorobenzonitrile, moving beyond a simple checklist to explain the causality behind each procedural step. Our primary objective is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Foundational Hazard Assessment
Understanding the specific risks associated with this compound is the critical first step in designing an effective PPE strategy. This compound, an aromatic amine and nitrile, presents multiple routes of potential exposure, each with significant health implications. The Globally Harmonized System (GHS) classifications, derived from safety data sheets for this compound and structurally similar chemicals, provide a clear mandate for stringent protective measures.[1][2][3][4][5]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed[1][4] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or Harmful in contact with skin[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][3][5] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[2][4][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][3][5] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2][5] |
The primary risks stem from the compound being a solid powder. This physical state increases the likelihood of airborne dust generation during routine procedures like weighing and transferring, creating a significant inhalation hazard.[1][2] Furthermore, its classification as toxic upon skin contact underscores the necessity of an impermeable barrier to prevent dermal absorption.[4][7]
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For this compound, a comprehensive ensemble is mandatory.
Hand Protection: The First Barrier
Given the compound's dermal toxicity and potential to cause skin sensitization, robust hand protection is non-negotiable.[3][4]
-
Primary Recommendation: Nitrile gloves. Nitrile provides excellent resistance to a wide array of chemicals and is less likely to cause allergic reactions than latex.[8][9][10]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[2]
-
Use a proper removal technique to avoid touching the glove's outer surface with your bare skin.[2]
-
Dispose of contaminated gloves immediately in a designated hazardous waste container.[2]
-
Wash hands thoroughly with soap and water after removing gloves.[1][11]
-
Eye and Face Protection: Shielding Sensitive Tissues
The risk of serious eye irritation from airborne dust or accidental splashes necessitates stringent eye protection.[1][2][3]
-
Minimum Requirement: Chemical splash-resistant safety goggles with side protection, approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[4]
-
Enhanced Precaution: A full-face shield should be worn over safety goggles during procedures with a higher risk of splashing or significant dust generation (e.g., bulk transfers, reaction quenching).[2][12]
Protective Clothing: Preventing Body Contact
Standard laboratory attire forms the base layer of protection.
-
Body: A clean, buttoned lab coat must be worn at all times.[13]
-
Lower Body & Feet: Long pants and closed-toe shoes are mandatory to protect against spills and dropped items.[12][13]
-
For High-Risk Operations: In situations involving large quantities or a high likelihood of contamination, an acid-resistant or chemical-resistant apron should be worn over the lab coat.[12] Contaminated work clothing should never be worn outside the laboratory and must be decontaminated or disposed of properly.[4]
Respiratory Protection: Mitigating Inhalation Risks
The primary engineering control for handling this powdered compound is a certified chemical fume hood.[11][13] All weighing and transfer operations must be conducted within a hood to minimize aerosol and dust release.[12][13]
-
When a Respirator is Required: If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is essential.
-
Recommended Type: Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] For powders, a P95 or P100 particulate filter is appropriate. For higher levels of protection involving vapors, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges should be used.[2]
Safe Handling Workflow: A Procedural Blueprint
Adherence to a strict, logical workflow minimizes the potential for exposure at every stage of handling.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the area is clean.[11] Prepare all necessary equipment, including spatulas, weigh boats, and waste containers.
-
Donning PPE: Don protective equipment in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves.
-
Chemical Handling:
-
Post-Handling: Securely close the primary container. Decontaminate any reusable equipment that has come into contact with the chemical.[12]
-
Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch contaminated surfaces. Remove gloves using the proper technique, followed by the face shield/goggles, and finally the lab coat.
-
Final Step: Immediately wash hands and any exposed skin thoroughly with soap and water.[11]
Caption: Safe Handling Workflow for this compound.
Spill, Decontamination, and Disposal Plans
Preparedness is paramount for managing accidental releases.
Spill Response
-
Minor Solid Spill:
-
Alert personnel in the immediate area.[1]
-
Wearing your full PPE ensemble (including respiratory protection if outside a hood), gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1][2] Avoid generating dust.[1]
-
Decontaminate the spill area, then wash hands thoroughly.
-
Decontamination and Disposal
-
Equipment: All non-disposable equipment should be thoroughly decontaminated after use.[1] A standard procedure involves washing with detergent and hot water, followed by appropriate solvent rinses and a final rinse with deionized water.[15]
-
Surfaces: Use bench paper to protect work surfaces.[12] Dispose of contaminated paper as hazardous waste. Decontaminate surfaces with an appropriate solvent and cleaning agent.
-
Waste: All contaminated materials, including gloves, weigh boats, bench paper, and excess chemical, must be disposed of as hazardous waste.[2] Collect this waste in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous chemical waste disposal.[4][11] Never dispose of this chemical down the drain.[11][16]
By integrating this comprehensive PPE strategy and procedural guidance into your daily laboratory operations, you build a robust culture of safety. This approach not only ensures regulatory compliance but, more importantly, provides the highest level of protection for the researchers at the heart of scientific innovation.
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- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
